Carm1-IN-1
Descripción
Propiedades
IUPAC Name |
(3E,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21Br2NO3/c27-22-12-18(6-8-24(22)30)10-20-15-29(14-17-4-2-1-3-5-17)16-21(26(20)32)11-19-7-9-25(31)23(28)13-19/h1-13,30-31H,14-16H2/b20-10+,21-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMFTTWVELIVCC-CLVAPQHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)CN1CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1N(C/C(=C\C2=CC(=C(C=C2)O)Br)/C(=O)/C1=C/C3=CC(=C(C=C3)O)Br)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Carm1-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a pivotal enzyme in various cellular processes, including transcriptional regulation, RNA splicing, and DNA damage repair. It catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. Dysregulation of CARM1 activity has been implicated in several cancers, making it a compelling target for therapeutic intervention. Carm1-IN-1 is a small molecule inhibitor of CARM1, serving as a valuable chemical probe to elucidate the biological functions of CARM1 and as a lead compound for drug discovery. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory potency and selectivity of this compound have been characterized using various biochemical assays. The following table summarizes the key quantitative data for this compound and provides a comparison with other known CARM1 inhibitors.
| Inhibitor | Target | IC50 | Assay Substrate | Selectivity | Reference |
| This compound | CARM1 | 8.6 µM | PABP1 | >667 µM against PRMT1 and SET7 | [1][2] |
| EZM2302 | CARM1 | 6 nM | Peptide | Highly selective against other HMTs | [3] |
| Compound 9 | CARM1 | 94 nM | Biochemical Assay | ~20-fold selective over PRMT6; >50 µM against PRMT1, PRMT3, PRMT5, PRMT7 | [4] |
Mechanism of Action
This compound exerts its effect by directly inhibiting the methyltransferase activity of CARM1. CARM1 is a transcriptional coactivator that methylates various proteins, including histone H3 at arginine 17 and 26 (H3R17, H3R26), Poly(A)-binding protein 1 (PABP1), and the SWI/SNF chromatin remodeling complex subunit BAF155. This methylation activity is crucial for its role in augmenting the function of transcription factors such as nuclear receptors (e.g., estrogen receptor), p53, and NF-κB.
By binding to CARM1, this compound prevents the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to its substrates. This inhibition leads to a downstream cascade of effects, including the modulation of gene expression. For instance, in cellular models, this compound has been shown to reduce the methylation levels of PABP1, CA150, and SmB.[1] Furthermore, it can inhibit the promoter activity of genes regulated by CARM1-sensitive transcription factors, such as the prostate-specific antigen (PSA) promoter.[1]
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving CARM1 and the point of inhibition by this compound. In this pathway, an upstream signal (e.g., hormone binding to a nuclear receptor) recruits a p160 coactivator, which in turn recruits CARM1. CARM1 then methylates histone H3, leading to chromatin remodeling and transcriptional activation of target genes. This compound blocks the enzymatic activity of CARM1, thereby preventing histone methylation and subsequent gene activation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Biochemical Assay: Radiometric Methyltransferase Assay
This assay directly measures the enzymatic activity of CARM1 by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[³H-methyl]-methionine ([³H]SAM) to a substrate.
Materials:
-
Recombinant human CARM1 enzyme
-
Histone H3 peptide (or other CARM1 substrate like PABP1)
-
[³H]SAM (S-adenosyl-L-[³H-methyl]-methionine)
-
Assay buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound stock solution (in DMSO)
-
Scintillation cocktail
-
Filter paper (e.g., P81 phosphocellulose paper)
-
Phosphoric acid wash buffer (e.g., 75 mM H₃PO₄)
Procedure:
-
Prepare a reaction mixture containing assay buffer, CARM1 enzyme (e.g., 50 nM), and the histone H3 peptide substrate (e.g., 10 µM).
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding [³H]SAM to a final concentration of 1 µM.
-
Incubate the reaction at 30°C for 1 hour.
-
Spot a portion of the reaction mixture onto the P81 phosphocellulose filter paper.
-
Wash the filter papers three times with the phosphoric acid wash buffer to remove unincorporated [³H]SAM.
-
Dry the filter papers and place them in scintillation vials with a scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Biochemical Assay: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This is a non-radioactive, high-throughput assay that measures CARM1 activity by detecting the methylation of a biotinylated substrate.
Materials:
-
Recombinant human CARM1 enzyme
-
Biotinylated histone H3 peptide
-
S-adenosyl-L-methionine (SAM)
-
AlphaLISA anti-methyl-histone acceptor beads
-
Streptavidin-coated donor beads
-
AlphaLISA assay buffer
-
This compound stock solution (in DMSO)
-
384-well microplate
Procedure:
-
Add the biotinylated histone H3 peptide, SAM, and varying concentrations of this compound to the wells of a 384-well plate.
-
Add the CARM1 enzyme to initiate the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the AlphaLISA anti-methyl-histone acceptor beads.
-
Incubate for 60 minutes at room temperature.
-
Add the streptavidin-coated donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Cellular Assay: Immunoprecipitation and Western Blotting for Substrate Methylation
This assay assesses the ability of this compound to inhibit the methylation of endogenous CARM1 substrates within a cellular context.
Materials:
-
Cell line expressing the target substrate (e.g., HEK293T for PABP1)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against the substrate of interest (e.g., anti-PABP1)
-
Antibody against the asymmetrically dimethylated arginine (aDMA) motif
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting apparatus
-
ECL detection reagents
Procedure:
-
Culture cells to an appropriate confluency and treat with varying concentrations of this compound or DMSO for a specified time (e.g., 24-48 hours).
-
Harvest the cells and prepare cell lysates using the lysis buffer.
-
Determine the protein concentration of each lysate.
-
For immunoprecipitation, incubate a portion of the cell lysate with the primary antibody against the substrate (e.g., anti-PABP1) overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the anti-aDMA antibody to detect the methylation status of the immunoprecipitated substrate.
-
As a loading control, probe a separate membrane with the antibody against the total substrate protein.
-
Visualize the protein bands using an ECL detection system and quantify the band intensities to determine the extent of methylation inhibition.
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of a potential CARM1 inhibitor like this compound, from initial biochemical screening to cellular and in vivo validation.
Conclusion
This compound is a valuable tool for studying the diverse roles of CARM1 in cellular physiology and disease. Its mechanism of action as a direct inhibitor of CARM1's methyltransferase activity is well-supported by biochemical and cellular data. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the effects of this compound and to aid in the development of more potent and selective CARM1 inhibitors for therapeutic applications.
References
- 1. Inhibition of CARM1‐Mediated Methylation of ACSL4 Promotes Ferroptosis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Guide to the Measurement and Analysis of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 4. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Carm1-IN-1: A Potent and Selective Inhibitor of Coactivator-Associated Arginine Methyltransferase 1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a critical enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including transcriptional activation, RNA processing, and signal transduction.[2][3] Dysregulation of CARM1 activity has been implicated in the pathogenesis of various diseases, particularly cancer, making it an attractive therapeutic target.[1][4] Carm1-IN-1 is a small molecule inhibitor designed to selectively target the methyltransferase activity of CARM1. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and visualization of its impact on relevant signaling pathways.
Introduction to CARM1 Function
CARM1 functions as a transcriptional coactivator by methylating histone H3 at arginine 17 (H3R17), a mark associated with transcriptional activation.[1][5] It also methylates a variety of non-histone proteins, thereby modulating their function. Key substrates include the p160 family of steroid receptor coactivators, the tumor suppressor p53, and components of the spliceosome.[3][5] Through these activities, CARM1 is involved in diverse biological processes such as cell cycle progression, differentiation, and the DNA damage response.[6][7] Notably, CARM1 overexpression has been correlated with poor prognosis in several cancers, including breast, prostate, and lung cancer, highlighting its significance as a drug target.[1]
This compound: Mechanism of Action and In Vitro Activity
This compound is a potent and selective inhibitor of CARM1's enzymatic activity.[8] It acts by competing with the substrate for binding to the enzyme's active site, thereby preventing the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the target arginine residue.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound and provide a comparison with other known CARM1 inhibitors.
| Inhibitor | Target | IC50 | Assay Substrate | Reference |
| This compound | CARM1 | 8.6 µM | PABP1 | [8] |
| EZM2302 | CARM1 | 6 nM | Biochemical Assay | [4] |
| iCARM1 | CARM1 | 12.3 µM | Synthetic Peptide | [9] |
| Inhibitor | Off-Target | IC50 | Reference |
| This compound | PRMT1 | > 667 µM | [8] |
| This compound | SET7 | > 667 µM | [8] |
| Inhibitor | Cell Line | EC50 | Assay | Reference |
| iCARM1 | MCF7 | 1.797 ± 0.08 µM | Cell Viability | [9] |
| iCARM1 | T47D | 4.74 ± 0.19 µM | Cell Viability | [9] |
| iCARM1 | BT474 | 2.13 ± 0.33 µM | Cell Viability | [9] |
Experimental Protocols
In Vitro CARM1 Methylation Assay
This protocol is designed to assess the inhibitory activity of compounds like this compound on the enzymatic activity of CARM1 using a radioactive methyl donor.
Materials:
-
Recombinant human CARM1 enzyme
-
Histone H3 or a peptide substrate (e.g., from PABP1)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM KCl, 5 mM DTT, 4 mM EDTA)[5]
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Autoradiography film or digital imager
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant CARM1 enzyme, and the histone or peptide substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15-30 minutes at room temperature.[10]
-
Initiate the methylation reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for 1-2 hours.[7]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a digital imager to visualize the methylated substrate.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Cellular Assay: PSA Promoter-Driven Luciferase Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of the androgen receptor (AR), for which CARM1 acts as a coactivator, by monitoring the expression of a luciferase reporter gene driven by the prostate-specific antigen (PSA) promoter.[8]
Materials:
-
LNCaP human prostate cancer cells
-
PSA promoter-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
Dihydrotestosterone (DHT)
-
This compound or other test compounds
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Seed LNCaP cells in a multi-well plate.
-
Transfect the cells with the PSA promoter-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound (or DMSO as a vehicle control).
-
Stimulate the cells with DHT to activate the androgen receptor.
-
Incubate the cells for an additional 24-48 hours.[8]
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the dose-dependent inhibition of PSA promoter activity.
Signaling Pathways and Experimental Workflow Visualizations
CARM1-Mediated Transcriptional Activation
Caption: CARM1-mediated transcriptional activation and its inhibition by this compound.
Experimental Workflow for In Vitro Inhibition Assay
Caption: Workflow for determining the IC50 of this compound in an in vitro methylation assay.
CARM1's Role in Cancer-Related Signaling
Caption: The role of CARM1 in cancer-related signaling pathways and the inhibitory effect of this compound.
Conclusion
This compound is a valuable chemical probe for elucidating the diverse biological functions of CARM1 and for exploring its therapeutic potential. Its high selectivity and demonstrated activity in cellular models make it a powerful tool for researchers in both academic and industrial settings. Further investigation, including in vivo studies, will be crucial to fully understand the pharmacological profile of this compound and its potential for clinical development in the treatment of CARM1-driven diseases.
References
- 1. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma (Journal Article) | OSTI.GOV [osti.gov]
- 3. Enzymatic Activity Is Required for the in Vivo Functions of CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CARM1-mediated methylation of protein arginine methyltransferase 5 represses human γ-globin gene expression in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Carm1-IN-1: An In-Depth Technical Guide to its Target Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carm1-IN-1 is a selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). CARM1 is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins, playing a crucial role in the regulation of a wide array of cellular processes. These processes include transcriptional activation, RNA processing, DNA damage repair, and cell cycle progression. Dysregulation of CARM1 activity has been implicated in various diseases, most notably in cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the interaction between this compound and its target protein, CARM1, with a focus on quantitative data, detailed experimental methodologies, and the visualization of relevant signaling pathways.
This compound and CARM1 Interaction: Quantitative Data
The interaction of this compound with its target protein, CARM1, and its selectivity over other methyltransferases have been characterized by various biochemical and cellular assays.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (CARM1) | 8.6 µM | Biochemical assay with PABP1 as a substrate. | [1] |
| Selectivity | |||
| IC50 (PRMT1) | >667 µM | Biochemical assay. | [1] |
| IC50 (SET7) | >667 µM | Biochemical assay. | [1] |
Table 1: Quantitative Inhibition Data for this compound. This table summarizes the in vitro inhibitory potency of this compound against CARM1 and its selectivity against other protein methyltransferases.
CARM1 Interacting Proteins
CARM1 functions as part of larger protein complexes to exert its biological effects. The following table summarizes some of the key interacting partners of CARM1.
| Interacting Protein | Biological Context | Reference |
| p160 family (SRC-1, GRIP1, AIB1) | Transcriptional coactivation | [2] |
| p300/CBP | Transcriptional coactivation, DNA damage response | [3][4] |
| Estrogen Receptor α (ERα) | Estrogen signaling in breast cancer | [5] |
| β-catenin | Wnt signaling pathway | [6][7] |
| p53 | DNA damage response, tumor suppression | [4] |
| BRCA1 | DNA damage response | [4] |
| Poly(A)-binding protein 1 (PABP1) | RNA processing, translation | [8] |
| BAF155 | Chromatin remodeling | [9] |
| MED12 | Transcriptional regulation | [10] |
| ALIX | Cytokinesis | [11] |
Table 2: Selected CARM1 Interacting Proteins. This table lists key proteins that interact with CARM1, highlighting the diverse cellular processes in which CARM1 is involved.
Key Signaling Pathways Involving CARM1
CARM1 is a critical regulator in several signaling pathways implicated in cancer and other diseases.
Estrogen Receptor Signaling Pathway
In estrogen receptor-positive (ER+) breast cancer, CARM1 acts as a coactivator for ERα, promoting the transcription of genes involved in cell proliferation.[5] Upon estrogen stimulation, CARM1 is recruited to ERα-bound enhancers, where it methylates histone H3 at arginine 17 (H3R17), leading to chromatin remodeling and gene activation.[10][12]
DNA Damage Response Pathway
CARM1 plays a crucial role in the DNA damage response (DDR) by methylating key proteins such as p300/CBP and histone H3.[4] This methylation is important for the recruitment of DNA repair factors like BRCA1 to sites of DNA damage and for the activation of cell cycle checkpoints.[2][4]
Wnt/β-catenin Signaling Pathway
CARM1 has been shown to be a positive regulator of the Wnt/β-catenin signaling pathway.[6][7] It interacts with β-catenin and is recruited to the promoters of Wnt target genes, where it promotes their transcription through histone methylation.[6]
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound and its interaction with CARM1 are provided below.
In Vitro CARM1 Methylation Assay
This assay measures the ability of this compound to inhibit the methyltransferase activity of CARM1 using a specific substrate, such as a peptide derived from Poly(A)-Binding Protein 1 (PABP1).[8]
Materials:
-
Recombinant human CARM1 enzyme
-
PABP1-derived peptide substrate (e.g., biotinylated)
-
S-[methyl-3H]-Adenosyl-L-methionine (3H-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Scintillation cocktail
-
Filter paper (e.g., phosphocellulose)
-
Microplate reader (for non-radioactive formats)
Protocol:
-
Prepare a reaction mixture containing assay buffer, recombinant CARM1 enzyme, and the PABP1 peptide substrate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the methylation reaction by adding 3H-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction by spotting the mixture onto filter paper.
-
Wash the filter paper extensively to remove unincorporated 3H-SAM.
-
Measure the incorporated radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Workflow Diagram:
Cell Viability Assay (MTS Assay)
This assay is used to assess the effect of this compound on the viability of cancer cell lines, such as the prostate cancer cell line LNCaP.[13]
Materials:
-
LNCaP cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed LNCaP cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified duration (e.g., 48-72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value if applicable.
Workflow Diagram:
PSA Promoter Luciferase Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of the androgen receptor (AR), for which CARM1 acts as a coactivator, by using a luciferase reporter gene driven by the prostate-specific antigen (PSA) promoter.[14][15]
Materials:
-
LNCaP cells (or another suitable prostate cancer cell line)
-
PSA promoter-luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
Androgen (e.g., Dihydrotestosterone, DHT)
-
Luciferase assay system
-
Luminometer
Protocol:
-
Co-transfect LNCaP cells with the PSA promoter-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
After transfection, treat the cells with varying concentrations of this compound in the presence or absence of an androgen like DHT.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Determine the effect of this compound on androgen-induced PSA promoter activity.
Workflow Diagram:
Conclusion
This compound serves as a valuable chemical probe for elucidating the multifaceted roles of CARM1 in cellular physiology and disease. Its selectivity and characterized inhibitory activity make it a useful tool for researchers in both academic and industrial settings. This technical guide has provided a comprehensive overview of the quantitative aspects of this compound's interaction with CARM1, a summary of key interacting proteins, an exploration of relevant signaling pathways, and detailed experimental protocols. This information is intended to support further research into the therapeutic potential of targeting CARM1 and to facilitate the development of novel therapeutics for CARM1-driven diseases.
References
- 1. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The roles of CARM1 and coactivator methylation in DNA damage signaling pathway [pfocr.wikipathways.org]
- 6. A coactivator role of CARM1 in the dysregulation of β-catenin activity in colorectal cancer cell growth and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. academic.oup.com [academic.oup.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. A coactivator role of CARM1 in the dysregulation of β-catenin activity in colorectal cancer cell growth and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4.5. Cell Viability Assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Carm1-IN-1 and the Therapeutic Targeting of CARM1 in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a critical epigenetic regulator that plays a pivotal role in the progression of various cancers through its methyltransferase activity on both histone and non-histone substrates.[1][2][3][4] Its dysregulation is implicated in tumorigenesis, metastasis, and therapeutic resistance, making it a compelling target for cancer therapy.[1][2] This technical guide provides an in-depth overview of CARM1's role in cancer and focuses on Carm1-IN-1, a potent and selective small molecule inhibitor of CARM1, alongside other key inhibitors that have advanced our understanding of CARM1-targeted therapies. We will delve into the mechanism of action, quantitative efficacy, and detailed experimental protocols for evaluating CARM1 inhibitors, providing a comprehensive resource for researchers in oncology and drug development.
Introduction: CARM1 as a Therapeutic Target in Oncology
CARM1 is a type I protein arginine methyltransferase that catalyzes the asymmetric dimethylation of arginine residues on its substrates.[5] This post-translational modification is crucial for a multitude of cellular processes, including transcriptional activation, RNA splicing, DNA damage repair, and cell cycle regulation.[2][6] CARM1 is overexpressed in a wide range of human cancers, including breast, prostate, lung, and colorectal cancers, and its elevated expression often correlates with poor prognosis.[4][6]
The oncogenic role of CARM1 is multifaceted. As a transcriptional coactivator, it enhances the activity of nuclear hormone receptors like the estrogen receptor α (ERα) and other transcription factors that drive tumor growth.[5][7] CARM1-mediated methylation of histone H3 at arginine 17 (H3R17) is a key epigenetic mark associated with active gene transcription.[8] Furthermore, CARM1 methylates numerous non-histone proteins, such as the SWI/SNF chromatin remodeling complex subunit BAF155 and the tumor suppressor p53, thereby influencing their function in cancer-related pathways.[4][5] Given its central role in driving oncogenic gene expression programs, the development of small molecule inhibitors targeting CARM1's enzymatic activity represents a promising therapeutic strategy.[5][6]
This compound and Other Key CARM1 Inhibitors
Several small molecule inhibitors targeting CARM1 have been developed, with this compound being a notable example of a potent and selective compound.
This compound: This compound is a potent and specific inhibitor of CARM1 with a reported half-maximal inhibitory concentration (IC50) of 8.6 µM.[9][10] It demonstrates high selectivity for CARM1 over other protein methyltransferases such as PRMT1 and SET7 (IC50 > 600 µM).[9][10] this compound has been shown to inhibit the methylation of various CARM1 substrates, including PABP1, CA150, SmB, and histone H3.[10] In cellular assays, it effectively reduces the promoter activity of prostate-specific antigen (PSA) in LNCaP prostate cancer cells.[9][10]
Other notable CARM1 inhibitors include:
-
iCARM1: A recently identified inhibitor that shows potent anti-proliferative effects in breast cancer models both in vitro and in vivo.[5][6]
-
EZM2302 (GSK3359088): A potent and selective inhibitor with demonstrated in vivo efficacy in preclinical models of multiple myeloma.[11][12][13]
-
TP-064: Another potent small molecule inhibitor of CARM1's methyltransferase activity with in vitro efficacy in multiple myeloma and diffuse large B-cell lymphoma (DLBCL) cell lines.[14]
Quantitative Data on CARM1 Inhibitor Efficacy
The following tables summarize the quantitative data for this compound and other key CARM1 inhibitors, providing a comparative overview of their potency and cellular effects.
Table 1: In Vitro Enzymatic Inhibition
| Inhibitor | Target | IC50 | Substrate | Assay Type | Reference |
| This compound | CARM1 | 8.6 µM | PABP1 | Biochemical Assay | [9][10] |
| iCARM1 | CARM1 | 12.3 µM | H3R17 peptide | In Vitro Methylation Assay | [5] |
| EZM2302 | CARM1 | 6 nM | - | Biochemical Assay | [12][13] |
| TP-064 | CARM1 | - | - | - | [14] |
Table 2: Cellular Activity of CARM1 Inhibitors
| Inhibitor | Cell Line | Assay Type | EC50 / Effect | Reference |
| This compound | LNCaP | PSA Promoter Activity | 8 µM (inhibition) | [10] |
| iCARM1 | MCF7 | Cell Proliferation | EC50: various µM ranges | [5] |
| T47D | Cell Proliferation | EC50: various µM ranges | [5] | |
| BT474 | Cell Proliferation | EC50: various µM ranges | [5] | |
| MDA-MB-231 | Cell Proliferation | 3.75 ± 0.35 µM | [6] | |
| MDA-MB-468 | Cell Proliferation | 2.02 ± 0.18 µM | [6] | |
| HCC1806 | Cell Proliferation | 2.83 ± 0.13 µM | [6] | |
| HCC1937 | Cell Proliferation | 1.97 ± 0.25 µM | [6] | |
| EZM2302 | MM Cell Lines | Cell Stasis | IC50 in nM range | [12][13] |
Table 3: In Vivo Efficacy of CARM1 Inhibitors
| Inhibitor | Cancer Model | Dosing | Effect | Reference |
| iCARM1 | MCF7 Xenograft | - | Tumor growth inhibition | [6] |
| EZM2302 | MM Xenograft | Oral Dosing | Dose-dependent tumor growth inhibition | [12][13] |
Key Signaling Pathways Modulated by CARM1 Inhibition
CARM1 is integrated into several critical signaling pathways that drive cancer progression. Its inhibition can lead to the modulation of these pathways, resulting in anti-tumor effects.
Transcriptional Regulation and Chromatin Remodeling
CARM1 acts as a transcriptional coactivator by methylating histones and other components of the transcriptional machinery. This leads to chromatin remodeling and the activation of oncogenic gene expression programs.
cGAS-STING Pathway Activation and Immune Response
Recent studies have shown that inhibition of CARM1 can induce a type I interferon response through the activation of the cGAS-STING pathway.[15] This suggests a novel mechanism by which CARM1 inhibitors can enhance anti-tumor immunity.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of CARM1 inhibitors.
In Vitro CARM1 Enzymatic Assay
This protocol is adapted from methods used to assess the inhibitory activity of compounds against CARM1.[16][17]
Objective: To determine the IC50 of an inhibitor against CARM1 methyltransferase activity.
Materials:
-
Recombinant human CARM1 enzyme
-
Histone H3 peptide substrate (e.g., ARTKQTARKSTGGKAPRKQL) or a full-length histone protein
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA)
-
Test inhibitor (e.g., this compound)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a microplate, add the CARM1 enzyme to each well.
-
Add the diluted inhibitor or vehicle control to the respective wells and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the methylation reaction by adding a mixture of the histone H3 substrate and [3H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [3H]-SAM.
-
Add scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay
This protocol is a general method for assessing the effect of CARM1 inhibitors on cancer cell proliferation.[18][19]
Objective: To determine the EC50 of a CARM1 inhibitor in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF7, LNCaP)
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development (MTT) or luminescence signal generation (CellTiter-Glo®).
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the EC50 value using a dose-response curve.
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a CARM1 inhibitor in a mouse xenograft model.[20][21]
Objective: To assess the in vivo anti-tumor activity of a CARM1 inhibitor.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
-
Compare the tumor growth curves between the treatment and control groups to evaluate the efficacy of the inhibitor.
Conclusion and Future Directions
CARM1 has emerged as a significant therapeutic target in oncology due to its multifaceted role in driving cancer progression. Small molecule inhibitors like this compound and others have proven to be valuable tools for probing CARM1's function and hold promise as potential cancer therapeutics. The ability of these inhibitors to not only directly suppress tumor cell growth but also to potentially enhance anti-tumor immunity through mechanisms like cGAS-STING pathway activation opens up exciting new avenues for combination therapies.
Future research should focus on the development of more potent and selective CARM1 inhibitors with improved pharmacokinetic properties suitable for clinical development. Further elucidation of the complex signaling networks regulated by CARM1 will be crucial for identifying patient populations most likely to benefit from CARM1-targeted therapies and for designing rational combination strategies to overcome therapeutic resistance. The in-depth technical guidance provided here serves as a foundational resource for advancing the discovery and development of novel CARM1 inhibitors for the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.revvity.com [resources.revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. Global mapping of CARM1 substrates defines enzyme specificity and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic Activity Is Required for the in Vivo Functions of CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma (Journal Article) | OSTI.GOV [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimal Design for Informative Protocols in Xenograft Tumor Growth Inhibition Experiments in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Carm1-IN-1: A Technical Guide to a Selective Chemical Probe for CARM1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Carm1-IN-1, a chemical probe for Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This document details its biochemical and cellular activity, selectivity, and the experimental protocols necessary for its utilization in research and drug discovery.
Introduction to CARM1
Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine N-Methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[1] This post-translational modification plays a crucial role in various cellular processes, including transcriptional activation, RNA splicing, cell cycle progression, and DNA damage repair.[2][3] Dysregulation of CARM1 activity has been implicated in numerous diseases, particularly in cancer, where it is often overexpressed and contributes to tumor progression and metastasis.[1][4][5]
This compound: A Potent and Selective CARM1 Inhibitor
This compound has emerged as a valuable tool for studying the biological functions of CARM1. It is a potent and selective inhibitor of CARM1, enabling researchers to probe the therapeutic potential of CARM1 inhibition.
Biochemical and Cellular Activity
This compound demonstrates potent inhibition of CARM1's methyltransferase activity. In biochemical assays, it exhibits a half-maximal inhibitory concentration (IC50) of 8.6 μM.[6] In cellular contexts, this compound has been shown to effectively inhibit the methylation of known CARM1 substrates, including Poly(A)-Binding Protein 1 (PABP1), CA150, SmB, and histone H3.[6] Furthermore, in prostate cancer cell lines such as LNCaP, this compound treatment leads to a dose-dependent reduction in the promoter activity of prostate-specific antigen (PSA), a downstream target of androgen receptor signaling co-activated by CARM1.[6]
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and other notable CARM1 inhibitors for comparative analysis.
| Inhibitor | CARM1 IC50 | Selectivity | Reference |
| This compound | 8.6 μM | >667 μM against PRMT1 and SET7 | [6] |
| EZM2302 | 6 nM | Broad selectivity against other histone methyltransferases | [7] |
| TP-064 | - | - | [7][8] |
| SKI-73 | - | - | [7][8] |
| Compound 9 | 94 nM | ~20-fold selective over PRMT6 | [9] |
| iCARM1 | 12.3 μM | Specific for CARM1 over other PRMTs in cell-based assays | [7][10] |
| Compound 5 | 471 nM | 10-fold selective over PRMT6 | |
| Compound 6 | 144 nM | <10-fold selective over PRMT6 and PRMT8 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a chemical probe.
Biochemical Assay: AlphaScreen for CARM1 Activity
This protocol describes a homogenous, high-throughput assay to measure the methyltransferase activity of CARM1 using AlphaScreen technology.
Materials:
-
CARM1 enzyme
-
Biotinylated histone H3 peptide substrate
-
S-(5'-Adenosyl)-L-methionine (SAM)
-
This compound or other inhibitors
-
AlphaLISA Acceptor beads conjugated to an anti-methylated H3R26 antibody
-
Streptavidin-coated Donor beads
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)
-
384-well white OptiPlate
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 5 μL of the inhibitor dilutions or Assay Buffer (for control) to the wells of a 384-well plate.
-
Add 2.5 μL of CARM1 enzyme (at 4x final concentration) to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2.5 μL of a mix containing biotinylated histone H3 peptide and SAM (both at 4x final concentration).
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding 5 μL of AlphaLISA Acceptor beads (at 100 µg/mL in 1X Epigenetics Buffer 1).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Add 10 μL of Streptavidin Donor beads (at 50 µg/mL in 1X Epigenetics Buffer 1).
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an EnVision or similar plate reader in Alpha mode.
Cellular Assay: PSA Promoter-Driven Luciferase Reporter Assay
This protocol outlines a cell-based assay to measure the effect of CARM1 inhibition on the transcriptional activity of the androgen receptor, using a PSA promoter-luciferase reporter system.
Materials:
-
PC3/AR or LNCaP cells
-
PSA promoter-driven luciferase expression plasmid
-
Transfection reagent
-
Cell culture medium
-
Dihydrotestosterone (DHT)
-
This compound or other inhibitors
-
Luciferase Assay System (e.g., Promega)
-
96-well white-walled plates
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Transfect the cells with the PSA promoter-luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Stimulate the cells with a constant concentration of DHT (e.g., 1 nM) to activate the androgen receptor.
-
Incubate the cells for another 24 hours.
-
Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Transfer the cell lysate to a white-walled 96-well plate.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a microplate luminometer.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key CARM1-related signaling pathways and a typical experimental workflow for inhibitor screening.
Caption: CARM1 Signaling Pathway in Cancer.
Caption: High-Throughput Screening Workflow for CARM1 Inhibitors.
Conclusion
This compound serves as a critical chemical probe for elucidating the multifaceted roles of CARM1 in health and disease. Its well-characterized potency and selectivity, coupled with the detailed experimental protocols provided in this guide, empower researchers to investigate CARM1-mediated signaling pathways and to accelerate the development of novel therapeutic agents targeting this important enzyme.
References
- 1. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CARM1 arginine methyltransferase as a therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CARM1 inhibitor 9 |CAS:2180931-09-1 Probechem Biochemicals [probechem.com]
- 10. researchgate.net [researchgate.net]
The role of CARM1 in cellular signaling pathways
An In-depth Technical Guide on the Core Role of CARM1 in Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a critical epigenetic regulator that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[1][2] This post-translational modification is a pivotal event in the control of numerous cellular processes, including transcriptional activation, mRNA splicing, DNA damage response, and cell cycle progression.[1][2][3] Dysregulation of CARM1 activity is frequently implicated in the pathogenesis of various diseases, particularly cancer, making it an attractive therapeutic target.[1][3][4][5] This guide provides a comprehensive technical overview of CARM1's function in key cellular signaling pathways, a summary of its known substrates, detailed experimental protocols for its study, and an exploration of its potential in drug development.
CARM1 Enzymatic Activity and Regulation
CARM1 belongs to the type I PRMT family, which transfers methyl groups from the universal donor S-adenosyl-l-methionine (SAM) to guanidino nitrogen atoms of arginine, resulting in asymmetrically dimethylated arginine.[6] The enzymatic activity of CARM1 is essential for the majority of its known in vivo functions.[7] This activity is tightly regulated by post-translational modifications, such as phosphorylation. For instance, phosphorylation at Ser217 has been shown to disrupt SAM binding, thereby abolishing its methyltransferase activity and promoting its cytoplasmic localization, particularly during mitosis.[6][8]
The Role of CARM1 in Core Signaling Pathways
CARM1 functions as a transcriptional coactivator in multiple signaling cascades, often by methylating histones (primarily H3R17 and H3R26) to create a chromatin environment conducive to transcription, or by methylating non-histone proteins to modulate their activity and interactions.[1][6][9][10]
NF-κB Signaling Pathway
In the inflammatory response, Nuclear Factor-kappaB (NF-κB) activation is a central event. CARM1 is a key transcriptional coactivator for NF-κB.[9][11] Upon stimulation by signals like TNFα or lipopolysaccharide (LPS), CARM1 is recruited to NF-κB target gene promoters.[11][12] It forms a complex with the NF-κB subunit p65 and the histone acetyltransferase p300/CBP.[9][11] CARM1-mediated methylation of Histone H3 at Arginine 17 (H3R17me2a) enhances the recruitment of NF-κB to its cognate DNA sites, leading to the transcriptional activation of a specific subset of NF-κB target genes involved in inflammation and cell survival.[9][11][12]
Wnt/β-catenin Signaling Pathway
Aberrant Wnt/β-catenin signaling is a hallmark of colorectal cancer.[13][14] In this pathway, CARM1 acts as a crucial positive modulator of β-catenin-mediated transcription.[13][14] When Wnt signaling is active, stabilized β-catenin translocates to the nucleus and recruits CARM1 to the promoters of Wnt target genes, such as Axin2 and GPR49.[13][15] CARM1's methyltransferase activity leads to dimethylation of H3R17, which is required for the subsequent gene expression that drives cell proliferation and survival.[13][14] Depletion of CARM1 has been shown to suppress the growth of colorectal cancer cells that have constitutively active Wnt/β-catenin signaling.[14]
DNA Damage Response (DDR)
In response to genotoxic stress, cells activate the DNA Damage Response (DDR) to arrest the cell cycle and facilitate repair. CARM1 plays a key role in the decision between cell cycle arrest and apoptosis, favoring cell survival and repair.[16][17] Following DNA damage, the ATM kinase is activated, which in turn activates tumor suppressors like p53 and BRCA1.[16][17][18] CARM1 methylates the coactivator p300, a modification that enhances the interaction between p300 and BRCA1.[16][19] This CARM1-p300-BRCA1 complex is then recruited to the promoters of cell cycle inhibitors like p21 and Gadd45, activating their expression and leading to cell cycle arrest.[16][17][18][19]
Replication Stress Response
Beyond transcription, CARM1 also functions directly at DNA replication forks to manage replication stress.[20] This role is independent of its methyltransferase activity.[20] CARM1 associates with replication forks and interacts with Poly (ADP-ribose) polymerase 1 (PARP1).[20] By stimulating PARP1's enzymatic activity, CARM1 promotes the reversal of stalled replication forks, a key mechanism for repair and restart.[20] Loss of CARM1 leads to faster replication fork speeds and an increased reliance on alternative, potentially more error-prone, stress response pathways like translesion synthesis.[20] This reveals a crucial scaffolding role for CARM1 in maintaining genomic stability during DNA replication.[21]
CARM1 Substrates and Quantitative Data
CARM1 targets a diverse array of proteins, modulating cellular functions that extend from the nucleus to the cytoplasm.[21] Its enzymatic activity is crucial for these roles, and inhibiting this activity is a key strategy in drug development.
Table 1: Key Histone and Non-Histone Substrates of CARM1
| Substrate Category | Substrate Protein | Methylation Site(s) | Cellular Process | Functional Consequence of Methylation | References |
| Histones | Histone H3 | R2, R17, R26 | Transcriptional Activation | Creates docking sites for transcriptional machinery; promotes chromatin accessibility. | [1][2][6] |
| Transcriptional Coactivators | p300/CBP | Multiple, including R754 | DNA Damage Response, Transcription | Enhances interaction with BRCA1; modulates interaction with CREB. | [16][19][22] |
| SRC-3/AIB1 | Multiple | Nuclear Receptor Signaling | Modulates coactivator complex assembly and activity. | [7][23] | |
| GATAD2A/2B (NuRD complex) | Arginine Cluster | Cell Cycle Progression | Required for NuRD complex recruitment and activation of cell cycle genes. | [24] | |
| Transcription Factors | p65 (NF-κB) | Not specified (direct interaction) | Inflammation, Cell Survival | Enhances NF-κB recruitment to target promoters. | [9][11] |
| p53 | Not specified (coactivation) | Tumor Suppression, DDR | Coactivates p53-dependent transcription. | [9][10] | |
| PAX7 | Not specified | Stem Cell Differentiation | Critical for asymmetric division of muscle satellite cells. | [21][25] | |
| HIF-1α | Not specified (direct interaction) | Hypoxia Response, Angiogenesis | Co-occupies promoters of target genes like CDK4 and β-Catenin. | [26][27] | |
| RNA Processing Factors | Splicing Factors (CA150, U1C, SRSF2) | Multiple | mRNA Splicing | Influences pre-mRNA splicing and exon skipping. | [21][28] |
| PABP1 | Multiple | mRNA Stability, Translation | Suggested role in regulating translation and mRNA stability. | [7] | |
| Metabolic Enzymes | PKM2 | R445, R447 | Glucose Metabolism | Enhances PKM2 tetramer formation and regulates serine synthesis. | [2][23] |
Table 2: Small Molecule Inhibitors Targeting CARM1
The development of potent and selective CARM1 inhibitors is an active area of research for cancer therapy.[3][29]
| Inhibitor | Type | IC₅₀ | Target Disease(s) | Key Findings | References |
| EZM2302 | Small Molecule | Potent (nM range) | Multiple Myeloma | Suppresses cell growth in multiple myeloma models. | [30] |
| TP-064 | Small Molecule | Potent (nM range) | Multiple Myeloma | Inhibits proliferation of multiple myeloma cells, arrests cells in G1 phase. | [18][30] |
| Compound 43 | Small Molecule | High potency | Solid Tumors | Demonstrates good in vivo efficacy in solid tumor models and affects tumor immunity. | [29][30] |
| iCARM1 | Small Molecule | More potent than EZM2302 | Breast Cancer | Suppresses breast cancer cell growth in vitro and in vivo; downregulates ERα target genes. | [30] |
| PROTAC (e.g., 3b) | Degrader | DC₅₀ = 8 nM | Cancer | Potently and selectively degrades cellular CARM1, leading to inhibition of cancer cell migration. | [31][32] |
Key Experimental Protocols and Workflows
Studying CARM1 function requires a combination of biochemical, molecular, and cellular assays. Below are methodologies for key experiments.
In Vitro Methyltransferase Assay
This assay directly measures the enzymatic activity of CARM1 on a given substrate.
Methodology:
-
Reaction Setup: Combine recombinant purified CARM1 enzyme, a purified substrate (e.g., recombinant Histone H3 or a peptide substrate), and S-adenosyl-L-[methyl-¹⁴C]-methionine (¹⁴C-SAM) in a methyltransferase reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT).
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection:
-
Option A (Autoradiography): Separate the reaction products by SDS-PAGE, dry the gel, and expose it to X-ray film to visualize the radiolabeled (methylated) substrate.
-
Option B (Filter Paper/Scintillation): Spot the reaction mixture onto P81 phosphocellulose filter paper, wash extensively with sodium bicarbonate buffer to remove unincorporated ¹⁴C-SAM, and measure the remaining radioactivity on the filter using a scintillation counter.
-
-
Analysis: Quantify the incorporation of ¹⁴C-methyl groups into the substrate relative to controls (e.g., no enzyme or an enzyme-dead mutant).
References
- 1. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Oncogenic Role and Immune Infiltration for CARM1 Identified by Pancancer Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARM1 arginine methyltransferase as a therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Biochemical Control of CARM1 Enzymatic Activity by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic activity is required for the in vivo functions of CARM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-kappaB-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A coactivator role of CARM1 in the dysregulation of β-catenin activity in colorectal cancer cell growth and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The roles of CARM1 and coactivator methylation in DNA damage signaling pathway [pfocr.wikipathways.org]
- 17. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. CARM1 Regulates Replication Fork Speed and Stress Response by Stimulating PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Multifaceted roles of CARM1 beyond histone arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. CARM1 coactivator associated arginine methyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Carm1 and the Epigenetic Control of Stem Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. CARM1 drives triple-negative breast cancer progression by coordinating with HIF1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Carm1 and the Epigenetic Control of Stem Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Structure-Based Discovery of Potent CARM1 Inhibitors for Solid Tumor and Cancer Immunology Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Development of Potent and Selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
The Enzymatic Core of CARM1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key epigenetic regulator that plays a critical role in a multitude of cellular processes. As a Type I protein arginine methyltransferase, CARM1 catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues within histone and non-histone protein substrates, leading to the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[1] This post-translational modification is integral to the regulation of gene transcription, pre-mRNA splicing, DNA damage response, and cell cycle progression.[1] Given its overexpression in various cancers, including breast, prostate, and liver cancer, CARM1 has emerged as a significant therapeutic target.[2] This in-depth technical guide provides a comprehensive overview of the enzymatic activity of CARM1, detailing its substrates, kinetic parameters, regulatory mechanisms, and its role in cellular signaling. Furthermore, this guide furnishes detailed experimental protocols for studying CARM1 activity and visualizes key pathways and workflows to aid researchers in their exploration of this multifaceted enzyme.
Enzymatic Activity and Substrate Specificity
CARM1 exhibits a distinct substrate specificity, preferentially methylating arginine residues located within proline-rich sequences.[3][4] While other PRMTs often target glycine-arginine rich (GAR) motifs, CARM1 recognizes motifs such as XXPR X or XXR PX (where X is any amino acid and R is the target arginine).[4] This specificity is crucial for its diverse biological functions.
Histone Substrates
The most well-characterized histone substrate of CARM1 is Histone H3. CARM1 methylates several arginine residues on the N-terminal tail of histone H3, primarily at positions R17 and R26.[5][6] Methylation of H3R17 and H3R26 by CARM1 is generally associated with transcriptional activation.[5] This modification can facilitate the recruitment of other transcriptional machinery and contribute to a chromatin state that is permissive for gene expression.[7]
Non-Histone Substrates
Beyond histones, CARM1 methylates a broad array of non-histone proteins, thereby modulating their function. This diverse substrate repertoire underscores the extensive regulatory reach of CARM1. Key non-histone substrates include:
-
Transcriptional Coactivators: CARM1 methylates coactivators such as p300/CBP and members of the p160 steroid receptor coactivator family (e.g., SRC-3).[1][5] This methylation can enhance their coactivator function and promote transcriptional activation.
-
Splicing Factors: CARM1 targets various components of the splicing machinery, including CA150, SAP49, and SmB, suggesting a role in the regulation of alternative splicing.[1]
-
RNA-Binding Proteins: Proteins involved in mRNA stability and translation, such as PABP1, HuR, and HuD, are also methylated by CARM1.[1]
-
Transcription Factors: CARM1 can directly methylate transcription factors like p53, NF-κB, and β-catenin, influencing their activity and the expression of their target genes.[5][8]
-
Mediator Complex Subunits: The MED12 subunit of the Mediator complex is a known CARM1 substrate, linking CARM1 activity directly to the core transcriptional machinery.[9]
Quantitative Data on CARM1 Enzymatic Activity
The following tables summarize the available quantitative data on the enzymatic activity of CARM1, providing key kinetic parameters for various substrates. These values can vary depending on the specific constructs, assay conditions, and methodologies used.
| Substrate | Apparent Km (μM) | kcat (min-1) | kcat/Km (μM-1min-1) | Reference(s) |
| Histone H3 & Peptides | ||||
| Full-length Histone H3 | ≤ 0.2 | - | > 22,500 | [6] |
| Histone H3 Peptide (1-29; K18) | 134 ± 20 | 0.44 ± 0.02 | 0.0033 | [10] |
| Histone H3 Peptide (1-29; K18Ac) | 120 ± 10 | 2.1 ± 0.06 | 0.0175 | [10] |
| Non-Histone Peptides | ||||
| PABP1 Peptide (456-466) | 12.03 ± 2.28 | - | - | [11] |
| Cofactor | ||||
| S-Adenosyl-L-methionine (SAM) | 5.46 ± 0.01 | - | - | [11] |
Note: The Vmax for full-length Histone H3 was reported as 4500 pmol min-1 (mg of enzyme)-1. A direct conversion to kcat is not possible without the precise molecular weight and purity of the enzyme used in that study. The kcat/Km for full-length H3 is estimated based on the provided Vmax and Km.
Regulation of CARM1 Enzymatic Activity
The enzymatic activity of CARM1 is tightly regulated through several mechanisms, including post-translational modifications (PTMs) and protein-protein interactions.
Phosphorylation
Phosphorylation of CARM1 can have both inhibitory and activating effects on its methyltransferase activity. Phosphorylation at Serine 217 (Ser217), a residue conserved within the Type I PRMT family, has been shown to abolish CARM1's enzymatic activity.[1][12] This modification disrupts the binding of the cofactor SAM.[1][12] Conversely, phosphorylation at other sites may enhance its activity.
Automethylation
CARM1 can methylate itself, a process known as automethylation, at Arginine 551 (R551) located in its C-terminal domain.[13][14] Interestingly, this automethylation does not appear to affect the intrinsic enzymatic activity of CARM1.[13][14] Instead, it is crucial for mediating protein-protein interactions and is implicated in coupling transcription with pre-mRNA splicing.[13][14] The regulation of automethylation itself is controlled at the level of alternative splicing, where an isoform lacking exon 15 (which contains R551) is produced.[15]
CARM1 in Signaling Pathways
CARM1 is a central player in various signaling pathways, most notably in transcriptional regulation.
Transcriptional Activation Cascade
CARM1 is often recruited to gene promoters by DNA-bound transcription factors. Once recruited, it acts as a secondary coactivator, often in concert with other coactivators like p300/CBP and the p160 family.[5] The enzymatic activity of CARM1 then leads to the methylation of histone H3 at R17 and R26.[5] This methylation event serves as a docking site for other effector proteins and contributes to the establishment of a transcriptionally active chromatin environment.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of CARM1's enzymatic activity.
In Vitro CARM1 Methyltransferase Assay (Radiometric)
This protocol is a classic method to measure the methyltransferase activity of CARM1 using a radioactive methyl donor.
Materials:
-
Recombinant purified CARM1 enzyme.
-
Substrate (e.g., recombinant Histone H3, PABP1, or a specific peptide).
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM).
-
Methylation reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 4 mM EDTA, 1 mM PMSF, 0.5 mM DTT).
-
SDS-PAGE loading buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Coomassie Brilliant Blue stain or autoradiography film/phosphorimager.
Procedure:
-
Prepare the methylation reaction mixture in a final volume of 20-30 µL.
-
Add approximately 100 ng of purified CARM1 protein to the reaction tube.[1]
-
Add the desired substrate (e.g., 1-5 µg of histone H3 or other protein substrates).[5]
-
Add the methylation reaction buffer.
-
Initiate the reaction by adding 1 µL of [3H]-SAM (e.g., 13.3 Ci/mmol).[1]
-
Incubate the reaction at 30°C for 1 hour.[1]
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes at 95°C.
-
Separate the proteins by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue to visualize total protein loading.
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen to detect the incorporated radioactivity. The intensity of the radioactive signal is proportional to the methyltransferase activity.
Chromatin Immunoprecipitation (ChIP) for CARM1
This protocol allows for the identification of genomic regions where CARM1 is bound, providing insights into its target genes.
Materials:
-
Cells of interest.
-
Formaldehyde (37%).
-
Glycine (1.25 M).
-
Cell lysis buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, with protease inhibitors).[16]
-
Nuclear lysis buffer/sonication buffer.
-
Sonicator.
-
CARM1-specific antibody and corresponding IgG control.
-
Protein A/G magnetic beads or agarose slurry.
-
Wash buffers (low salt, high salt, LiCl).
-
Elution buffer.
-
Proteinase K.
-
Phenol:chloroform:isoamyl alcohol and ethanol for DNA purification.
-
qPCR primers for target and control genomic regions.
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine for 5 minutes.[16][17]
-
Cell Lysis and Sonication: Harvest and lyse the cells to release the nuclei. Resuspend the nuclear pellet in sonication buffer and sonicate the chromatin to generate DNA fragments of 200-1000 bp.[17]
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the cleared chromatin overnight at 4°C with a CARM1-specific antibody or an IgG control.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, followed by DNA purification using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
-
Analysis: Quantify the enriched DNA using qPCR with primers specific for potential CARM1 target gene promoters and negative control regions.
Experimental and Logical Workflows
Visualizing the experimental workflow can aid in the planning and execution of studies on CARM1's enzymatic activity.
General Experimental Workflow for CARM1 Activity Analysis
Conclusion
Understanding the enzymatic activity of CARM1 is paramount for elucidating its role in health and disease and for the development of targeted therapeutics. This guide provides a comprehensive technical overview, including quantitative data, detailed experimental protocols, and visual representations of key processes. The intricate regulation of CARM1's activity and its broad substrate scope highlight its central position in cellular signaling networks. As research in this field continues to evolve, the methodologies and data presented herein will serve as a valuable resource for scientists dedicated to unraveling the complexities of this important enzyme.
References
- 1. Biochemical Control of CARM1 Enzymatic Activity by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CARM1 Preferentially Methylates H3R17 over H3R26 through a Random Kinetic Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Global mapping of CARM1 substrates defines enzyme specificity and substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylation of histone H3 by coactivator-associated arginine methyltransferase 1 [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Functional Analysis of the Coactivator CARM1 - Mark Bedford [grantome.com]
- 10. Insights into histone code syntax from structural and biochemical studies of CARM1 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Automethylation of CARM1 allows coupling of transcription and mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Automethylation of CARM1 allows coupling of transcription and mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CARM1 automethylation is controlled at the level of alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
The Double-Edged Sword: Unraveling CARM1's Complex Role in Breast Cancer Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), has emerged as a critical player in the intricate landscape of breast cancer biology. This enzyme, responsible for the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, wields significant influence over gene expression and cellular processes that are fundamental to tumorigenesis.[1] Its multifaceted involvement in estrogen receptor (ER) signaling, cell cycle progression, metastasis, and therapeutic resistance has positioned CARM1 as a promising therapeutic target. This technical guide provides a comprehensive overview of CARM1's involvement in breast cancer development, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling networks to aid researchers and drug development professionals in their pursuit of novel cancer therapies.
CARM1 Expression and Prognostic Significance in Breast Cancer
CARM1 expression is frequently dysregulated in breast cancer, with elevated levels often correlating with aggressive tumor features and poor patient outcomes.[1] However, its prognostic significance can vary depending on the breast cancer subtype.
Quantitative Data Summary:
Table 1: Correlation of Nuclear CARM1 Expression with Clinicopathological Parameters in Invasive Breast Carcinoma
| Parameter | Correlation with Nuclear CARM1 | r-value | p-value | Reference |
| Estrogen Receptor (ER) | Negative | -0.153 | 0.016 | [2] |
| Progesterone Receptor (PR) | Negative | -0.173 | 0.006 | [2] |
| HER2 | Positive | 0.132 | 0.038 | [2] |
| Ki-67 | Positive | 0.157 | 0.014 | [2] |
| p53 | Positive | 0.174 | 0.006 | [2] |
| Data from a study of 247 invasive breast cancer cases.[2] |
Table 2: Nuclear CARM1 Overexpression Rates in Different Breast Cancer Subtypes
| Molecular Subtype | Nuclear CARM1 Overexpression Rate (%) | Reference |
| Luminal A | 41.3 | [2] |
| Luminal B | 59.6 | [2] |
| HER2-positive | 69.6 | [2] |
| Triple-Negative (TNBC) | 57.1 | [2] |
| Data from a study of 247 invasive breast cancer cases.[2] |
Table 3: IC50 Values of CARM1 Inhibitors in Breast Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| Ellagic Acid | MDA-MB-231 | Not specified | [3] |
| Unnamed Inhibitor | MCF-7 | 12.12 ± 0.54 | [4] |
| Unnamed Inhibitor | T-47D | 10.10 ± 0.4 | [4] |
| Unnamed Inhibitor | MDA-MB-231 | 9.59 ± 0.7 | [4] |
| Note: IC50 values can vary depending on the assay conditions and specific inhibitor used. |
Core Signaling Pathways Involving CARM1 in Breast Cancer
CARM1 exerts its influence on breast cancer development through its integration into key signaling pathways, most notably the estrogen receptor (ER) and hypoxia-inducible factor 1-alpha (HIF1A) pathways.
CARM1 in Estrogen Receptor (ER) Signaling
In ER-positive breast cancer, which accounts for a majority of cases, CARM1 functions as a crucial coactivator for the estrogen receptor.[1] Upon estrogen binding, ERα recruits a complex of coactivators, including CARM1, to the promoter and enhancer regions of target genes. CARM1 then methylates histone H3 at arginine 17 (H3R17), a mark associated with transcriptional activation.[5] This epigenetic modification facilitates the recruitment of other transcriptional machinery, leading to the expression of genes that drive cell proliferation and survival.
CARM1 in Hypoxia-Inducible Factor 1-alpha (HIF1A) Signaling in Triple-Negative Breast Cancer (TNBC)
In the aggressive triple-negative breast cancer (TNBC) subtype, CARM1 collaborates with the hypoxia-inducible factor 1-alpha (HIF1A) to drive tumor progression.[3] Under hypoxic conditions, HIF1A is stabilized and translocates to the nucleus, where it partners with CARM1. This complex then binds to the promoters of genes critical for cell cycle progression, angiogenesis, and metabolism, such as CDK4, Cyclin D1, and VEGF.[3][6] This interaction highlights a distinct, ER-independent mechanism by which CARM1 promotes breast cancer aggressiveness.
Detailed Methodologies for Key Experiments
To facilitate the study of CARM1's role in breast cancer, this section provides detailed protocols for essential experimental techniques.
Chromatin Immunoprecipitation (ChIP)
Objective: To identify the genomic regions where CARM1 binds in breast cancer cells.
Protocol:
-
Cell Culture and Cross-linking:
-
Culture MCF-7 cells to 80-90% confluency.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Sonication:
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclear pellet in a sonication buffer.
-
Sonicate the chromatin to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-CARM1 antibody or an IgG control.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
-
Analysis:
-
Analyze the enriched DNA by qPCR for specific target genes or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
-
Co-Immunoprecipitation (Co-IP)
Objective: To identify proteins that interact with CARM1 in breast cancer cells.
Protocol:
-
Cell Lysis:
-
Lyse cultured breast cancer cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice and then centrifuge to pellet cell debris.
-
-
Pre-clearing:
-
Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-CARM1 antibody or an IgG control overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washes:
-
Wash the beads several times with lysis buffer to remove unbound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting or mass spectrometry.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Systematic pan-cancer landscape identifies CARM1 as a potential prognostic and immunological biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARM1 drives triple-negative breast cancer progression by coordinating with HIF1A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A hypermethylation strategy utilized by enhancer-bound CARM1 to promote estrogen receptor α-dependent transcriptional activation and breast carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Carm1-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carm1-IN-1 is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2] CARM1 is a crucial enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a significant role in the regulation of transcription, cell cycle progression, DNA damage response, and RNA splicing.[3][4] Dysregulation of CARM1 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and other relevant inhibitors.
| Parameter | Value | Substrate/Assay | Cell Line | Reference |
| This compound IC50 | 8.6 µM | CARM1/PABP1 | In vitro | [1][2] |
| This compound Selectivity | >667 µM (IC50) | PRMT1, SET7 | In vitro | [1][2] |
| iCARM1 IC50 | 12.3 µM | CARM1/Histone H3 peptide | In vitro | [6] |
| EZM2302 IC50 | 6 nM | CARM1 enzymatic activity | In vitro | [7] |
| TP-064 | Dose-dependent inhibition | CARM1 cellular activity | HEK293T | [8] |
Signaling Pathways
CARM1 is a key regulator of multiple signaling pathways. It acts as a transcriptional coactivator for nuclear receptors and transcription factors such as p53 and NF-κB.[9][10] Inhibition of CARM1 can therefore impact these critical cellular processes.
References
- 1. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARMA1-mediated NF-κB and JNK activation in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Involvement of arginine methyltransferase CARM1 in androgen receptor function and prostate cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. embopress.org [embopress.org]
- 9. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of Carm1-IN-1 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to determining and utilizing the optimal concentration of CARM1 inhibitors for in vitro research, with a focus on Carm1-IN-1 and other widely used compounds such as iCARM1 and EZM2302. Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme involved in various cellular processes, including transcriptional regulation, DNA damage response, and cell cycle progression.[1][2][3] Its dysregulation is implicated in several diseases, particularly cancer, making it a compelling target for therapeutic development.[1][3]
Quantitative Data Summary of CARM1 Inhibitors
The effective concentration of a CARM1 inhibitor is highly dependent on the specific compound, the cell type being studied, and the experimental assay. Below is a summary of reported in vitro efficacy data for several common CARM1 inhibitors.
| Inhibitor | Assay Type | Cell Line / Substrate | IC50 / EC50 / Effective Concentration | Treatment Duration | Reference |
| This compound | Enzymatic Assay | CARM1/PABP1 | IC50: 8.6 µM | Not Applicable | [4] |
| PSA Promoter Activity | LNCaP | Dose-dependent reduction | Not Specified | [4] | |
| iCARM1 | Enzymatic Assay | Synthetic H3R17 peptide | IC50: 12.3 µM | Not Applicable | [1][3] |
| Methylation Assay (Histone) | Purified CARM1 | 0.01 - 20 µM | 1 hour | [3] | |
| Cell Proliferation | MCF7 | EC50: 1.797 ± 0.08 µM | 7 days | [3] | |
| Cell Proliferation | T47D | EC50: 4.74 ± 0.19 µM | 7 days | [3] | |
| Cell Proliferation | BT474 | EC50: 2.13 ± 0.33 µM | 7 days | [3] | |
| Cell Proliferation | MDA-MB-231 | EC50: 1.5 - 3 µM (approx.) | 7 days | [3] | |
| Colony Formation | MCF7 | 5 µM | Not Specified | [3] | |
| Western Blot (Target Engagement) | MCF7 | 0.01 - 20 µM | 3 days | [1][3] | |
| EZM2302 | Enzymatic Assay | Biochemical Assay | IC50: 6 nM | Not Applicable | [5] |
| Cell Proliferation | RPMI-8226 | IC50: < 100 nM (Day 14) | 14 days | [5][6] | |
| Cell Proliferation | NCI-H929 | IC50: < 100 nM (Day 14) | 14 days | [6] | |
| Target Engagement (Western Blot) | RPMI-8226 | 0.0003 - 5 µM | 4 days | [5][6] | |
| TBBD | Enzymatic Assay | CARM1 | IC50: 25 µM | Not Applicable | |
| In vivo Methylation | HeLa | Dose-dependent inhibition of H3R17 methylation | 24 hours | [7] |
Signaling Pathways and Experimental Workflows
CARM1 exerts its effects through complex signaling networks. Understanding these pathways is critical for designing experiments and interpreting results. Below are diagrams illustrating key CARM1-regulated pathways and a general workflow for in vitro studies with CARM1 inhibitors.
Experimental Protocols
In Vitro Methyltransferase Assay
This protocol is designed to assess the direct inhibitory effect of a compound on CARM1's enzymatic activity.
Materials:
-
Recombinant human CARM1 protein
-
Histone H3 or a specific peptide substrate (e.g., containing H3R17)
-
S-adenosyl-L-[methyl-3H]-methionine (SAM) or unlabeled SAM for non-radioactive detection methods
-
CARM1 inhibitor (e.g., this compound) dissolved in DMSO
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM KCl, 5 mM DTT, 4 mM EDTA)
-
SDS-PAGE gels and blotting equipment
-
Antibodies for detecting specific methylation marks (e.g., anti-H3R17me2a) if using a non-radioactive method
Procedure:
-
Prepare a reaction mixture containing recombinant CARM1 and the histone or peptide substrate in the reaction buffer.
-
Add the CARM1 inhibitor at a range of concentrations (e.g., 0.01 µM to 100 µM). Include a DMSO-only control.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
Initiate the reaction by adding SAM.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding SDS sample buffer.
-
Analyze the results:
-
Radioactive method: Separate the proteins by SDS-PAGE, stain the gel, and expose it to X-ray film or a phosphorimager to detect the incorporation of the radiolabeled methyl group.
-
Non-radioactive method: Separate the proteins by SDS-PAGE and perform a western blot using an antibody specific to the methylated substrate.
-
-
Quantify the signal and calculate the IC50 value of the inhibitor.
Cell Viability/Proliferation Assay (MTS Assay)
This protocol measures the effect of a CARM1 inhibitor on cell growth and viability.
Materials:
-
Cancer cell line of interest (e.g., MCF7, MDA-MB-231)
-
Complete cell culture medium
-
CARM1 inhibitor (e.g., iCARM1) dissolved in DMSO
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the CARM1 inhibitor (e.g., 0.1 µM to 100 µM). Include a DMSO-only control.
-
Incubate the cells for the desired duration (e.g., 3 to 7 days).
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the EC50 value.
Western Blot for Target Engagement
This protocol assesses the ability of a CARM1 inhibitor to reduce the methylation of its substrates within cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CARM1 inhibitor (e.g., EZM2302) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-CARM1, anti-methylated substrate (e.g., anti-PABP1me2a, anti-H3R17me2a), and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with the CARM1 inhibitor at various concentrations (e.g., 0.01 µM to 20 µM) for a specified time (e.g., 3-4 days).
-
Lyse the cells and quantify the protein concentration.
-
Prepare protein samples for SDS-PAGE. Note: For CARM1, it is recommended to avoid boiling the samples as this can cause aggregation. Incubate at room temperature in sample buffer before loading.[8][9][10]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the concentration-dependent inhibition of substrate methylation.
By following these protocols and utilizing the provided data and diagrams, researchers can effectively design and execute in vitro studies to investigate the role of CARM1 and the efficacy of its inhibitors. Careful optimization of inhibitor concentration and treatment duration for each specific cell line and assay is crucial for obtaining robust and reproducible results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Carm1-IN-1 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carm1-IN-1 is a potent and selective inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1] CARM1 is a crucial enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins, playing a significant role in various cellular processes including transcriptional regulation, DNA damage response, and cell cycle control.[2][3] Dysregulation of CARM1 activity has been implicated in several diseases, including cancer.[1][2][4] this compound provides a valuable tool for investigating the functional roles of CARM1 and for validating its potential as a therapeutic target.
This document provides detailed application notes and protocols for the effective use of this compound in Western Blot experiments to monitor the inhibition of CARM1's methyltransferase activity.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the enzymatic activity of CARM1, preventing the methylation of its substrates.[5][6] One of the well-characterized substrates of CARM1 is Histone H3 at arginine 17 (H3R17).[7] Methylation of H3R17 is associated with transcriptional activation. By inhibiting CARM1, this compound reduces the levels of asymmetrically dimethylated H3R17 (H3R17me2a), a modification that can be readily detected by Western Blotting using specific antibodies.
CARM1 is involved in multiple signaling pathways. For instance, in the DNA damage response, CARM1 can methylate the coactivator p300 and histones, leading to the formation of a coactivator complex with BRCA1, which in turn induces the expression of cell cycle inhibitors like p21 and Gadd45. This pathway promotes cell cycle arrest and DNA repair. CARM1 has also been shown to interact with and regulate the activity of the tumor suppressor p53.[2][4]
Data Presentation
| Parameter | Value | Reference |
| This compound IC50 | 8.6 µM | [5][6] |
| Selectivity | >80-fold over PRMT1 and SET7 (>600 µM) | [5][6][8] |
| Recommended Cell Treatment Concentration | 5-20 µM | [9][10] |
| Recommended Cell Treatment Time | 24 - 72 hours | [11][12] |
Experimental Protocols
Workflow for Assessing this compound Activity using Western Blot
Detailed Methodologies
1. Cell Culture and Treatment
-
Cell Lines: MCF7 (human breast cancer), U2OS (human osteosarcoma), or other cell lines with detectable CARM1 expression and activity are suitable.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and allow them to reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO. Note that solutions of this compound may be unstable and should be prepared fresh.[6]
-
Dilute this compound to the desired final concentration (e.g., 5, 10, 20 µM) in fresh culture medium.
-
As a negative control, treat a parallel set of cells with the same concentration of DMSO.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
2. Cell Lysis (Modified Protocol for CARM1)
Important Note: CARM1 has a tendency to form SDS-resistant aggregates, especially upon heating, which can hinder its detection by Western Blot.[13][14][15] Therefore, it is crucial to avoid boiling the cell lysates.
-
Lysis Buffer: Use ice-cold RIPA buffer (100 mM Tris pH 7.4, 100 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% (w/v) NaDOC, and 0.1% (w/v) SDS) supplemented with protease and phosphatase inhibitors.[5][9]
-
Procedure:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the plate (e.g., 100-200 µL for a well in a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15-30 minutes with intermittent vortexing.[5][9]
-
Centrifuge the lysate at 13,000 rpm for 15 minutes at 4°C to pellet cell debris.[5][9]
-
Transfer the supernatant to a fresh, pre-chilled tube.
-
3. Protein Quantification
-
Determine the protein concentration of the lysates using a standard method such as the BCA or Bradford protein assay.
4. Sample Preparation and SDS-PAGE
-
Sample Preparation (No Boil Method):
-
To an aliquot of cell lysate, add 4X Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Do not boil the samples. Instead, incubate them at room temperature for 30 minutes or at 37°C for 15 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel. The gel percentage will depend on the molecular weight of the target proteins. For Histone H3 (approx. 17 kDa), a higher percentage gel (e.g., 15% or 4-20% gradient) is recommended.
-
Run the gel according to standard procedures.
-
5. Western Blotting
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For detecting phosphorylated proteins, BSA is generally recommended.
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies:
-
To detect inhibition of CARM1 activity: Anti-Histone H3 (asymmetric di methyl R17) antibody (e.g., Abcam ab8284).[16] This antibody specifically recognizes the product of CARM1's enzymatic activity on Histone H3.
-
To monitor total CARM1 levels: An antibody against total CARM1.
-
Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin, or total Histone H3) to ensure equal protein loading.
-
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
6. Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the H3R17me2a band to the loading control (e.g., total Histone H3).
-
Compare the normalized H3R17me2a levels in this compound-treated samples to the DMSO-treated control to determine the extent of inhibition. A decrease in the H3R17me2a signal upon treatment with this compound indicates successful inhibition of CARM1 activity.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. H3R17me2 Polyclonal Antibody (BS-53054R) [thermofisher.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Histone H3 R17me2a Antibody (600-401-I77) | Rockland [rockland.com]
- 5. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H3R17me2a Polyclonal Antibody (600-401-I77) [thermofisher.com]
- 7. embopress.org [embopress.org]
- 8. origene.com [origene.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Expression and purification of full-length mouse CARM1 from transiently transfected HEK293T cells using HaloTag technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
Carm1-IN-1 Protocol for Enzyme Inhibition Assay: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (AdoMet) to arginine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in various cellular processes, including transcriptional regulation, RNA processing, DNA damage repair, and cell cycle progression.[1][2] Dysregulation of CARM1 activity has been implicated in several diseases, particularly in cancer, making it an attractive therapeutic target.[1][3]
Carm1-IN-1, also identified as compound 7g, is a potent and selective inhibitor of CARM1.[4][5][6] It has an IC50 value of approximately 7.1-8.6 μM and exhibits high selectivity for CARM1 over other protein methyltransferases, such as PRMT1 and SET7.[4][5][6] These characteristics make this compound a valuable tool for studying the biological functions of CARM1 and for the development of novel therapeutic agents.
These application notes provide a detailed protocol for an in vitro enzyme inhibition assay using this compound, along with data presentation guidelines and visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation
The inhibitory activity of this compound and other compounds against CARM1 and other protein methyltransferases can be summarized for comparative analysis.
| Compound | Target Enzyme | IC50 (µM) | Substrate Used | Assay Method | Reference |
| This compound (7g) | CARM1 | 7.1 | PABP1 | Filter-binding assay | [4] |
| This compound (7g) | CARM1 | 8.6 | PABP1 | Not Specified | [5][6] |
| This compound (7g) | PRMT1 | >600 | NPL3 | Filter-binding assay | [6] |
| This compound (7g) | SET7 | >600 | Histone H3 | Filter-binding assay | [6] |
| iCARM1 | CARM1 | 12.3 | Histone H3 peptide | Not Specified | [1][7] |
| EZM2302 | CARM1 | 0.006 | Biotinylated peptide | Radiometric | [6] |
| TP-064 | CARM1 | Not specified | Not specified | Not specified | [1] |
Signaling Pathway
CARM1 functions as a transcriptional coactivator by methylating histone H3 at arginines 17 and 26 (H3R17/26me), which leads to chromatin remodeling and gene activation. It is often recruited to gene promoters by transcription factors, such as nuclear receptors (e.g., estrogen receptor), and forms complexes with other coactivators like p300/CBP.
Caption: CARM1 signaling pathway in transcriptional activation.
Experimental Protocols
This protocol is adapted from methodologies used for the characterization of CARM1 inhibitors, including this compound (compound 7g).[4] It is a radioactive filter-binding assay that measures the incorporation of a tritium-labeled methyl group from [³H]-S-adenosyl-L-methionine into a substrate protein.
Materials and Reagents
-
Enzyme: Recombinant human CARM1 (e.g., purified GST-CARM1)
-
Substrate: Recombinant substrate protein (e.g., GST-PABP1 or Histone H3)
-
Inhibitor: this compound (CAS 1020399-49-8)
-
Cofactor: [³H]-S-adenosyl-L-methionine ([³H]-AdoMet)
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 4 mM EDTA, 1 mM PMSF, 0.5 mM DTT
-
Stop Solution: Trichloroacetic acid (TCA), 25%
-
Wash Buffer: Phosphate-buffered saline (PBS)
-
Scintillation Cocktail
-
P81 phosphocellulose filter paper
-
96-well filter plates
-
Scintillation counter
Experimental Workflow Diagram
Caption: Workflow for the CARM1 enzyme inhibition assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Dilute recombinant CARM1 enzyme and substrate (e.g., GST-PABP1) to the desired concentrations in assay buffer.
-
Prepare a working solution of [³H]-AdoMet in assay buffer.
-
-
Enzyme Inhibition Reaction:
-
In a 96-well plate, add 10 µL of diluted this compound or vehicle control (DMSO in assay buffer).
-
Add 20 µL of diluted CARM1 enzyme solution to each well.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for binding.[8]
-
Initiate the methyltransferase reaction by adding 10 µL of a mixture containing the substrate and [³H]-AdoMet.
-
The final reaction volume should be 40-50 µL. Final concentrations should be empirically determined but can be guided by published assays (e.g., 0.25 nM CARM1, 250 nM peptide substrate, 30 nM [³H]-AdoMet).[6]
-
Incubate the reaction mixture for 1 hour at 30°C.[2]
-
-
Stopping the Reaction and Filtration:
-
Stop the reaction by adding an equal volume of 25% TCA.
-
Transfer the reaction mixture to a P81 phosphocellulose filter plate.
-
Wash the wells multiple times with PBS to remove unincorporated [³H]-AdoMet.
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Determine the average counts per minute (CPM) for the no-enzyme control (background), the vehicle control (100% activity), and each inhibitor concentration.
-
Subtract the background CPM from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula:
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Conclusion
This document provides a comprehensive guide for utilizing this compound in enzyme inhibition assays. The detailed protocol, data presentation format, and visual diagrams of the signaling pathway and experimental workflow are intended to support researchers in the fields of biochemistry, cell biology, and drug discovery in their investigation of CARM1 function and the development of novel inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biochemical Control of CARM1 Enzymatic Activity by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 3,5-Bis(bromohydroxybenzylidene)piperidin-4-ones as Coactivator-associated Arginine Methyltransferase 1 Inhibitors: Enzyme Selectivity and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 3,5-bis(bromohydroxybenzylidene)piperidin-4-ones as coactivator-associated arginine methyltransferase 1 inhibitors: enzyme selectivity and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of CARM1 Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a critical enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in various cellular processes, including transcriptional regulation, RNA processing, and signal transduction.[1] Dysregulation of CARM1 activity has been implicated in the pathogenesis of numerous diseases, particularly cancer, where it is often overexpressed and associated with poor prognosis.[2][3] Consequently, CARM1 has emerged as a promising therapeutic target, leading to the development of small molecule inhibitors.
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of CARM1 inhibitors in mouse models, with a focus on preclinical cancer research. While specific details for a compound named "Carm1-IN-1" are not extensively available in the public domain, this document outlines generalized protocols based on widely studied and potent CARM1 inhibitors such as EZM2302 and iCARM1.[4][5][6] These protocols can be adapted for novel inhibitors like this compound with appropriate validation.
Key Applications in Mouse Models
The in vivo administration of CARM1 inhibitors in mouse models is primarily utilized for:
-
Evaluating Anti-Tumor Efficacy: Assessing the ability of CARM1 inhibitors to suppress tumor growth in various cancer models, including xenografts and allografts.[4][6]
-
Pharmacodynamic (PD) Studies: Determining the extent of target engagement by measuring the inhibition of CARM1-mediated methylation of its substrates in tumor and surrogate tissues.[6]
-
Pharmacokinetic (PK) Analysis: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitors.[6]
-
Toxicity and Tolerability Assessment: Evaluating the safety profile of the CARM1 inhibitors in vivo.[6]
-
Mechanism of Action Studies: Investigating the downstream molecular effects of CARM1 inhibition on signaling pathways and gene expression in the tumor microenvironment.[3]
Data Presentation: In Vivo Efficacy of CARM1 Inhibitors
The following tables summarize quantitative data from preclinical studies of CARM1 inhibitors in various mouse models.
Table 1: Anti-Tumor Activity of iCARM1 in Breast Cancer Mouse Models [3][4]
| Cell Line | Mouse Strain | Administration Route | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MCF7 (ER+) | BALB/c nude | Intraperitoneal (i.p.) | 25 mg/kg, every other day | Significant reduction in tumor size and weight | [3][4] |
| MCF7 (ER+) | BALB/c nude | Intraperitoneal (i.p.) | 50 mg/kg, every other day | Significant reduction in tumor size and weight | [3][4] |
| 4T-1 (TNBC) | BALB/c | Intraperitoneal (i.p.) | 25 mg/kg, daily | Effective inhibition of tumor size and weight | [3][4] |
| 4T-1 (TNBC) | BALB/c | Intraperitoneal (i.p.) | 50 mg/kg, daily | Effective inhibition of tumor size and weight | [3][4] |
Table 2: Anti-Tumor Activity of EZM2302 in Multiple Myeloma Xenograft Model [6]
| Cell Line | Mouse Strain | Administration Route | Dosage and Schedule | Tumor Growth Inhibition (TGI) at Day 21 | Reference |
| RPMI-8226 | CB-17 SCID | Oral gavage | 37.5 mg/kg, twice daily | 45% | [6] |
| RPMI-8226 | CB-17 SCID | Oral gavage | 75 mg/kg, twice daily | Significant TGI | [6] |
| RPMI-8226 | CB-17 SCID | Oral gavage | 150 mg/kg, twice daily | Significant TGI | [6] |
| RPMI-8226 | CB-17 SCID | Oral gavage | 300 mg/kg, twice daily | 63% | [6] |
Table 3: Pharmacodynamic Effects of EZM2302 in Mice [5][6]
| Tissue | Mouse Strain | Dosage and Schedule | Biomarker | Result | Reference |
| Liver | CB-17 SCID | 150 mg/kg & 300 mg/kg, twice daily for 7 days | PABP1me2a | Dose-dependent inhibition | [6] |
| Skeletal Muscle | C57BL/6J | 150 mg/kg, twice daily for 11-13 days | ADMA-marked substrates | 65%-80% decrease | [5] |
| Skeletal Muscle | C57BL/6J | 150 mg/kg, twice daily for 11-13 days | Methylated BAF155Arg1064 | 65%-80% decrease | [5] |
| RPMI-8226 Tumor | CB-17 SCID | 150 mg/kg & 300 mg/kg, twice daily for 2, 4, 8 days | PABP1me2a | Robust inhibition within 2 days | [6] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Subcutaneous Xenograft Mouse Model
This protocol is generalized from studies using iCARM1 and EZM2302 and can be adapted for this compound.[3][4][6]
1. Cell Culture and Preparation:
- Culture the desired cancer cell line (e.g., MCF7 for breast cancer, RPMI-8226 for multiple myeloma) under standard conditions.
- On the day of inoculation, harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
- Keep the cell suspension on ice to maintain viability and prevent clumping.
2. Animal Handling and Tumor Implantation:
- Use immunocompromised mice (e.g., BALB/c nude or NOD-SCID, 4-6 weeks old).
- Anesthetize the mice using isoflurane or another appropriate anesthetic.
- Subcutaneously inject the cell suspension (e.g., 100 µL) into the right flank of each mouse using a 27-gauge needle.
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth every 2-3 days by measuring the length and width of the tumor with digital calipers.
- Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
- When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
4. Preparation and Administration of this compound:
- Vehicle Preparation: A common vehicle for oral administration is 0.5% methylcellulose or 5% dextrose in water.[6] For intraperitoneal injection, normal saline can be used.[3][4] The choice of vehicle should be based on the solubility and stability of this compound.
- Inhibitor Formulation: Dissolve this compound in the chosen vehicle to the desired concentration. Sonication may be required to achieve a homogenous suspension.
- Administration:
- Oral Gavage: Administer the inhibitor solution using a gavage needle. The volume is typically 100-200 µL per mouse.
- Intraperitoneal Injection: Inject the solution into the peritoneal cavity using a 27-gauge needle.
5. Treatment and Monitoring:
- Administer this compound and vehicle according to the planned dosage and schedule (e.g., daily or twice daily).
- Continue to monitor tumor volume and body weight every 2-3 days.
- Observe the mice for any signs of toxicity.
6. Endpoint and Tissue Collection:
- At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
- Excise the tumors, measure their final weight, and process them for further analysis (e.g., pharmacodynamics, immunohistochemistry).
Protocol 2: Pharmacodynamic (PD) Analysis of CARM1 Inhibition
This protocol describes the assessment of target engagement by measuring the methylation status of a known CARM1 substrate, PABP1.[6]
1. Sample Collection:
- Collect tumor and/or surrogate tissues (e.g., liver, skeletal muscle) from treated and control mice at specified time points.
- Snap-freeze the tissues in liquid nitrogen and store at -80°C.
2. Protein Extraction:
- Homogenize the frozen tissues in lysis buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.
- Determine the protein concentration using a standard assay (e.g., BCA assay).
3. Western Blot Analysis:
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with a primary antibody specific for the asymmetrically dimethylated form of PABP1 (PABP1me2a).
- Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against total PABP1 as a loading control.
- Incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Quantification:
- Quantify the band intensities using densitometry software.
- Normalize the PABP1me2a signal to the total PABP1 signal to determine the extent of methylation inhibition.
Signaling Pathways and Experimental Workflows
CARM1 Signaling Pathways
CARM1 is a key transcriptional coactivator that modulates several important signaling pathways implicated in cancer.
1. p53 Signaling Pathway: CARM1 can interact with and regulate the activity of the tumor suppressor p53. It has been shown that CARM1 can methylate target gene proteins of p53, thereby influencing the expression of genes involved in cell cycle arrest and apoptosis.[7] Inhibition of CARM1 can lead to the activation of the p53 pathway.[7]
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma (Journal Article) | OSTI.GOV [osti.gov]
- 3. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impact of short-term, pharmacological CARM1 inhibition on skeletal muscle mass, function, and atrophy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ChIP-seq Analysis of CARM1 Targets Using Carm1-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective inhibitor Carm1-IN-1 in Chromatin Immunoprecipitation sequencing (ChIP-seq) to identify and analyze the genomic targets of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This document includes an overview of CARM1, a detailed protocol for performing ChIP-seq with this compound, and guidance on data interpretation.
Introduction to CARM1 and its Inhibition
Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins. This post-translational modification plays a significant role in the regulation of gene expression by influencing chromatin structure and the recruitment of transcriptional machinery. CARM1 is involved in a multitude of cellular processes, including cell cycle progression, DNA damage response, and cellular differentiation. Dysregulation of CARM1 activity has been implicated in various diseases, most notably in cancer, where it can act as both an oncogene and a tumor suppressor depending on the context.
This compound is a potent and selective inhibitor of CARM1, with a reported half-maximal inhibitory concentration (IC50) of 8.6 μM. It demonstrates high selectivity for CARM1 over other protein methyltransferases like PRMT1 and SET7. By inhibiting the methyltransferase activity of CARM1, this compound serves as a valuable tool for elucidating the specific downstream targets and pathways regulated by CARM1's enzymatic function. ChIP-seq, a powerful technique to map protein-DNA interactions across the genome, can be coupled with this compound treatment to discern which CARM1 binding events are dependent on its catalytic activity.
Key Signaling Pathways Involving CARM1
CARM1 is a key player in several signaling cascades, often acting as a transcriptional coactivator. Understanding these pathways is essential for contextualizing ChIP-seq data.
CARM1 Signaling Pathways
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and representative data from CARM1 ChIP-seq experiments.
Table 1: Pharmacological Properties of this compound
| Compound | Target | IC50 | Selectivity | Reference |
| This compound | CARM1 | 8.6 μM | Low activity against PRMT1 and SET7 (IC50 > 600 μM) |
Table 2: Representative CARM1 ChIP-seq Data
| Cell Line | Number of CARM1 Binding Peaks | Key Target Gene Categories | Reference |
| MDA-MB-231 | 17,749 | Metabolic pathways, focal adhesion, cell cycle, Wnt signaling, HIF-1 signaling | |
| MCF-7 | 743 | Estrogen-regulated genes |
Experimental Protocols
This section provides a detailed protocol for performing ChIP-seq to identify CARM1 targets using this compound. Note: This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Experimental Workflow Overview
ChIP-seq Workflow with this compound
Detailed Protocol
Materials:
-
This compound (stored as a stock solution in DMSO at -20°C or -80°C)
-
Cell culture reagents
-
Formaldehyde (37%)
-
Glycine
-
PBS (phosphate-buffered saline)
-
Cell lysis buffer
-
Chromatin shearing buffer (e.g., for sonication)
-
ChIP-grade anti-CARM1 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Reagents for library preparation and sequencing
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO). A dose-response and time-course experiment is recommended to determine the optimal concentration and duration. Based on the IC50 of 8.6 μM, a starting concentration range of 10-50 μM for 24-48 hours can be tested.
-
-
Cross-linking:
-
Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells and lyse them to release the nuclei.
-
Resuspend the nuclear pellet in chromatin shearing buffer.
-
Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion. The efficiency of shearing should be checked on an agarose gel.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with an anti-CARM1 antibody or control IgG overnight at 4°C with rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elute the chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add Proteinase K and incubate at 65°C for at least 6 hours (or overnight) to reverse the cross-links and digest proteins.
-
Treat with RNase A to remove RNA.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA and input DNA samples.
-
Perform next-generation sequencing according to the manufacturer's instructions.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak
-
Application Notes and Protocols for Carm1-IN-1 in Metastasis Research
Introduction to CARM1 and its Role in Metastasis
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a significant role in various cellular processes, including transcriptional regulation, chromatin remodeling, mRNA splicing, and signal transduction.[1][3]
Aberrant expression and activity of CARM1 have been implicated in the progression of numerous cancers, including breast, colorectal, prostate, and lung cancer.[4][5] Elevated CARM1 levels often correlate with poor patient prognosis.[6] In the context of cancer, CARM1 is essential for processes like tumorigenesis, metastasis, and therapeutic resistance.[1][2] It exerts its oncogenic functions by methylating key proteins involved in cancer progression. For instance, CARM1 methylates the chromatin remodeling factor BAF155, which promotes breast cancer cell migration and metastasis by activating oncogenic pathways like c-Myc.[6][7] CARM1 also contributes to the epithelial-mesenchymal transition (EMT), a key process in metastasis, by modulating signaling pathways such as AKT/GSK-3β.[8]
Carm1-IN-1: A Tool for Investigating CARM1 Function
"this compound" is a general descriptor for a chemical inhibitor of CARM1's methyltransferase activity. Several potent and selective small-molecule inhibitors have been developed and are used as research tools to probe the biological functions of CARM1. These inhibitors, such as EZM2302, TP-064, and iCARM1, are invaluable for elucidating the specific role of CARM1's enzymatic activity in cellular processes like metastasis.[4][9] By blocking CARM1's ability to methylate its substrates, researchers can study the downstream consequences on signaling pathways and cell behavior, thereby validating CARM1 as a therapeutic target for cancer.[10][11]
Application Notes
CARM1 inhibitors are versatile tools for studying the role of CARM1 in metastasis in a variety of experimental settings.
-
In Vitro Cell-Based Assays: CARM1 inhibitors can be used to treat cancer cell lines in culture to assess the impact of CARM1 inhibition on metastatic phenotypes. Key applications include studying effects on cell proliferation, anchorage-independent growth, cell migration (chemotaxis), and cell invasion through an extracellular matrix.[12] For example, studies have shown that pharmacological inhibition of CARM1 strongly inhibits triple-negative breast cancer (TNBC) cell migration in vitro.[12]
-
In Vivo Animal Models: To understand the role of CARM1 in a whole-organism context, inhibitors can be administered to animal models of cancer, typically immunodeficient mice bearing tumor xenografts. These studies allow for the evaluation of a CARM1 inhibitor's effect on primary tumor growth, angiogenesis, and the formation of distant metastases.[4][12] Combination therapies, for instance pairing a CARM1 inhibitor with a PI3K inhibitor in TNBC models, can also be explored.[13]
-
Mechanism of Action Studies: CARM1 inhibitors are critical for dissecting the molecular pathways through which CARM1 drives metastasis. Researchers can use these compounds to identify CARM1 substrates and determine how their methylation status affects downstream signaling. Techniques like Western blotting can be used to measure the inhibition of substrate methylation (e.g., PABP1, SmB, BAF155) following inhibitor treatment.[7][9] Furthermore, these inhibitors help in understanding how CARM1 orchestrates transcriptional programs that drive metastasis.[5][14]
-
Cancer Immunology: Emerging evidence suggests that CARM1 inhibition can also impact the tumor microenvironment and anti-tumor immunity.[15] Studies have shown that targeting CARM1 can induce a type 1 interferon response in tumor cells, making them more susceptible to immune attack.[15][16] This opens up avenues for studying CARM1 inhibitors as agents that can sensitize resistant tumors to immunotherapy, such as checkpoint blockade.[15][16]
Quantitative Data
The following tables summarize quantitative data for commonly used CARM1 inhibitors in cancer research.
Table 1: In Vitro Enzymatic and Cellular Potency of CARM1 Inhibitors
| Inhibitor | Target | Biochemical IC50 | Cellular IC50 (Cell Line) | Reference(s) |
| EZM2302 | CARM1 | 6 nM | In the nanomolar range (MM cell lines) | [9] |
| iCARM1 | CARM1 | 12.3 µM | More potent than EZM2302 in breast cancer cells | [4] |
| TP-064 | CARM1 | Potent inhibitor | Used in studies to inhibit CARM1 activity | [4][13] |
Table 2: Effects of CARM1 Inhibition on Metastatic Phenotypes
| Assay | Cell Line | Treatment | Result | Reference(s) |
| Cell Migration | TNBC cells | CARM1 inhibitors | Strongly inhibited cell migration | [12] |
| Cell Invasion | Gastric Cancer cells | CARM1 inhibition | Reduced invasiveness via SERPINE1 repression | [2] |
| Cell Motility & Invasion | Breast Cancer cells | CARM1 inhibition | Promoted through stabilization of LSD1 | [2] |
| In Vivo Metastasis | TNBC Xenograft Model | CARM1 inhibitors | Strongly inhibited metastasis | [12] |
| Tumor Growth | MM Xenograft Model | Oral dosing of EZM2302 | Dose-dependent anti-tumor activity | [9] |
| Tumor Growth | 4T-1 Breast Cancer Model | iCARM1 + Etoposide | Dramatic reduction in tumor size and weight | [4] |
Signaling Pathways and Experimental Workflows
Caption: CARM1 signaling pathways promoting metastasis.
References
- 1. researchgate.net [researchgate.net]
- 2. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Oncogenic Role and Immune Infiltration for CARM1 Identified by Pancancer Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CARM1 methylates chromatin remodeling factor BAF155 to enhance tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RPF2 and CARM1 cooperate to enhance colorectal cancer metastasis via the AKT/GSK-3β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Based Discovery of Potent CARM1 Inhibitors for Solid Tumor and Cancer Immunology Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small-Molecule Modulators Targeting Coactivator-Associated Arginine Methyltransferase 1 (CARM1) as Therapeutic Agents for Cancer Treatment: Current Medicinal Chemistry Insights and Emerging Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Assessing Cell Viability in Cancer Cell Lines with CARM1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting cell viability assays using CARM1 inhibitors, with a specific focus on Carm1-IN-1, in various cancer cell lines. The information herein is intended to guide researchers in accurately assessing the cytotoxic and cytostatic effects of these inhibitors.
Introduction to CARM1 and its Inhibition in Cancer
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is an enzyme that plays a crucial role in various cellular processes, including transcriptional regulation, RNA processing, and DNA damage repair.[1][2] CARM1 is overexpressed in a multitude of cancers, such as breast, prostate, and colorectal cancer, and its elevated expression often correlates with poor patient outcomes.[2][3] This makes CARM1 a compelling therapeutic target for cancer treatment.
Small molecule inhibitors of CARM1 have been developed to probe its function and as potential anti-cancer agents. These inhibitors can suppress the growth of cancer cells by inducing cell cycle arrest and apoptosis.[4] This document focuses on the application of CARM1 inhibitors, particularly this compound, in cell viability assays to quantify their effects on different cancer cell lines.
Quantitative Analysis of CARM1 Inhibitor Effects on Cancer Cell Viability
The following table summarizes the in vitro efficacy of various CARM1 inhibitors across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency, representing the concentration of a drug that is required for 50% inhibition in vitro.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Assay | Reference |
| This compound | Prostate Cancer | LNCaP | >8 (no significant cytotoxicity) | Cell Viability Assay | [5] |
| iCARM1 | Breast Cancer | MCF7 | 12.3 | MTS Assay | [3] |
| EZM2302 | Multiple Myeloma | NCI-H929 | 0.015 - >10 (range across cell lines) | Not Specified | [4] |
| TP-064 | Multiple Myeloma | NCI-H929, RPMI8226, MM.1S | Growth inhibition observed | CellTiter-Glo | [5] |
Note: The study on this compound in LNCaP cells showed inhibition of PSA promoter activity at 8 µM without affecting cell viability, suggesting a more nuanced mechanism of action than direct cytotoxicity in this specific context[5].
Experimental Workflow for Cell Viability Assessment
The following diagram illustrates a typical workflow for assessing the effect of a CARM1 inhibitor on cancer cell viability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Immunofluorescence Staining with Carm1-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Carm1-IN-1, a selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), in immunofluorescence staining applications. This document outlines the necessary reagents, step-by-step procedures, and data interpretation guidelines to assist researchers in studying the subcellular localization and expression of proteins involved in CARM1-mediated signaling pathways.
Introduction
CARM1, also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in the regulation of various cellular processes, including transcriptional activation, RNA processing, DNA damage repair, and cell cycle progression.[1][2] Dysregulation of CARM1 activity has been implicated in several diseases, most notably in cancer, where it can act as a coactivator for oncogenic transcription factors.[3]
This compound is a small molecule inhibitor that selectively targets the methyltransferase activity of CARM1. By inhibiting CARM1, researchers can investigate the functional consequences of reduced arginine methylation on specific substrates and signaling pathways. Immunofluorescence staining is a powerful technique to visualize the subcellular localization of proteins and to assess changes in their expression or post-translational modifications in response to CARM1 inhibition.
Principle of the Method
This protocol describes the treatment of cultured cells with this compound followed by immunofluorescent staining. The inhibitor will permeate the cells and selectively inhibit CARM1's enzymatic activity. Subsequently, the cells are fixed, permeabilized, and incubated with a primary antibody specific to the protein of interest. A fluorescently labeled secondary antibody is then used to detect the primary antibody, allowing for visualization by fluorescence microscopy. This method enables the qualitative and semi-quantitative analysis of protein expression and localization following the inhibition of CARM1 activity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound, which are essential for designing and interpreting experiments.
| Parameter | Value | Species/Cell Line | Notes | Reference |
| IC50 | 8.6 µM | In vitro (CARM1/PABP1) | Potent and specific inhibitor of CARM1. | [4][5][6] |
| IC50 | 12.3 µM | In vitro (Histone H3 peptide) | Selective against other protein methyltransferases. | [3][7] |
| Effective Concentration (Cell-based assay) | 8 µM | Human LNCaP cells | Inhibition of PSA promoter activity. | [5][6] |
| Effective Concentration (Cell-based assay) | 100 µM | Not specified | Inhibition of CARM1-mediated methylation of various substrates. | [5][6] |
Signaling Pathway and Experimental Workflow
To facilitate a clear understanding of the underlying biological context and the experimental procedure, the following diagrams illustrate the CARM1 signaling pathway and the immunofluorescence workflow.
CARM1 Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Immunofluorescence with this compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and primary antibodies.
Materials and Reagents:
-
Cell Culture:
-
Appropriate cell line and complete growth medium
-
Sterile glass coverslips
-
Tissue culture plates (e.g., 24-well plates)
-
-
Inhibitor:
-
This compound (prepare stock solution in DMSO)
-
-
Fixation and Permeabilization:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (prepare fresh or use commercially available)
-
0.1% Triton X-100 in PBS
-
-
Blocking and Staining:
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS
-
Primary antibody (specific to the target protein)
-
Fluorophore-conjugated secondary antibody (corresponding to the host species of the primary antibody)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
-
Mounting:
-
Antifade mounting medium
-
Microscope slides
-
Procedure:
-
Cell Seeding: a. Sterilize glass coverslips and place one in each well of a 24-well plate. b. Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of the experiment. c. Incubate the cells in a humidified incubator at 37°C with 5% CO2 until they are well-attached and have reached the desired confluency.
-
This compound Treatment: a. Prepare working concentrations of this compound in complete growth medium from a DMSO stock solution. A concentration range of 8-20 µM is a good starting point for optimization. Include a DMSO vehicle control. b. Carefully aspirate the medium from the wells and replace it with the medium containing this compound or the vehicle control. c. Incubate for the desired duration. The incubation time should be optimized based on the specific experimental question and the turnover rate of the protein of interest (e.g., 18-24 hours).
-
Fixation: a. Aspirate the treatment medium and gently wash the cells twice with PBS. b. Add 4% PFA in PBS to each well to cover the coverslips. c. Incubate for 15 minutes at room temperature.[8] d. Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.[8]
-
Permeabilization: a. Add 0.1% Triton X-100 in PBS to each well. b. Incubate for 10 minutes at room temperature. This step is necessary for intracellular targets. c. Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Blocking: a. Add Blocking Buffer to each well to cover the coverslips. b. Incubate for 1 hour at room temperature to minimize non-specific antibody binding.[8]
-
Primary Antibody Incubation: a. Dilute the primary antibody to its optimal concentration in the blocking buffer. b. Aspirate the blocking buffer and add the diluted primary antibody to each coverslip. c. Incubate overnight at 4°C in a humidified chamber.[8]
-
Secondary Antibody Incubation: a. The next day, aspirate the primary antibody solution and wash the coverslips three times with PBS for 5 minutes each. b. Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this point onwards. c. Aspirate the wash buffer and add the diluted secondary antibody to each coverslip. d. Incubate for 1 hour at room temperature in the dark. e. Aspirate the secondary antibody solution and wash the coverslips three times with PBS for 5 minutes each in the dark.
-
Counterstaining and Mounting: a. (Optional) Incubate the coverslips with DAPI solution for 5 minutes at room temperature to stain the nuclei. b. Wash the coverslips once with PBS. c. Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of antifade mounting medium. d. Seal the edges of the coverslips with clear nail polish and allow them to dry.
-
Imaging and Analysis: a. Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores. b. Capture images of both the treated and control samples using identical acquisition settings (e.g., exposure time, gain). c. Analyze the images to assess changes in protein localization, and expression levels between the control and this compound treated cells.
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize primary and secondary antibody concentrations.
-
Ensure thorough washing steps.
-
-
Weak or No Signal:
-
Confirm the expression of the target protein in your cell line.
-
Optimize the fixation and permeabilization protocol for your specific antibody.
-
Increase the concentration of the primary antibody or the incubation time.
-
Check the compatibility of the primary and secondary antibodies.
-
-
Inhibitor Ineffectiveness:
-
Verify the activity of the this compound stock.
-
Optimize the inhibitor concentration and incubation time.
-
Conclusion
This protocol provides a robust framework for utilizing this compound in immunofluorescence studies to investigate the roles of CARM1 in various cellular processes. By carefully optimizing the experimental conditions, researchers can gain valuable insights into the functional consequences of CARM1 inhibition on protein localization and cellular signaling.
References
- 1. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coactivator-associated arginine methyltransferase 1: A versatile player in cell differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
Application of Carm1-IN-1 in Studying the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins. This post-translational modification plays a significant role in various cellular processes, including the DNA Damage Response (DDR). CARM1 is a key regulator of the cell cycle arrest branch of the DDR, making it a compelling target for research and therapeutic development. Carm1-IN-1 is a potent and specific small molecule inhibitor of CARM1, offering a valuable tool to investigate its functions.
Mechanism of Action in DNA Damage Response:
In response to DNA damage, CARM1 is involved in a signaling cascade that promotes cell cycle arrest to allow time for DNA repair.[1] One of the key mechanisms involves the methylation of the histone acetyltransferase p300 by CARM1. This methylation event is critical for the recruitment of the tumor suppressor protein BRCA1 to the promoters of cell cycle checkpoint genes, such as p21 and GADD45.[1] The subsequent expression of these genes leads to the inhibition of cyclin-dependent kinases (CDKs) and ultimately, cell cycle arrest. By inhibiting the methyltransferase activity of CARM1, this compound can be utilized to dissect this pathway and understand the consequences of its disruption.
Recent studies have also uncovered a role for CARM1 in regulating the speed of DNA replication forks, a process that is independent of its methyltransferase activity. CARM1 interacts with PARP1 to slow down replication fork progression. This function is crucial for maintaining genomic stability, and its disruption can be investigated using genetic approaches, though the direct effect of this compound on this specific non-enzymatic function requires further investigation.
Potential Research Applications of this compound in DDR:
-
Elucidating the role of CARM1 in different DNA repair pathways: By inhibiting CARM1, researchers can investigate its specific contribution to pathways such as homologous recombination (HR), non-homologous end joining (NHEJ), and base excision repair (BER).
-
Studying the interplay between CARM1 and other DDR proteins: this compound can be used to probe the functional relationships between CARM1 and key DDR players like ATM, ATR, p53, and BRCA1.
-
Investigating the therapeutic potential of CARM1 inhibition: As dysregulation of the DDR is a hallmark of cancer, this compound can be used in preclinical studies to assess the efficacy of CARM1 inhibition as a standalone or combination therapy.
-
Sensitizing cancer cells to DNA damaging agents: By disrupting the cell cycle arrest mediated by CARM1, this compound could potentially enhance the efficacy of chemotherapy and radiotherapy.
Quantitative Data Summary
The following table summarizes the key in vitro biochemical data for this compound.
| Inhibitor | Target | IC50 (µM) | Selectivity | Reference |
| This compound | CARM1 | 8.6 | High selectivity against PRMT1 and SET7 (IC50 > 600 µM) | [2] |
Key Experiments and Protocols
Here are detailed methodologies for key experiments to study the DNA damage response using this compound. These protocols are based on established methods used for other CARM1 inhibitors and should be optimized for your specific cell lines and experimental conditions.
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells, alone or in combination with DNA damaging agents.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, U2OS)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
DNA damaging agent (e.g., Doxorubicin, Etoposide)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
For combination studies, prepare solutions of the DNA damaging agent at a fixed concentration.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound, the DNA damaging agent, or the combination of both. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curves to determine the IC50 value.
Western Blot Analysis for DDR Markers
Objective: To assess the effect of this compound on the expression and phosphorylation of key DNA damage response proteins.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
DNA damaging agent (e.g., ionizing radiation or a chemical agent)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CARM1, anti-phospho-H2AX (γH2AX), anti-p53, anti-p21, anti-phospho-ATM, anti-BRCA1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration for a specific duration (e.g., 24 hours).
-
Induce DNA damage by treating with a DNA damaging agent for a specified time (e.g., 1 hour) or by exposing to ionizing radiation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Immunofluorescence for γH2AX Foci Formation
Objective: To visualize and quantify DNA double-strand breaks by staining for γH2AX foci.
Materials:
-
Cancer cell line of interest
-
Glass coverslips in a 24-well plate
-
Complete growth medium
-
This compound
-
DNA damaging agent
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody (anti-γH2AX)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with this compound as required.
-
Induce DNA damage and incubate for the desired time to allow for foci formation (e.g., 30 minutes to 2 hours).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBST and incubate with the fluorescently-labeled secondary antibody in blocking buffer for 1 hour in the dark.
-
Wash with PBST and counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per cell.
Visualizations
Caption: CARM1 signaling pathway in the DNA damage response.
Caption: Workflow for studying DDR with this compound.
Caption: Logical flow of CARM1 inhibition on DDR.
References
Application Notes and Protocols: A Comparative Analysis of CARM1 Knockdown and Inhibitor Treatment in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a pivotal enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a critical role in a multitude of cellular processes, including transcriptional regulation, mRNA splicing, DNA damage repair, and cell cycle progression.[3][4][5] Dysregulation of CARM1 is frequently observed in various cancers, where it often promotes tumorigenesis, metastasis, and therapeutic resistance, making it a compelling target for cancer therapy.[1][4]
Two primary strategies are employed in experimental settings to probe CARM1 function and validate its therapeutic potential: genetic knockdown (e.g., via siRNA or shRNA) and pharmacological inhibition with small molecules. While both approaches aim to abrogate CARM1 activity, they operate through distinct mechanisms that can yield different biological outcomes. Knockdown reduces the total pool of CARM1 protein, affecting both its enzymatic and non-enzymatic (e.g., scaffolding) functions. In contrast, small molecule inhibitors typically target the enzyme's catalytic activity, leaving the protein intact.
These application notes provide a detailed comparison of these two methodologies, summarize key experimental findings, and offer comprehensive protocols for their implementation in a research setting.
Part 1: CARM1 Signaling and Mechanism of Action
CARM1 functions primarily as a transcriptional coactivator.[6] It is often recruited to gene promoters by transcription factors and coactivators like the p160 family.[6][7] Once recruited, CARM1 methylates histone H3 at arginines 17 and 26 (H3R17me2a, H3R26me2a), which serves as a platform to recruit other transcriptional machinery, leading to chromatin remodeling and gene activation.[4][7] CARM1 also methylates a wide array of non-histone substrates, including the p300/CBP acetyltransferase, the tumor suppressor p53, and components of the SWI/SNF chromatin remodeling complex like BAF155, thereby influencing their activity and function.[7][8][9]
Caption: CARM1 signaling pathway illustrating methylation of histone and non-histone targets.
Part 2: Knockdown vs. Inhibitor - A Comparative Overview
The choice between genetic knockdown and pharmacological inhibition is critical and depends on the specific research question.
Caption: Conceptual difference between CARM1 knockdown and inhibitor treatment.
Key Differences:
-
Target: Knockdown targets CARM1 mRNA, leading to the depletion of the entire protein. Inhibitors bind to the CARM1 protein, typically at the catalytic site, blocking its methyltransferase activity.
-
Scope of Effect: Knockdown eliminates all known and unknown functions of the CARM1 protein, including its enzymatic activity and potential scaffolding roles. Inhibitors primarily abrogate catalytic function, which may not recapitulate the full phenotype of a protein knockout if non-catalytic functions are important.
-
Kinetics: Knockdown effects are gradual, depending on the turnover rate of the existing CARM1 mRNA and protein, and can last for several days. Inhibitor effects are typically rapid (minutes to hours) and are reversible upon withdrawal of the compound.
-
Specificity: Both methods have potential off-target effects. siRNA can unintentionally target other mRNAs with sequence similarity. Inhibitors can have off-target effects on other proteins, particularly other methyltransferases. However, some inhibitors show high selectivity for CARM1 over other PRMTs.[10]
-
Therapeutic Relevance: Small molecule inhibitors are directly relevant to drug development, whereas knockdown techniques like siRNA/shRNA are primarily research tools, though they form the basis for RNA-based therapies.
-
Substrate Selectivity: Interestingly, different inhibitors can have varied effects. For example, studies have shown that the inhibitor TP-064 reduces both histone (H3R17me2a) and non-histone substrate methylation, while EZM2302 selectively targets non-histone substrates with minimal effect on these histone marks.[11] This highlights a level of complexity that can only be dissected by comparing both inhibitors and knockdown.
Part 3: Quantitative Data Summary
The following tables summarize quantitative data from published studies, comparing the effects of CARM1 knockdown and inhibitor treatment across different cancer cell lines.
Table 1: Effects on Cell Proliferation and Viability
| Method | Agent | Cell Line | Effect | Quantitative Value | Citation |
| Inhibitor | iCARM1 | MCF7 (Breast Cancer) | Growth Inhibition (EC50) | 0.39 µM | [10] |
| Inhibitor | iCARM1 | T47D (Breast Cancer) | Growth Inhibition (EC50) | 0.28 µM | [10] |
| Inhibitor | EZM2302 | MM.1S (Multiple Myeloma) | Proliferation Inhibition (IC50) | 6 nM | [10] |
| Inhibitor | TP-064 | Toledo (DLBCL) | Growth Arrest | Significant at 5 µM | [12] |
| Knockdown | shRNA | NCI-H929 (Multiple Myeloma) | Viability Inhibition | Significant reduction vs control at 48h, 72h, 96h | [9] |
| Knockdown | shRNA | L363 (Multiple Myeloma) | Viability Inhibition | Significant reduction vs control at 48h, 72h, 96h | [9] |
| Knockdown | shRNA | 2BS (Fibroblasts) | Reduced Cell Proliferation | Decreased S and G2 phases in cell cycle | [13] |
Table 2: Effects on Cell Cycle and Apoptosis
| Method | Agent | Cell Line | Effect | Quantitative Value | Citation |
| Inhibitor | iCARM1 | MCF7 (Breast Cancer) | Cell Cycle Arrest | Increase in G0/G1 phase | [10] |
| Knockdown | shRNA | NCI-H929 (Multiple Myeloma) | Cell Cycle Arrest | Increased proportion in G0/G1, decreased in S phase | [9] |
| Knockdown | shRNA | L363 (Multiple Myeloma) | Cell Cycle Arrest | Increased proportion in G0/G1, decreased in S phase | [9] |
| Knockdown | shRNA | Multiple Myeloma Cells | Apoptosis Induction | Increased apoptosis via flow cytometry | [9] |
| Inhibitor | TP-064 | HeLa Cells | Apoptosis Induction | Enhanced PARP cleavage under glucose deprivation | [11] |
| Inhibitor | EZM2302 | HeLa Cells | Apoptosis Induction | No significant effect on PARP cleavage | [11] |
Table 3: Effects on Gene and Protein Expression
| Method | Agent/Target | Cell Line | Target Gene/Protein | Effect | Quantitative Change | Citation |
| Knockdown | siCARM1 | HeLa | Cyclin A Protein | Downregulation | ~70% reduction | [13] |
| Knockdown | siCARM1 | HeLa | Cyclin B1 Protein | Downregulation | ~70% reduction | [13] |
| Knockdown | shCARM1 | NCI-H929 | p53 mRNA | Upregulation | Significant increase | [9] |
| Knockdown | shCARM1 | NCI-H929 | p21 Protein | Upregulation | Visible increase on Western Blot | [9] |
| Inhibitor | iCARM1 | MCF7 | ERα-target genes | Downregulation | Similar profile to siCARM1 | [10] |
| Inhibitor | iCARM1 | MCF7 | Type I IFN genes | Upregulation | 158 genes commonly induced with siCARM1 | [10][14] |
| Knockdown | siCARM1 | MCF7 | Type I IFN genes | Upregulation | 158 genes commonly induced with iCARM1 | [10][14] |
Part 4: Experimental Protocols
Protocol 1: CARM1 Knockdown in Cell Culture Using siRNA
This protocol provides a general framework for transiently knocking down CARM1 expression in adherent mammalian cells using siRNA.
Caption: Experimental workflow for CARM1 knockdown using siRNA.
Materials:
-
CARM1-targeting siRNA and non-targeting control (NTC) siRNA (20 µM stock).
-
Mammalian cell line of interest (e.g., MCF7, HCT116).
-
Complete growth medium (e.g., DMEM + 10% FBS).
-
Serum-free medium for dilution (e.g., Opti-MEM).
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
6-well tissue culture plates.
-
Reagents for RNA extraction (for qPCR) and protein lysis (for Western Blot).
Procedure:
-
Day 1: Cell Seeding
-
Seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of complete, antibiotic-free growth medium.
-
Incubate overnight at 37°C, 5% CO2, to achieve 60-80% confluency on the day of transfection.[15]
-
-
Day 2: Transfection
-
For each well, prepare two tubes:
-
Tube A: Dilute 30 pmol of siRNA (e.g., 1.5 µL of 20 µM stock) into 100 µL of Opti-MEM.
-
Tube B: Dilute 5 µL of RNAiMAX reagent into 100 µL of Opti-MEM.
-
-
Combine the contents of Tube A and Tube B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Aspirate the media from the cells and wash once with PBS.
-
Add 800 µL of Opti-MEM to the transfection complex mixture (total volume ~1 mL).
-
Add the final mixture to the cells dropwise.
-
Incubate for 6-8 hours at 37°C.
-
After incubation, add 1 mL of complete growth medium (containing 2x FBS concentration) without removing the transfection mixture.
-
-
Day 3-4: Incubation and Harvest
-
Incubate the cells for 48 to 72 hours post-transfection. The optimal time depends on the protein's half-life and should be determined empirically.
-
Harvest cells for downstream analysis.
-
-
Validation:
-
qPCR: Extract total RNA and perform reverse transcription followed by quantitative PCR to measure CARM1 mRNA levels. Expect >70% reduction compared to the NTC.
-
Western Blot: Lyse cells and perform a Western blot to measure CARM1 protein levels. This is the most critical validation step.
-
Protocol 2: Pharmacological Inhibition of CARM1
This protocol describes the treatment of cultured cells with a CARM1-specific small molecule inhibitor.
Caption: Experimental workflow for treating cells with a CARM1 inhibitor.
Materials:
-
CARM1 inhibitor (e.g., EZM2302, TP-064, iCARM1).
-
Vehicle control (cell-culture grade DMSO).
-
Cell line of interest and appropriate culture reagents.
-
Culture plates suitable for the intended assay (e.g., 96-well for viability, 6-well for protein analysis).
-
Assay-specific reagents (e.g., CCK-8/MTT, cell lysis buffer, antibodies for Western blotting).
Procedure:
-
Day 1: Cell Seeding
-
Seed cells at a density appropriate for the assay duration, ensuring they do not become over-confluent by the endpoint.
-
Incubate overnight to allow for cell attachment.
-
-
Day 2: Inhibitor Treatment
-
Prepare a concentrated stock solution of the CARM1 inhibitor in DMSO (e.g., 10 mM).
-
On the day of treatment, prepare working solutions by diluting the stock inhibitor in complete growth medium. Create a dose-response range (e.g., 1 nM to 10 µM).
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest inhibitor dose (typically ≤ 0.1%).
-
Aspirate the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.
-
-
Day 2-5: Incubation and Analysis
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Perform downstream assays. For example:
-
Cell Viability Assay: Add CCK-8 or MTT reagent and measure absorbance to determine the effect on cell proliferation and calculate IC50/EC50 values.
-
Target Engagement Western Blot: Lyse the cells and perform a Western blot using antibodies that detect methylated CARM1 substrates (e.g., asymmetrically dimethylated arginine motifs, or specific targets like methylated PABP1) to confirm the inhibitor is active in the cell.[16] Total CARM1 levels should remain unchanged.
-
Cell Cycle Analysis: Harvest cells, fix, stain with propidium iodide, and analyze by flow cytometry.
-
-
Conclusion: Choosing the Right Approach
Both CARM1 knockdown and inhibitor treatment are powerful tools for studying its function. The choice of method should be guided by the experimental goals.
-
Use CARM1 Knockdown to:
-
Validate the on-target effects of a newly developed inhibitor.
-
Investigate the role of non-catalytic or scaffolding functions of CARM1.
-
Study long-term consequences of complete CARM1 loss.
-
-
Use CARM1 Inhibitors to:
-
Investigate the specific consequences of blocking CARM1's enzymatic activity.
-
Determine the therapeutic potential of targeting CARM1.
-
Study acute cellular responses to CARM1 inhibition due to rapid kinetics.
-
Perform in vivo studies in animal models, where drug delivery is more feasible than shRNA delivery.[12]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Oncogenic Role and Immune Infiltration for CARM1 Identified by Pancancer Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emerging role of CARM1 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Loss of CARM1 is linked to reduced HuR function in replicative senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. Impact of short-term, pharmacological CARM1 inhibition on skeletal muscle mass, function, and atrophy in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combination Therapy Studies with Carm1-IN-1 and Other Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical studies investigating the combination of CARM1 inhibitors, such as Carm1-IN-1 and its analogs (e.g., EZM2302, iCARM1), with other therapeutic agents. The data presented herein supports the rationale for combination strategies to enhance anti-cancer efficacy and overcome drug resistance. Detailed protocols for key experimental assays are provided to facilitate the design and execution of similar studies.
Introduction to CARM1 and Combination Therapy
Coactivator-associated arginine methyltransferase 1 (CARM1) is a protein arginine methyltransferase that plays a crucial role in transcriptional regulation and other cellular processes.[1] Its overexpression is implicated in the progression of various cancers, making it a promising therapeutic target.[1] Preclinical evidence suggests that inhibiting CARM1 can have a dual effect: directly suppressing tumor cell growth and enhancing anti-tumor immunity.[2][3] This dual mechanism of action provides a strong rationale for combining CARM1 inhibitors with other anti-cancer drugs, including immunotherapy, chemotherapy, and endocrine therapy, to achieve synergistic effects.[4][5]
Data Presentation: Efficacy of CARM1 Inhibitor Combination Therapies
The following tables summarize the quantitative data from preclinical studies on the synergistic effects of CARM1 inhibitors in combination with other drugs.
Table 1: In Vitro Synergy of iCARM1 with Endocrine and Chemotherapy in Breast Cancer Cells
| Cell Line | Combination | Concentration (µM) | Combination Index (CI) | Synergy Level |
| MCF7 | iCARM1 + Etoposide | 2.5 (iCARM1), 10 (Etoposide) | 0.41 | Synergy |
| 4T-1 | iCARM1 + Etoposide | 2.5 (iCARM1), 10 (Etoposide) | 0.31 | Strong Synergy |
Data extracted from a study on a novel CARM1 inhibitor, iCARM1, in breast cancer models.[1][6] The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7][8]
Table 2: In Vivo Efficacy of iCARM1 in Combination with Etoposide in a 4T-1 Mouse Allograft Model
| Treatment Group | Average Tumor Weight (g) | Change in Tumor Weight vs. Control | Change in Tumor Weight vs. Monotherapy |
| Control (Vehicle) | ~1.2 | - | - |
| iCARM1 | ~0.8 | Reduced | - |
| Etoposide | ~0.6 | Reduced | - |
| iCARM1 + Etoposide | ~0.2 | Significantly Reduced | Significantly Reduced |
This data demonstrates that the combination of iCARM1 and etoposide leads to a more significant reduction in tumor growth in vivo compared to either agent alone.[1]
Table 3: In Vivo Efficacy of CARM1 Inhibition in Combination with Immune Checkpoint Blockade
| Tumor Model | Treatment Combination | Key Outcomes |
| B16F10 Melanoma (ICB-resistant) | CARM1 inhibitor (EZM2302) + anti-CTLA-4 | Sensitized tumors to anti-CTLA-4 therapy, increased tumor infiltration of CD8+ T cells, NK cells, and dendritic cells.[2][5] |
| 4T1 Breast Cancer (ICB-resistant) | CARM1 inhibitor (EZM2302) + anti-CTLA-4 | Overcame resistance to checkpoint blockade.[2][5] |
| B16F10 Melanoma | CARM1 inhibitor + anti-PD-1 | Increased tumor infiltration of CD8+ T cells, NK cells, and dendritic cells.[2] |
These studies highlight the potential of CARM1 inhibitors to enhance the efficacy of immune checkpoint inhibitors (ICIs) in immunotherapy-resistant tumors by remodeling the tumor microenvironment.
Table 4: Synergistic Effects of CARM1 Inhibitors with Other Epigenetic Modulators
| Cell Line | Combination | Observation |
| Diffuse Large B-cell Lymphoma (DLBCL) | CARM1 inhibitor (TP-064) + CBP/p300 inhibitor (CBP30) | Strong synergistic effect in inhibiting cell growth, particularly in CREBBP/EP300 wild-type cells.[9][10] |
| Wild-type Mouse Embryonic Fibroblasts (MEFs) | CARM1 inhibitor (TP-064) + PRMT6 inhibitor (EPZ020411) | Synergistic suppression of cell proliferation.[11][12] |
These findings suggest that targeting multiple components of the epigenetic machinery can be a powerful anti-cancer strategy.
Signaling Pathways and Experimental Workflows
Signaling Pathway
The anti-tumor effect of CARM1 inhibitor combination therapy is underpinned by its dual mechanism of action on both tumor cells and T cells. In tumor cells, CARM1 inhibition leads to the upregulation of a Type I Interferon (IFN) response, which increases their sensitivity to T-cell mediated killing. In T cells, CARM1 inhibition enhances their anti-tumor functionality.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CARM1 Inhibition Enables Immunotherapy of Resistant Tumors by Dual Action on Tumor cells and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The arginine methyltransferase CARM1 represses p300•ACT•CREMτ activity and is required for spermiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300-mutated lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genetic evidence for partial redundancy between the arginine methyltransferases CARM1 and PRMT6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genetic evidence for partial redundancy between the arginine methyltransferases CARM1 and PRMT6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of CARM1 Inhibitors in Multiple Myeleloma Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is an enzyme that plays a crucial role in various cellular processes, including transcriptional regulation, RNA processing, and cell cycle control.[1][2][3] Overexpression of CARM1 has been observed in several cancers, including multiple myeloma (MM), where it is associated with poor prognosis.[4][5] This makes CARM1 a promising therapeutic target for the treatment of this hematologic malignancy. This document provides an overview of the preclinical application of CARM1 inhibitors in multiple myeloma models, including detailed protocols for key experiments and a summary of quantitative data from published studies.
Recent preclinical studies have focused on small molecule inhibitors of CARM1, such as EZM2302 and TP-064, which have demonstrated potent anti-myeloma activity both in vitro and in vivo.[1][6][7] These inhibitors have been shown to induce cell cycle arrest, apoptosis, and inhibit the proliferation of multiple myeloma cells.[6][7] The mechanism of action involves the inhibition of CARM1's methyltransferase activity, leading to downstream effects on signaling pathways, including the activation of the p53 tumor suppressor pathway.[4][7]
Data Presentation
In Vitro Efficacy of CARM1 Inhibitors in Multiple Myeloma Cell Lines
| Inhibitor | Cell Line | Assay | Endpoint | Result | Reference |
| EZM2302 | RPMI-8226 | Proliferation | IC50 (14 days) | < 100 nM | [2] |
| EZM2302 | Multiple Myeloma Cell Lines (9 out of 15 tested) | Proliferation | IC50 (14 days) | < 100 nM | [2] |
| EZM2302 | RPMI-8226 | Methylation Inhibition (PABP1) | IC50 | 38 nM | [8] |
| EZM2302 | RPMI-8226 | Methylation Inhibition (SmB) | EC50 | 18 nM | [8] |
| TP-064 | NCI-H929 | Proliferation | IC50 (6 days) | ~100 nM | [6] |
| TP-064 | RPMI-8226 | Proliferation | IC50 (6 days) | ~200 nM | [6] |
| TP-064 | MM.1R | Proliferation | IC50 (6 days) | ~300 nM | [6] |
| TP-064 | N/A | Enzymatic Activity | IC50 | < 10 nM | [6] |
| TP-064 | NCI-H929 | Methylation Inhibition (BAF155) | IC50 | 340 ± 30 nM | [6] |
| TP-064 | NCI-H929 | Methylation Inhibition (MED12) | IC50 | 43 ± 10 nM | [6] |
In Vivo Efficacy of CARM1 Inhibitors in Multiple Myeloma Xenograft Models
| Inhibitor | Animal Model | Dosing Schedule | Endpoint | Result | Reference |
| EZM2302 | RPMI-8226 Xenograft | 37.5, 75, 150, 300 mg/kg, BID, 21 days | Tumor Growth Inhibition | Significant, dose-dependent reduction in tumor growth | [2][9] |
| EZM2302 | NCI-H929 Xenograft | Not specified | Tumor Growth Inhibition | No response | [2] |
Signaling Pathways and Experimental Workflows
CARM1 Signaling in Multiple Myeloma and Inhibition
Caption: CARM1 inhibition leads to p53 activation, cell cycle arrest, and apoptosis in multiple myeloma.
Experimental Workflow for Preclinical Evaluation of CARM1 Inhibitors
Caption: A typical workflow for the preclinical evaluation of CARM1 inhibitors in multiple myeloma.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from studies evaluating the effect of CARM1 knockdown or inhibition on the proliferation of multiple myeloma cell lines.[4]
Materials:
-
Multiple myeloma cell lines (e.g., NCI-H929, L363, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
CARM1 inhibitor (e.g., EZM2302, TP-064) dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 3 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the CARM1 inhibitor in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Add 10 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72, 96 hours).
-
At each time point, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V Staining)
This protocol is for the detection of apoptosis in multiple myeloma cells treated with CARM1 inhibitors using flow cytometry.[4]
Materials:
-
Multiple myeloma cells treated with CARM1 inhibitor or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution in multiple myeloma cells following treatment with CARM1 inhibitors.[6]
Materials:
-
Multiple myeloma cells treated with CARM1 inhibitor or vehicle control
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Fix the cells by adding them dropwise into 1 mL of ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Western Blotting
This protocol is for the detection of protein expression levels of CARM1 and downstream signaling molecules.[4]
Materials:
-
Multiple myeloma cells treated with CARM1 inhibitor or vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CARM1, anti-p53, anti-cleaved caspase-3, anti-PABP1-me2a, anti-SmB-me0, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of CARM1 inhibitors.[2][9]
Materials:
-
Immunocompromised mice (e.g., SCID or NOD/SCID)
-
Multiple myeloma cell line (e.g., RPMI-8226)
-
Matrigel
-
CARM1 inhibitor formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5-10 x 10^6 RPMI-8226 cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the CARM1 inhibitor or vehicle control orally, twice daily (BID), for a specified duration (e.g., 21 days).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blot for methylation marks).
Conclusion
CARM1 inhibitors represent a promising new class of therapeutic agents for multiple myeloma. The preclinical data summarized here demonstrate their potent anti-tumor activity in relevant in vitro and in vivo models. The provided protocols offer a foundation for researchers to further investigate the role of CARM1 in multiple myeloma and to evaluate the efficacy of novel CARM1-targeting compounds. Further studies are warranted to explore combination strategies and to fully elucidate the mechanisms of action of these inhibitors in the context of the bone marrow microenvironment.
References
- 1. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma (Journal Article) | OSTI.GOV [osti.gov]
- 2. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging roles of protein arginine methyltransferase in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting inconsistent results with Carm1-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Carm1-IN-1, a selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This guide is intended for researchers, scientists, and drug development professionals to address common issues and ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experiments with this compound in a question-and-answer format.
Q1: I am seeing inconsistent or no inhibition of my target protein's methylation after treatment with this compound. What could be the cause?
A1: Inconsistent or absent inhibition is a common issue that can stem from several factors related to the inhibitor's stability and experimental setup.
-
Inhibitor Instability: this compound is unstable in solution.[1][2] It is highly recommended to prepare fresh solutions for each experiment. Avoid using old stock solutions or solutions that have undergone multiple freeze-thaw cycles.
-
Improper Storage: Store the solid compound and stock solutions according to the manufacturer's instructions, typically at -20°C or -80°C for long-term storage.
-
Incorrect Concentration: The reported IC50 for this compound is 8.6 µM in biochemical assays.[1][3] Cellular assays may require higher concentrations to achieve effective inhibition. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Insufficient Treatment Time: The time required to observe a downstream effect will vary depending on the stability of the target protein and its methylation state. A time-course experiment is recommended to determine the optimal treatment duration. For example, inhibition of PSA promoter activity in LNCaP cells was observed after 42-44 hours of treatment.
-
Cell Density: The number of cells seeded can influence the effective concentration of the inhibitor. Ensure consistent cell seeding densities across experiments.
Q2: My Western blot results for CARM1 target proteins are variable and show unexpected high molecular weight bands.
A2: This is a known issue related to the biochemical properties of CARM1 and its substrates.
-
Protein Aggregation: CARM1 protein has a tendency to form SDS-resistant aggregates, especially during sample preparation for Western blotting that involves heating at 95°C.[4][5][6] This aggregation can lead to the appearance of high molecular weight bands or loss of the expected band.
-
Troubleshooting Western Blots:
-
Avoid Boiling: Do not boil your protein lysates at 95°C. Instead, incubate them at a lower temperature (e.g., 70°C for 10 minutes or room temperature for 30 minutes) in the sample buffer before loading on the gel.[4][5][6]
-
Optimize Protein Concentration: High concentrations of CARM1 can promote aggregation.[5][6] Try loading a lower amount of total protein on the gel.
-
Fresh Lysates: Use freshly prepared cell lysates for your Western blots whenever possible.
-
Q3: I am observing off-target effects or cellular toxicity at concentrations where I expect specific inhibition of CARM1.
A3: While this compound is reported to be selective, off-target effects and cytotoxicity can occur, particularly at higher concentrations.
-
Selectivity Profile: this compound has low inhibitory activity against PRMT1 and SET7 (IC50 >667 μM).[1][3] However, its activity against a broader range of kinases and other methyltransferases may not be fully characterized.
-
Cytotoxicity: All small molecule inhibitors can exhibit cytotoxicity at high concentrations. It is essential to perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound in your cell line.
-
Solvent Effects: The solvent used to dissolve this compound, typically DMSO, can have its own effects on cells. Ensure that the final concentration of DMSO in your experiments is consistent across all conditions and is below a cytotoxic level (typically <0.5%).
-
Phenotypic vs. Target-Specific Effects: To confirm that the observed phenotype is due to CARM1 inhibition, consider the following controls:
-
Rescue Experiment: If possible, overexpress a resistant mutant of CARM1 to see if it rescues the phenotype.
-
RNAi/CRISPR: Use an orthogonal method like siRNA or CRISPR to knockdown CARM1 and see if it phenocopies the inhibitor's effect.[7]
-
Multiple Inhibitors: Use a structurally different CARM1 inhibitor (e.g., EZM2302 or TP-064) to see if it produces the same biological effect.[8][9]
-
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro CARM1 Methylation Assay
This protocol is adapted from established methods to assess the direct inhibitory effect of this compound on CARM1 enzymatic activity.[2][10]
Materials:
-
Recombinant CARM1 enzyme
-
This compound
-
Substrate: Biotinylated histone H3 (21-44) peptide or a peptide derived from a known CARM1 substrate like PABP1.[2][10]
-
S-adenosyl-L-methionine (SAM)
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA.
-
AlphaLISA anti-methyl-Arginine Acceptor beads and Streptavidin Donor beads (for detection)
-
384-well OptiPlate
Procedure:
-
Prepare a 2X stock solution of this compound in Assay Buffer.
-
Add 5 µL of the 2X inhibitor solution or Assay Buffer (for control) to the wells of a white 384-well OptiPlate.
-
Add 2.5 µL of a 4X solution of recombinant CARM1 enzyme to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of a 4X solution of the substrate peptide and SAM.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect methylation using an appropriate method, such as AlphaLISA. For AlphaLISA, add 5 µL of Acceptor beads and incubate for 60 minutes, followed by the addition of 10 µL of Donor beads and a 30-minute incubation in the dark before reading the plate.
Protocol 2: Cellular Assay for CARM1 Activity (Western Blot)
This protocol describes how to assess the effect of this compound on the methylation of a cellular substrate of CARM1.[8]
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: Anti-asymmetric dimethylarginine (aDMA) antibody specific to a known CARM1 substrate (e.g., BAF155, MED12), and an antibody for the total protein as a loading control.
-
Secondary antibodies
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (and a DMSO vehicle control) for the desired duration (e.g., 48 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for SDS-PAGE. Crucially, do not boil the samples. Instead, incubate them at 70°C for 10 minutes.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Develop the blot and quantify the band intensities. Normalize the intensity of the methylated protein to the total protein.
Data Presentation
The following tables provide examples of how to structure and present quantitative data from experiments with this compound.
Table 1: Dose-Response of this compound on Substrate Methylation
| This compound (µM) | Methylated Substrate (Relative Intensity) | Total Substrate (Relative Intensity) | Normalized Methylation |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 1 | 0.85 | 0.98 | 0.87 |
| 5 | 0.52 | 1.01 | 0.51 |
| 10 | 0.23 | 0.99 | 0.23 |
| 25 | 0.11 | 1.02 | 0.11 |
| 50 | 0.05 | 0.97 | 0.05 |
Table 2: Troubleshooting Inconsistent Western Blot Results
| Condition | Sample Prep | Expected Result | Observed Result (Inconsistent) | Likely Cause |
| Control | 95°C, 5 min | Single band at expected MW | High MW smear, faint or no band at expected MW | Protein Aggregation |
| This compound | 95°C, 5 min | Reduced intensity of band at expected MW | High MW smear, faint or no band at expected MW | Protein Aggregation |
| Control | 70°C, 10 min | Clear band at expected MW | N/A | N/A |
| This compound | 70°C, 10 min | Clear, reduced intensity band at expected MW | N/A | N/A |
Visualizations
Signaling Pathway
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 9. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Carm1-IN-1 concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Carm1-IN-1, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). The following resources are designed to help you optimize your experimental conditions while minimizing the risk of off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in cell-based assays?
A1: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. As a starting point, a concentration range of 1 µM to 10 µM is often effective. The reported IC50 for this compound is 8.6 µM in biochemical assays.[1][2] For cellular assays, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. In LNCaP cells, for instance, concentrations around 8 µM have been shown to inhibit Prostate-Specific Antigen (PSA) promoter activity without significant cytotoxicity.[2]
Q2: What are the known off-target effects of this compound?
A2: this compound is reported to be a highly selective inhibitor. It shows very low activity against other protein arginine methyltransferases (PRMTs) like PRMT1 and the histone methyltransferase SET7, with IC50 values exceeding 600 µM for these enzymes.[1] However, at concentrations significantly above the IC50 for CARM1, the risk of off-target effects increases. While a comprehensive kinome-wide screen for this compound is not publicly available, data from other potent CARM1 inhibitors like EZM2302 suggest that off-target activities against a broad array of kinases are minimal at effective concentrations. It is always recommended to validate key findings with a secondary inhibitor or a genetic approach (e.g., siRNA/shRNA knockdown or CRISPR/Cas9 knockout of CARM1) to confirm that the observed phenotype is due to on-target inhibition.
Q3: How can I confirm that this compound is engaging with CARM1 in my cells?
A3: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct target engagement in a cellular context. This method is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. By treating cells with this compound and then subjecting cell lysates to a temperature gradient, you can assess the amount of soluble CARM1 at different temperatures via Western blot. An increase in the melting temperature of CARM1 in the presence of the inhibitor indicates target engagement.
Q4: How can I assess the on-target activity of this compound in my experiments?
A4: On-target activity can be confirmed by monitoring the methylation status of known CARM1 substrates. A common method is to perform a Western blot analysis to detect changes in the asymmetric dimethylation of arginine residues on substrates like PABP1, SmB, or histone H3 at arginine 17 (H3R17).[2] A reduction in the methylation of these substrates upon treatment with this compound indicates successful on-target inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect at expected concentrations | 1. Compound instability: this compound solutions may be unstable. 2. Low cell permeability: The compound may not be efficiently entering the cells. 3. Resistant cell line: The chosen cell line may have intrinsic resistance mechanisms. | 1. Prepare fresh stock solutions: Prepare fresh solutions from powder for each experiment.[1] 2. Increase incubation time: Extend the treatment duration to allow for better cell penetration. 3. Use a positive control cell line: Test the inhibitor on a cell line known to be sensitive to CARM1 inhibition (e.g., LNCaP). |
| High cellular toxicity observed | 1. Concentration too high: The concentration used may be cytotoxic. 2. Off-target effects: At high concentrations, the inhibitor may be affecting other cellular targets. | 1. Perform a dose-response and viability assay: Determine the EC50 and the maximum non-toxic concentration for your cell line. 2. Lower the concentration: Use the lowest effective concentration determined from your dose-response curve. 3. Validate with a second inhibitor: Confirm the phenotype with a structurally different CARM1 inhibitor. |
| Inconsistent results between experiments | 1. Variability in compound preparation: Inconsistent stock solution concentration. 2. Cell passage number: High passage number can lead to phenotypic drift. 3. Inconsistent incubation times: Variations in treatment duration. | 1. Standardize stock preparation: Use a precise method for weighing and dissolving the compound. 2. Use low passage cells: Maintain a consistent and low passage number for your cell lines. 3. Ensure consistent timing: Use a timer to ensure consistent incubation periods. |
Quantitative Data Summary
Table 1: Inhibitor Potency and Selectivity
| Inhibitor | Target | IC50 | Selectivity (vs. PRMT1) | Selectivity (vs. SET7) |
| This compound | CARM1 | 8.6 µM[1][2] | >70-fold[1] | >70-fold[1] |
| EZM2302 | CARM1 | 6 nM | >1000-fold | >1000-fold |
| TP-064 | CARM1 | <10 nM | High | High |
Table 2: Cellular Activity of CARM1 Inhibitors
| Inhibitor | Cell Line | Assay | EC50 / Effective Concentration |
| This compound | LNCaP | PSA Promoter Activity | ~8 µM[2] |
| iCARM1 | MCF7, T47D, BT474 | Cell Proliferation | EC50 values provided in original study[3][4] |
| EZM2302 | Multiple Myeloma Cell Lines | Cell Proliferation | IC50 in nanomolar range |
| TP-064 | Multiple Myeloma Cell Lines | Cell Proliferation | Effective at 3 µM |
Experimental Protocols
Protocol 1: In Vitro CARM1 Methyltransferase Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of CARM1 in a controlled, cell-free system.
Materials:
-
Recombinant human CARM1 enzyme
-
Histone H3 peptide (or other CARM1 substrate)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM DTT, 100 mM NaCl)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant CARM1 enzyme, and the histone H3 peptide substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the methyltransferase reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.
-
Transfer the precipitate to a filter paper and wash to remove unincorporated ³H-SAM.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Western Blot for CARM1 Substrate Methylation
This protocol allows for the assessment of on-target this compound activity in cells by monitoring the methylation status of a known CARM1 substrate.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-asymmetric dimethylarginine (aDMA) antibody, anti-PABP1, anti-SmB, or anti-H3R17me2a, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound (and a DMSO control) for the desired duration (e.g., 24-72 hours).
-
Harvest the cells and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to quantify the change in substrate methylation relative to the total protein and loading control.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol is used to confirm direct target engagement of this compound with CARM1 in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis buffer with protease inhibitors
-
Anti-CARM1 antibody
-
Thermocycler
Procedure:
-
Treat cultured cells with this compound or DMSO for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CARM1 in each sample by Western blot using an anti-CARM1 antibody.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
Visualizations
Caption: CARM1 signaling pathway and point of inhibition.
Caption: Workflow for validating this compound activity.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
Carm1-IN-1 solubility and stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and stability of Carm1-IN-1 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It has a reported solubility of up to 50 mg/mL in DMSO.[1] For optimal results, use fresh, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[2]
Q2: How should I store this compound stock solutions?
A2: this compound solutions are considered unstable and it is recommended to prepare them fresh for each experiment.[3] If short-term storage is necessary, aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. One supplier suggests that stock solutions can be stored at -80°C for up to 2 years and at -20°C for up to 1 year.[2]
Q3: My this compound precipitates when I add it to my cell culture medium. What can I do?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[4]
-
Pre-dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, first dilute the stock in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to your final culture volume.
-
Temperature: Gently warming the culture medium to 37°C before adding the inhibitor may help improve solubility.
-
Sonication: Brief sonication of the diluted solution can sometimes help to redissolve small precipitates.[4]
-
Serum Presence: The presence of serum in the culture medium can sometimes help to stabilize small molecules and prevent precipitation.[5] Consider adding the inhibitor to a medium that already contains serum.
Q4: What is the expected stability of this compound in culture media?
A4: Solutions of this compound are reported to be unstable.[3] The stability in aqueous culture media at 37°C has not been quantitatively reported in the literature. It is highly recommended to prepare fresh dilutions of the inhibitor in culture media for each experiment and to not store the diluted compound for extended periods. For long-term experiments, consider replenishing the media with freshly prepared inhibitor at regular intervals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Culture Media | The aqueous solubility of this compound is low, and the compound is "crashing out" of solution upon dilution from the DMSO stock.[4] | - Lower the final concentration of this compound.- Increase the final percentage of DMSO (be mindful of cell toxicity, generally keep below 0.5%).- Prepare an intermediate dilution in a small volume of media before adding to the final culture volume.- Gently warm the media to 37°C before adding the inhibitor.- Use media containing serum, as serum proteins can help stabilize the compound.[5] |
| Inconsistent Experimental Results | Degradation of this compound in the stock solution or in the culture media over the course of the experiment. | - Prepare fresh stock solutions and dilutions for each experiment.- Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots.- For longer experiments, replenish the culture media with freshly prepared this compound at appropriate intervals. |
| No Observed Effect of the Inhibitor | - The inhibitor may not be soluble at the tested concentration.- The inhibitor may have degraded.- The concentration used is too low. | - Visually inspect the culture media for any signs of precipitation.- Follow the recommendations for ensuring stability (prepare fresh solutions).- Perform a dose-response experiment to determine the optimal working concentration for your cell line and assay. The reported IC50 for CARM1 is 8.6 µM.[2][3] |
Quantitative Data Summary
| Parameter | Solvent | Concentration | Reference |
| Solubility | DMSO | ≥ 35 mg/mL | [2] |
| Solubility | DMSO | 50 mg/mL | [1] |
| Aqueous Solubility | Water | < 0.1 mg/mL (insoluble) | [6] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Based on the molecular weight of this compound (555.26 g/mol for the free base), calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Assessing the Stability of this compound in Culture Media
-
Materials:
-
This compound DMSO stock solution
-
Cell culture medium (e.g., DMEM or RPMI-1640) with and without fetal bovine serum (FBS)
-
Sterile tubes or multi-well plates
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)
-
-
Procedure:
-
Prepare a fresh dilution of this compound from the DMSO stock solution into the desired culture medium to the final working concentration. Prepare separate samples for media with and without FBS.
-
Immediately after preparation (t=0), take an aliquot of each sample and analyze it by HPLC to determine the initial peak area of this compound. This will serve as the 100% reference.
-
Incubate the remaining samples under standard cell culture conditions (37°C, 5% CO2).
-
At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots from each sample.
-
Analyze the collected aliquots by HPLC to measure the peak area of the remaining this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining compound against time to determine the stability profile.
-
Visualizations
Caption: CARM1 Signaling in DNA Damage Response.
Caption: Workflow for using this compound in cell culture.
References
- 1. CARM1 Inhibitor The CARM1 Inhibitor controls the biological activity of CARM1. This small molecule/inhibitor is primarily used for Cell Structure applications. | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
How to prevent CARM1 protein aggregation in Western Blots
Welcome to the technical support center for CARM1 Western Blotting. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with CARM1 protein aggregation and achieve reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a high molecular weight smear or bands stuck in the wells of my Western Blot for CARM1?
This is a common issue caused by the aggregation of the CARM1 protein. CARM1 has intrinsic biochemical properties that make it prone to forming SDS-resistant aggregates, which then fail to properly migrate through the polyacrylamide gel.[1][2][3][4][5]
Q2: What are the main factors that contribute to CARM1 protein aggregation?
Several factors during sample preparation can induce CARM1 aggregation:
-
Heat Denaturation: Standard protocols that involve boiling the sample at 95°C are a major driver of CARM1 aggregation.[1][2][3]
-
Protein Concentration: Higher concentrations of CARM1 in the lysate increase the likelihood of aggregation.[1][2][3]
-
Reducing Agents: Surprisingly, the presence of DTT in standard Laemmli buffer has been shown to exacerbate heat-induced aggregation of CARM1.[1][2]
Q3: Can post-translational modifications (PTMs) of CARM1 affect its migration on a Western Blot?
Yes, CARM1 is subject to various PTMs, including phosphorylation, methylation, ubiquitination, and O-GlcNAcylation, which can alter its apparent molecular weight and potentially its aggregation propensity.[6][7][8] Additionally, CARM1 exists in different isoforms, such as a full-length version and a shorter splice variant (CARM1-ΔE15), which will migrate differently.[6]
Q4: How can I prevent CARM1 aggregation during my Western Blot sample preparation?
The most effective method is to modify the sample preparation protocol to avoid the key triggers of aggregation. This includes avoiding heat denaturation and using an optimized sample buffer.[1][2][3][4]
Troubleshooting Guide
If you are experiencing issues with CARM1 detection in your Western Blots, follow this troubleshooting workflow:
Experimental Protocols
Standard vs. Adapted Sample Preparation for CARM1 Western Blot
Recent studies have demonstrated that standard sample preparation methods are unsuitable for CARM1 analysis due to induced aggregation.[1] An adapted protocol is recommended for accurate detection.
Cell Lysis Protocol (Applicable to both methods)
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (100 mM Tris pH 7.4, 100 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% (w/v) NaDOC, and 0.1% (w/v) SDS) supplemented with protease inhibitors.[1][2]
-
Incubate on ice for 15 minutes with intermittent vortexing.
-
Centrifuge the lysate at 13,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
Sample Preparation for SDS-PAGE
| Step | Standard Protocol (Prone to Aggregation) | Recommended Adapted Protocol |
| Sample Buffer | Standard 5x Laemmli Buffer (10% SDS, 0.5 M DTT) | Adapted 4x Sample Buffer (24% SDS, no DTT) |
| Denaturation | Heat at 95°C for 8 minutes. | Incubate at room temperature. |
| Outcome | CARM1 forms SDS-resistant aggregates, leading to poor gel migration.[1][2] | Prevents aggregation, allowing for clear resolution of the CARM1 protein band.[1][2] |
Quantitative Data Summary: Impact of Sample Preparation on CARM1 Detection
The following table summarizes the key findings on factors influencing CARM1 aggregation.
| Condition | Observation | Implication for Protocol | Reference |
| Heat Denaturation (95°C) | Significantly increases CARM1 aggregation, preventing entry into the resolving gel. | Avoid boiling samples. Incubate at room temperature instead. | [1][2][3] |
| No Heat (Room Temp Incubation) | Allows for proper migration of CARM1 at its expected molecular weight. | This is the recommended procedure for CARM1 sample denaturation. | [1][2][3] |
| Increasing Protein Concentration | Higher concentrations of CARM1 lead to increased aggregation, even at room temperature. | Optimize the amount of total protein loaded to ensure it is within a range that minimizes aggregation. | [1][2] |
| Presence of DTT with Heat | Worsens CARM1 aggregation compared to heating without DTT. | Omit DTT from the sample buffer if heat denaturation cannot be avoided, although avoiding heat is the primary recommendation. | [1][2] |
| Increased SDS Concentration (up to 6%) | Helps to prevent aggregation, especially in the absence of heat and DTT. | Use a sample buffer with a higher SDS concentration for better solubilization. | [1][2] |
Signaling & Logical Relationships
The decision-making process for preparing samples for CARM1 Western blotting can be visualized as follows:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing fixation methods for immunofluorescence with CARM1 antibodies
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing immunofluorescence (IF) protocols for the Co-activator Associated Arginine Methyltransferase 1 (CARM1). Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to ensure high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of CARM1?
A1: CARM1 is predominantly a nuclear protein, where it functions as a transcriptional co-activator by methylating histones (notably H3R17) and other transcription-associated proteins.[1][2][3] However, under certain cellular conditions, such as oxidative stress, CARM1 can translocate to the cytoplasm.[1] Different splice isoforms of CARM1 may also exhibit differential subcellular localization.[2] Therefore, while a strong nuclear signal is expected, cytoplasmic staining can occur and may be physiologically relevant.
Q2: What is the most common fixation method for nuclear proteins like CARM1?
A2: The most widely recommended fixation method for nuclear proteins is cross-linking with 4% paraformaldehyde (PFA). This method preserves cellular morphology and protein localization by creating covalent cross-links between molecules.[4][5][6] While organic solvents like methanol can also be used, they act by precipitating proteins and can sometimes lead to altered localization or weaker signals for certain nuclear antigens.[7][8]
Q3: What are essential controls for a CARM1 immunofluorescence experiment?
A3: To ensure the specificity of your staining, the following controls are essential:
-
Secondary Antibody Only Control: This sample is incubated with only the secondary antibody to check for non-specific binding.
-
Isotype Control: The sample is incubated with an antibody of the same isotype and from the same host species as the primary antibody, but which does not target CARM1. This helps to identify background staining from non-specific antibody interactions.[9]
-
Positive Control: Use a cell line known to express high levels of CARM1 (e.g., certain breast cancer cell lines) to confirm that your protocol and antibodies are working correctly.[10]
-
Negative Control: If available, use a CARM1 knockout or knockdown cell line to confirm the specificity of the primary antibody.
Comparison of Fixation Methods for CARM1
While empirical testing is always recommended, the following table summarizes the general advantages and disadvantages of the two most common fixation methods for CARM1 immunofluorescence, based on established principles for nuclear proteins.
| Feature | 4% Paraformaldehyde (PFA) | Cold Methanol (-20°C) |
| Mechanism | Cross-links proteins, preserving structural integrity. | Dehydrates and precipitates proteins. |
| Morphology Preservation | Excellent. Preserves fine cellular and nuclear details. | Fair to Good. Can cause cell shrinkage and structural collapse.[7][8] |
| Antigen Preservation | Good, but can mask some epitopes through cross-linking. Antigen retrieval may be needed in some cases. | Good for many linear epitopes, but can denature some proteins, destroying conformational epitopes.[7] |
| Permeabilization | Requires a separate permeabilization step with a detergent (e.g., Triton X-100).[6][11] | Acts as both a fixative and a permeabilizing agent.[11] |
| Signal Strength | Often provides a stronger, more localized nuclear signal for transcription factors.[7] | May result in weaker or more diffuse signals for some nuclear proteins.[7] |
| Recommendation for CARM1 | Highly Recommended. Best for preserving the expected nuclear localization. | Alternative Method. Can be tested if PFA fixation fails or if a specific antibody datasheet recommends it. |
Troubleshooting Guide
Problem: Weak or No Nuclear Signal
| Possible Cause | Recommended Solution |
| Suboptimal Fixation | The epitope may be masked by PFA cross-linking. Try performing an antigen retrieval step after fixation. Alternatively, test cold methanol fixation, as it may better expose the epitope for your specific antibody.[8][12] |
| Inefficient Permeabilization | For PFA fixation, ensure adequate permeabilization. For nuclear targets like CARM1, Triton X-100 (0.1-0.5%) is recommended to permeabilize the nuclear membrane.[13] |
| Incorrect Antibody Dilution | The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal antibody concentration.[14][15] |
| Low Protein Expression | The chosen cell line may express low levels of CARM1. Confirm expression by Western Blot and consider using a positive control cell line known to have high CARM1 expression.[16] |
| Photobleaching | Fluorophores can fade upon exposure to light. Minimize light exposure during incubation and imaging steps. Use an anti-fade mounting medium.[12][16] |
Problem: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Non-specific antibody binding can cause high background. Increase the blocking time (e.g., to 60 minutes) and use a blocking buffer containing normal serum from the same species as the secondary antibody (e.g., 5% Normal Goat Serum).[17] |
| Primary/Secondary Antibody Concentration Too High | Excess antibody can bind non-specifically. Titrate both primary and secondary antibodies to find the lowest concentration that gives a specific signal with low background.[13][14] |
| Inadequate Washing | Unbound antibodies that are not properly washed away will increase background noise. Increase the number and duration of wash steps (e.g., 3-4 washes of 5 minutes each) after antibody incubations.[18] |
| Autofluorescence | Some cells or tissues have endogenous molecules that fluoresce. Image an unstained control sample to assess autofluorescence. Using freshly prepared, methanol-free formaldehyde can reduce this.[15][16] |
Problem: CARM1 Signal Detected in the Cytoplasm Instead of the Nucleus
| Possible Cause | Recommended Solution |
| Physiological Translocation | CARM1 can translocate to the cytoplasm under specific conditions like oxidative stress.[1] Review your cell culture conditions to ensure they are not inducing stress. |
| Fixation Artifact | Methanol fixation can sometimes cause proteins to precipitate in a way that alters their apparent location.[7] This is a strong reason to use PFA cross-linking fixation as the primary method to confidently assess localization. |
| Cell Death/Apoptosis | In dying cells, nuclear integrity is compromised, which can lead to the diffusion of nuclear proteins. Use a viability stain like DAPI to assess the health of the cells and the integrity of the nuclei. |
Experimental Protocols & Visual Guides
Recommended Protocol: 4% PFA Fixation for CARM1
This protocol is optimized for preserving the nuclear localization of CARM1 in cultured cells.
-
Cell Seeding: Plate cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 60-80%).
-
Washing: Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS) at room temperature.
-
Fixation: Fix the cells by incubating with fresh 4% PFA in PBS for 15 minutes at room temperature.[6][8]
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing the antibody to access the nuclear interior.
-
Blocking: Block non-specific sites by incubating with a blocking buffer (e.g., 1% BSA and 5% Normal Goat Serum in PBS) for 60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the CARM1 primary antibody in the blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the appropriate fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining & Mounting: Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes. Wash once with PBS, then mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope with the appropriate filters.
Alternative Protocol: Cold Methanol Fixation
Use this protocol if PFA fixation is unsuccessful or if recommended by the antibody manufacturer.
-
Cell Seeding: Prepare cells on coverslips as described above.
-
Washing: Gently wash the cells twice with 1X PBS.
-
Fixation & Permeabilization: Aspirate the PBS and add ice-cold 100% methanol (-20°C). Incubate for 10 minutes at -20°C.
-
Washing: Gently wash the cells three times with 1X PBS for 5 minutes each.
-
Blocking: Proceed with the blocking step as outlined in the PFA protocol (Step 6).
-
Antibody Incubations, Washing, and Mounting: Follow steps 7-12 from the PFA protocol.
Diagrams: Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunofluorescence localization of nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. tandfonline.com [tandfonline.com]
- 8. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 13. m.youtube.com [m.youtube.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 16. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. Protein arginine methyltransferase CARM1 attenuates the paraspeckle-mediated nuclear retention of mRNAs containing IRAlus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Methyltransferases PRMT4/CARM1 and PRMT5 Control Differentially Myogenesis in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring complete inhibition of CARM1 activity in cellular assays
Welcome to the technical support center for ensuring complete inhibition of Coactivator-Associated Arginine Methyltransferase 1 (CARM1) activity in cellular assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve reliable and reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is CARM1 and why is it a target of interest?
A1: CARM1, also known as PRMT4, is a protein arginine methyltransferase that plays a crucial role in various cellular processes by methylating histone and non-histone proteins.[1][2] It functions as a transcriptional coactivator, influencing gene expression, RNA processing, DNA damage repair, and cell cycle regulation.[3][4][5] Its overexpression is implicated in several cancers, making it a promising therapeutic target.[3][6]
Q2: What are the key substrates of CARM1 that can be used to monitor its activity in cells?
A2: Several key substrates can be monitored to assess CARM1 activity. These include:
-
Histone H3: CARM1 asymmetrically dimethylates histone H3 at arginines 17 (H3R17me2a) and 26 (H3R26me2a), which are marks of active transcription.[3][7]
-
PABP1 (Poly(A)-binding protein 1): A well-established non-histone substrate, its methylation can be readily assessed.[5][7]
-
BAF155 (SMARCC1): A component of the SWI/SNF chromatin remodeling complex, methylated by CARM1.[2][4]
-
MED12 (Mediator Complex Subunit 12): A component of the Mediator complex, also a known CARM1 substrate.[2][4]
Q3: Which small molecule inhibitors are commonly used to target CARM1 in cellular assays?
A3: Several small molecule inhibitors are available, each with different potencies and specificities. Commonly used inhibitors include EZM2302 (GSK3359088), TP-064, and iCARM1.[4][5][8] It is important to note that some inhibitors may exhibit off-target effects or have different impacts on histone versus non-histone substrates.[9]
Q4: How can I confirm that my CARM1 inhibitor is engaging with the target protein in my cells?
A4: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement. This method assesses the thermal stability of a protein in the presence of a ligand (inhibitor). Increased thermal stability of CARM1 upon inhibitor treatment indicates direct binding.[4]
Q5: What is the difference between CARM1 inhibition and CARM1 knockout/knockdown?
A5: Small molecule inhibitors block the enzymatic activity of CARM1.[10] In contrast, genetic approaches like CRISPR-Cas9 knockout or siRNA/shRNA knockdown reduce or eliminate the CARM1 protein itself.[2][11][12] It's important to consider that CARM1 may have non-enzymatic scaffolding functions that would be affected by knockout/knockdown but not by enzymatic inhibitors.[10][13]
Troubleshooting Guide
Issue 1: Incomplete inhibition of CARM1 activity observed by Western blot for a methylated substrate.
| Possible Cause | Troubleshooting Step |
| Insufficient Inhibitor Concentration | Perform a dose-response experiment to determine the optimal inhibitor concentration for your specific cell line and experimental conditions. Consult published IC50 values as a starting point, but be aware that cellular IC50s can be higher than biochemical IC50s. |
| Inadequate Treatment Duration | Optimize the incubation time with the inhibitor. The turnover of methylation marks on different substrates can vary, so a time-course experiment (e.g., 24, 48, 72 hours) is recommended. |
| Poor Inhibitor Permeability or Stability | Verify the cell permeability and stability of your inhibitor under your specific cell culture conditions. If possible, use a positive control compound with known good cell permeability. |
| High CARM1 Expression Levels | Cell lines with very high endogenous CARM1 expression may require higher inhibitor concentrations or longer treatment times for complete inhibition. Quantify CARM1 expression levels in your cell line by Western blot or qPCR. |
| Compensatory Mechanisms | Other protein arginine methyltransferases (PRMTs) might have overlapping substrate specificities. For example, PRMT6 can also methylate H3R17.[3] Consider using a combination of inhibitors or a genetic approach (knockout/knockdown) to confirm CARM1-specific effects. |
Issue 2: Discrepancy between biochemical IC50 and cellular efficacy of the CARM1 inhibitor.
| Possible Cause | Troubleshooting Step |
| Cellular Permeability and Efflux | The inhibitor may have poor membrane permeability or be actively transported out of the cell by efflux pumps. Consider using inhibitors with improved physicochemical properties or co-treatment with efflux pump inhibitors. |
| Intracellular S-adenosylmethionine (SAM) Concentration | CARM1 inhibitors are often competitive with the methyl donor SAM. High intracellular SAM concentrations can reduce the apparent potency of the inhibitor. |
| Protein Binding | The inhibitor may bind to other intracellular proteins or lipids, reducing its free concentration available to bind to CARM1. |
| Inhibitor Metabolism | The inhibitor may be metabolized by the cells into less active or inactive forms. Assess the stability of the compound in your cell culture medium and in the presence of cells over time. |
Issue 3: Unexpected or off-target effects observed upon CARM1 inhibitor treatment.
| Possible Cause | Troubleshooting Step |
| Lack of Inhibitor Specificity | The inhibitor may be targeting other PRMTs or kinases. Test the inhibitor against a panel of related enzymes to determine its selectivity profile. Compare the phenotype of inhibitor treatment with that of CARM1 knockout or knockdown. |
| Non-enzymatic Effects of CARM1 | The observed phenotype may be due to the disruption of CARM1's scaffolding functions, which are not targeted by enzymatic inhibitors. Compare the effects of the inhibitor with an enzyme-dead CARM1 mutant.[13] |
| Cellular Toxicity | At high concentrations, the inhibitor may induce general cellular toxicity unrelated to CARM1 inhibition. Perform cell viability assays (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of your inhibitor. |
Quantitative Data
Table 1: Potency of Common CARM1 Inhibitors
| Inhibitor | Target | Biochemical IC50 | Cellular IC50 (Cell Line) | Reference |
| EZM2302 (GSK3359088) | CARM1 | 6 nM | Nanomolar range (Multiple Myeloma cell lines) | [5] |
| TP-064 | CARM1 | Not specified | Micromolar concentrations show efficacy in Multiple Myeloma cell lines | [7] |
| iCARM1 | CARM1 | 12.3 µM | Not specified | [4][14] |
| DC_C66 | CARM1 | 1.8 µM | Antiproliferative in HELA, K562, and MCF7 cells | [15] |
| CH-1 | CARM1/HDAC2 | 3.71 nM (CARM1) | Antiproliferative in DU145 cells (< 1 µM) | [16] |
Note: IC50 values can vary depending on the assay conditions and substrates used.
Experimental Protocols
Protocol 1: Western Blot Analysis of CARM1 Substrate Methylation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of the CARM1 inhibitor or vehicle control (e.g., DMSO) for the optimized duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the methylated substrate (e.g., anti-H3R17me2a, anti-methyl-PABP1) overnight at 4°C. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the methylated substrate signal to the total protein level of that substrate and a loading control (e.g., GAPDH, β-actin).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cells in suspension or adherent cells with the CARM1 inhibitor or vehicle control.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble CARM1 by Western blot as described in Protocol 1.
-
Data Analysis: Plot the amount of soluble CARM1 as a function of temperature. A shift in the melting curve to higher temperatures in the inhibitor-treated samples compared to the control indicates target engagement.
Visualizations
Caption: CARM1 Signaling Pathway Overview.
Caption: Western Blot Workflow for CARM1 Activity.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
References
- 1. genecards.org [genecards.org]
- 2. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global mapping of CARM1 substrates defines enzyme specificity and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A CRISPR-Cas9 library screening identifies CARM1 as a critical inhibitor of ferroptosis in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Enzymatic Activity Is Required for the in Vivo Functions of CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Identification of Novel Inhibitors against Coactivator Associated Arginine Methyltransferase 1 Based on Virtual Screening and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
CARM1 Enzymatic Assays: Technical Support Center
Welcome to the technical support center for Co-activator-Associated Arginine Methyltransferase 1 (CARM1) enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic function of CARM1?
A1: CARM1, also known as Protein Arginine Methyltransferase 4 (PRMT4), is a type I protein arginine methyltransferase. It catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (AdoMet) to the guanidino group of arginine residues on both histone and non-histone protein substrates.[1][2][3] This process results in the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[1][2] The byproduct of this reaction is S-adenosyl-L-homocysteine (AdoHcy), which can act as a feedback inhibitor of the enzyme.[1]
Q2: Why is CARM1 an important target in drug development?
A2: Aberrant expression and activity of CARM1 have been linked to various diseases, most notably cancer.[1][2][4] Overexpression of CARM1 is associated with several cancers, including breast, ovarian, colorectal, prostate, and lung cancer.[2][5][6] CARM1 is involved in critical cellular processes such as gene transcription, RNA processing, and DNA damage repair, making it a promising therapeutic target.[1][3][7][8]
Q3: What are the common types of enzymatic assays for CARM1?
A3: Several assay formats are available to measure CARM1 activity, each with its own advantages and limitations. Common methods include:
-
Radiometric assays: These use radiolabeled AdoMet (e.g., ³H-AdoMet) to directly measure methyl group incorporation into a substrate. While sensitive, they require special handling and equipment.[1][2]
-
Antibody-based assays (ELISA, AlphaLISA): These assays use antibodies specific to the methylated substrate to detect the product. They are often suitable for high-throughput screening (HTS) but can be expensive.[1][2][9]
-
Enzyme-coupled assays: These methods indirectly measure CARM1 activity by detecting the formation of the byproduct AdoHcy.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method directly detects and quantifies the methylated substrate.[1][3]
Q4: What are some known substrates of CARM1?
A4: CARM1 has a diverse range of substrates involved in various cellular functions. Some well-established substrates include Histone H3 (at arginines 2, 17, and 26), Poly(A)-binding protein 1 (PABP1), p300/CBP, BAF155, MED12, and RUNX1.[10][11][12][13][14]
Q5: How is CARM1 activity regulated?
A5: CARM1 activity is regulated through several mechanisms, including post-translational modifications like phosphorylation and automethylation.[8][13][15][16] For instance, phosphorylation at Serine 217 has been shown to inactivate CARM1 by disrupting AdoMet binding.[13][16] Interactions with other proteins and coactivators also play a crucial role in modulating its function.[13][17]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | Improper Buffer Conditions | Ensure the assay buffer is at the optimal pH (typically around 8.0) and contains essential components like DTT to prevent disulfide bond formation and BSA to prevent enzyme aggregation and non-specific binding.[1][2] |
| Enzyme Instability/Inactivity | Use freshly prepared or properly stored enzyme. Avoid repeated freeze-thaw cycles. The presence of BSA (e.g., 0.1 mg/mL) in the buffer can help maintain CARM1 in its active form.[1][2] | |
| Suboptimal Substrate Concentration | Determine the KM for your specific substrate and AdoMet. For inhibitor screening, use substrate concentrations near their KM values to ensure assay sensitivity.[1][2] | |
| Inhibitory Contaminants | Ensure all reagents are free of contaminants. The reaction product AdoHcy is a known feedback inhibitor of CARM1.[1] | |
| High Background Signal | CARM1 Automethylation | CARM1 can automethylate itself (at residue R551), which can lead to high background in assays that detect the common byproduct AdoHcy (e.g., MTase-Glo).[1][2] Consider using an assay that directly detects the methylated substrate instead.[1][2] |
| Non-Enzymatic Methylation | Run a control reaction without the enzyme to assess the level of non-enzymatic methylation. | |
| Antibody Cross-Reactivity (for antibody-based assays) | Titrate the antibody to find the optimal concentration that minimizes background while maintaining a good signal window. Ensure the antibody is specific to the asymmetrically dimethylated arginine. | |
| High Variability Between Replicates | Pipetting Errors | Use calibrated pipettes and ensure proper mixing of reagents. For multi-well plates, consider using a master mix for common reagents. |
| Inconsistent Incubation Times/Temperatures | Ensure all reactions are started, stopped, and incubated under identical conditions. Use a multi-channel pipette for simultaneous addition of start/stop reagents. | |
| Edge Effects in Plate-Based Assays | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with buffer/water. Ensure proper sealing of the plate during incubation.[9] | |
| Substrate Specificity Issues | Incorrect Substrate Motif | CARM1 typically methylates substrates within proline/glycine/methionine-rich motifs, which is distinct from the glycine/arginine-rich motifs targeted by other PRMTs.[4][18] Ensure your substrate contains the appropriate recognition sequence. |
| Contaminating Methyltransferase Activity | If using cell lysates as the enzyme source, other PRMTs may be present. Use purified, recombinant CARM1 for specific activity measurements. |
Experimental Protocols
General CARM1 Enzymatic Activity Assay (LC-MS/MS based)
This protocol is adapted from a method for the direct detection of a methylated peptide substrate.[1][2]
Reagents:
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.[1][2]
-
CARM1 Enzyme: Recombinant CARM1 diluted in Assay Buffer.
-
Substrate: Peptide substrate (e.g., PABP1456–466) at a stock concentration for desired final concentration.
-
Cofactor: S-adenosyl-L-methionine (AdoMet) at a stock concentration for desired final concentration.
-
Quenching Solution: 0.1% Formic Acid in water.
-
Internal Standard: Isotopically labeled version of the methylated peptide product.
Procedure:
-
Prepare a master mix of the substrate and AdoMet in Assay Buffer.
-
In a 96-well plate, add 20 µL of the CARM1 enzyme solution.
-
To initiate the reaction, add 20 µL of the substrate/AdoMet master mix. Final concentrations are typically in the range of 10-12 µM for both substrate and AdoMet for KM determination or inhibitor studies.[1][2]
-
Incubate the plate at room temperature for a predetermined time (e.g., 2 hours). This should be within the linear range of the reaction.
-
Stop the reaction by adding 10 µL of Quenching Solution.
-
Add the internal standard to correct for variations in sample processing and analysis.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the formation of the methylated product.
AlphaLISA Assay for CARM1 Activity
This protocol is a generalized procedure based on commercially available AlphaLISA kits.[9]
Reagents:
-
Assay Buffer: e.g., 25 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.01% BSA, 0.01% Tween-20.[9]
-
CARM1 Enzyme: Recombinant CARM1.
-
Substrate: Biotinylated peptide substrate (e.g., Biotin-Histone H3 (21-44) peptide).
-
Cofactor: S-adenosyl-L-methionine (SAM/AdoMet).
-
Detection Reagents: Streptavidin-Donor beads and Antibody-conjugated Acceptor beads (specific for the methylated epitope).
-
Stop/Detection Buffer: Provided with the kit (e.g., AlphaLISA Epigenetics Buffer).
Procedure:
-
In a 384-well white OptiPlate, add 5 µL of your test compound (inhibitor) or Assay Buffer.
-
Add 2.5 µL of CARM1 enzyme (e.g., at 4x final concentration).
-
Incubate for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 2.5 µL of a mix of the biotinylated substrate and SAM (at 4x final concentration).
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.[9] Cover the plate to prevent evaporation.
-
Stop the reaction and begin detection by adding 5 µL of Acceptor beads diluted in Stop/Detection Buffer.
-
Incubate for 60 minutes at room temperature, covered.
-
In subdued light, add 10 µL of Streptavidin-Donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an EnVision or similar plate reader capable of AlphaLISA detection.
Quantitative Data Summary
Table 1: Optimized CARM1 Assay Buffer Components
| Component | Concentration | Purpose | Reference |
| Tris-HCl | 20-25 mM (pH 8.0) | Buffering agent | [1][2][9] |
| NaCl | 50 mM | Maintain ionic strength | [1][2] |
| EDTA | 1 mM | Chelates divalent cations | [1][2] |
| MgCl₂ | 3 mM | Divalent cation cofactor | [1][2] |
| DTT | 1 mM | Reducing agent, prevents disulfide bonds | [1][2][9] |
| BSA | 0.1 mg/mL or 0.01% | Prevents aggregation and non-specific binding | [1][2][9] |
| Tween-20 | 0.01% | Non-ionic detergent, reduces non-specific binding | [9] |
Table 2: Example Kinetic Parameters for CARM1
| Substrate | KM (µM) | Enzyme Concentration (nM) | Assay Type | Reference |
| PABP1456–466 peptide | ~12 | 286 | LC-MS/MS | [1][2] |
| AdoMet (with PABP1 peptide) | ~10 | 286 | LC-MS/MS | [1][2] |
| Biotin-Histone H3 (21-44) | - | 10 | AlphaLISA | [9] |
| SAM (with H3 peptide) | KM app ~2 | 10 | AlphaLISA | [9] |
Visualizations
Caption: CARM1 role in the DNA damage response pathway.
Caption: General experimental workflow for a CARM1 enzymatic assay.
Caption: Decision tree for troubleshooting common CARM1 assay issues.
References
- 1. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition state mimics are valuable mechanistic probes for structural studies with the arginine methyltransferase CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carm1 and the Epigenetic Control of Stem Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 11. Tyrosine phosphorylation of CARM1 promotes its enzymatic activity and alters its target specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Biochemical Control of CARM1 Enzymatic Activity by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biochemical control of CARM1 enzymatic activity by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of Carm1-IN-1 for CARM1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Carm1-IN-1, a known inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), with other commercially available alternatives. The specificity of small molecule inhibitors is a critical parameter in research and drug development, ensuring that observed biological effects are attributable to the inhibition of the intended target. This document summarizes key performance data, details experimental methodologies for specificity validation, and provides visual representations of relevant biological pathways and experimental workflows.
Introduction to CARM1 and its Inhibition
CARM1, also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone protein substrates. This post-translational modification plays a crucial role in the regulation of a wide array of cellular processes, including transcriptional activation, RNA processing, DNA damage repair, and cell cycle progression.[1] Given its involvement in various pathologies, particularly cancer, CARM1 has emerged as a promising therapeutic target.[2]
A number of small molecule inhibitors have been developed to probe the function of CARM1 and for its potential as a therapeutic target. This guide focuses on this compound and compares its specificity profile with other widely used inhibitors: EZM2302, TP-064, and the more recently developed iCARM1.
Comparative Analysis of CARM1 Inhibitor Specificity
The specificity of a CARM1 inhibitor is typically assessed by determining its inhibitory concentration (IC50) against CARM1 and a panel of other protein arginine methyltransferases (PRMTs). A higher IC50 value indicates lower potency, and a large differential between the IC50 for CARM1 and other PRMTs signifies higher selectivity.
Table 1: Biochemical IC50 Values of CARM1 Inhibitors
| Inhibitor | CARM1 IC50 | PRMT1 IC50 | PRMT6 IC50 | SET7 IC50 | Reference |
| This compound | 8.6 µM | > 667 µM | - | > 667 µM | [3] |
| EZM2302 | 6 nM | > 100-fold selectivity | - | - | [4] |
| TP-064 | < 10 nM | > 10 µM | 1.3 µM | - | |
| iCARM1 | 12.3 µM | - | - | - | [2][5] |
Table 2: Cellular Activity of CARM1 Inhibitors
| Inhibitor | Cellular Assay | Effect | Reference |
| This compound | PSA promoter activity in LNCaP cells | Inhibition | [3] |
| EZM2302 | Inhibition of PABP1 and SmB methylation | Inhibition | [4] |
| TP-064 | Inhibition of BAF155 and MED12 dimethylation | Inhibition | |
| iCARM1 | Suppression of breast cancer cell growth | Inhibition | [2] |
A key differentiator among CARM1 inhibitors is their effect on different substrate classes. CARM1 methylates both histone proteins (e.g., H3R17, H3R26) and a variety of non-histone proteins (e.g., PABP1, BAF155, MED12). Some inhibitors exhibit differential activity towards these substrates.
Notably, studies have revealed that while both TP-064 and EZM2302 inhibit the methylation of non-histone substrates, TP-064 also significantly reduces the methylation of histone H3 at arginines 17 and 26.[1] In contrast, EZM2302 has a minimal effect on these histone marks, suggesting it selectively targets non-histone methylation events.[1] this compound has been shown to inhibit the methylation of various substrates including PABP1, CA150, SmB, and Histone H3.[3]
Experimental Protocols for Specificity Validation
Accurate and reproducible assessment of inhibitor specificity relies on well-defined experimental protocols. Below are detailed methodologies for key assays used to validate the specificity of CARM1 inhibitors.
In Vitro Methyltransferase Inhibition Assay
This assay directly measures the enzymatic activity of CARM1 and its inhibition by a test compound.
Materials:
-
Recombinant human CARM1 enzyme
-
S-(5'-Adenosyl)-L-methionine (SAM), [³H]-labeled or unlabeled
-
Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA) or a non-histone substrate peptide (e.g., from PABP1)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM KCl, 0.2 mM EDTA, 20% glycerol, 1 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Filter paper (for radioactive assays) or appropriate plates and reagents for non-radioactive detection methods (e.g., AlphaLISA)
-
Scintillation counter or plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant CARM1 enzyme, and the substrate peptide.
-
Add the test inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the methylation reaction by adding SAM. For radioactive assays, [³H]-SAM is used.
-
Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction. For radioactive assays, this can be done by spotting the reaction mixture onto filter paper and washing away unincorporated [³H]-SAM. For non-radioactive assays, follow the kit manufacturer's instructions.
-
Quantify the amount of methylation. For radioactive assays, measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, measure the signal using a plate reader.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. The principle is that ligand binding can stabilize a target protein against thermal denaturation.
Materials:
-
Cultured cells expressing CARM1
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., containing protease and phosphatase inhibitors)
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-CARM1 antibody
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing or with a lysis buffer.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CARM1 in the supernatant by SDS-PAGE and Western blotting using an anti-CARM1 antibody.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Western Blot Analysis of Substrate Methylation
This cellular assay assesses the ability of an inhibitor to block the methylation of endogenous CARM1 substrates.
Materials:
-
Cultured cells
-
Test inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies specific for methylated substrates (e.g., anti-asymmetric dimethyl Arginine, anti-H3R17me2a) and total protein levels (e.g., anti-Histone H3, anti-PABP1)
-
Secondary antibodies conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
Procedure:
-
Treat cultured cells with the test inhibitor at various concentrations for a desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the methylated substrate of interest.
-
Wash the membrane and incubate with a suitable secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the methylated protein signal to the total protein signal to determine the extent of inhibition.
Visualizing CARM1-Related Pathways and Workflows
Graphical representations can aid in understanding the complex roles of CARM1 and the methods used to study its inhibitors.
Caption: CARM1 Signaling Pathway Overview.
Caption: Experimental Workflow for Inhibitor Specificity.
Caption: Comparison of Inhibitor Substrate Specificity.
Conclusion
Validating the specificity of a chemical probe like this compound is paramount for the accurate interpretation of experimental results. This guide provides a framework for comparing this compound to other available CARM1 inhibitors. The data presented herein suggests that while this compound is a selective inhibitor for CARM1 over some other methyltransferases, its potency is in the micromolar range, which is lower than some alternatives like EZM2302 and TP-064. Furthermore, the differential effects of inhibitors on histone versus non-histone substrates highlight the importance of selecting the appropriate tool compound for a specific biological question. Researchers should carefully consider the biochemical and cellular specificity profiles, alongside the detailed experimental protocols provided, to make an informed decision on the most suitable CARM1 inhibitor for their research needs.
References
- 1. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of CARM1 Inhibitors: Carm1-IN-1, EZM2302, and TP-064
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is critical for elucidating the biological functions of Coactivator-Associated Arginine Methyltransferase 1 (CARM1) and for developing novel therapeutics. This guide provides a detailed, data-driven comparison of three commonly used CARM1 inhibitors: Carm1-IN-1, EZM2302, and TP-064, focusing on their biochemical and cellular activities, selectivity, and mechanisms of action.
Quantitative Comparison of Inhibitor Potency and Cellular Activity
The following table summarizes the key quantitative data for this compound, EZM2302, and TP-064, allowing for a direct comparison of their performance metrics.
| Parameter | This compound | EZM2302 (GSK3359542) | TP-064 |
| Biochemical IC50 | 8.6 µM[1] | 6 nM[2][3] | <10 nM[4] |
| Cellular Activity | Reduces PSA promoter activity in LNCaP cells[1] | Inhibits PABP1 methylation (IC50 = 38 nM) and increases demethylated SmB (EC50 = 18 nM) in RPMI-8226 cells[3] | Inhibits MED12 methylation (IC50 = 43 nM) and BAF155 methylation (IC50 = 340 nM) in HEK293 cells[4] |
| Mechanism of Action | Not definitively reported | Stabilizes an inactive CARM1-S-adenosylhomocysteine (SAH) complex[5] | Non-competitive with respect to both SAM and peptide substrate[5] |
| Selectivity | Low activity against PRMT1 and SET7 (IC50 > 600 µM)[1] | Broadly selective against other histone methyltransferases[2] | >100-fold selectivity over other histone methyltransferases and non-epigenetic targets |
Delving into the Experimental Details: Protocols and Methodologies
The precise experimental conditions under which the inhibitory activities were determined are crucial for interpreting the data. Below are the methodologies for the key experiments cited.
Biochemical Enzyme Inhibition Assays
A common method to determine the biochemical potency of CARM1 inhibitors involves a radiometric assay using a tritiated methyl donor, S-adenosyl-L-methionine ([³H]-SAM), and a suitable CARM1 substrate.
Protocol for EZM2302 Biochemical Assay:
-
Enzyme: Recombinant human CARM1.
-
Substrate: A biotinylated peptide derived from a known CARM1 substrate.
-
Methyl Donor: [³H]-S-adenosyl-methionine.
-
Assay Buffer: 20 mM bicine, pH 7.5, 1 mM TCEP, 0.005% bovine skin gelatin, and 0.002% Tween-20.
-
Procedure:
-
CARM1 enzyme is pre-incubated with the inhibitor (e.g., EZM2302) for a defined period (e.g., 30 minutes) at room temperature.
-
The enzymatic reaction is initiated by adding a mixture of the biotinylated peptide substrate and [³H]-SAM.
-
The reaction is allowed to proceed for a specific time (e.g., 1 hour) at 30°C.
-
The reaction is quenched by the addition of unlabeled SAM.
-
The biotinylated peptide is captured, and the incorporated radioactivity is measured using a scintillation counter to determine the extent of methylation and, consequently, the inhibitory activity.
-
Protocol for TP-064 Biochemical Assay: A similar radiometric assay is employed for TP-064, often using a histone H3-derived peptide as the substrate. The assay conditions are comparable to those for EZM2302, allowing for a relative comparison of potency.
Protocol for this compound Biochemical Assay: While the specific details of the assay used to determine the 8.6 µM IC50 for this compound are less publicly available, it is likely based on a similar principle of measuring the inhibition of methyltransferase activity using a suitable substrate and [³H]-SAM.[1]
Cellular Target Engagement Assays
To assess the activity of these inhibitors in a cellular context, Western blotting is a commonly used technique to measure the methylation status of endogenous CARM1 substrates.
General Protocol for Cellular Methylation Assay:
-
Culture cells (e.g., HEK293, RPMI-8226) in appropriate media.
-
Treat cells with varying concentrations of the CARM1 inhibitor for a specified duration (e.g., 24-72 hours).
-
Harvest the cells and prepare whole-cell lysates.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies specific for the methylated form of a known CARM1 substrate (e.g., methylated PABP1, methylated MED12) and an antibody for the total protein as a loading control.
-
Quantify the band intensities to determine the concentration-dependent inhibition of substrate methylation and calculate the cellular IC50 or EC50 value.
Visualizing the Molecular Landscape
To better understand the context in which these inhibitors function, the following diagrams illustrate the CARM1 signaling pathway and a typical workflow for inhibitor characterization.
Caption: CARM1 Signaling Pathway Overview.
Caption: Experimental Workflow for CARM1 Inhibitor Characterization.
Comparative Analysis and Recommendations
This compound serves as a useful initial tool for exploring CARM1 biology, particularly given its commercial availability. However, its significantly lower biochemical potency (in the micromolar range) compared to EZM2302 and TP-064 (in the nanomolar range) is a considerable drawback for applications requiring high potency and specificity. The limited publicly available data on its broad selectivity profile also warrants caution when interpreting experimental results.
EZM2302 stands out for its high biochemical potency and demonstrated in vivo activity.[2] Its mechanism of action, which involves the formation of a stable, inactive complex with CARM1 and SAH, suggests a potentially prolonged duration of action.[5] Recent studies indicate that EZM2302 may selectively target non-histone substrates of CARM1, with minimal effects on histone methylation. This differential activity makes it a valuable tool for dissecting the distinct roles of CARM1 in methylating different substrate classes.
TP-064 is another highly potent and selective CARM1 inhibitor with a well-characterized non-competitive mechanism of action.[4][5] In contrast to EZM2302, TP-064 has been shown to inhibit the methylation of both histone and non-histone substrates. This broader activity profile makes it a suitable tool for studying the overall functions of CARM1. The availability of a structurally related negative control compound further enhances its utility for rigorous experimental design.
-
For initial, exploratory studies where high potency is not the primary concern, This compound may be a cost-effective starting point.
-
To investigate the roles of CARM1 in methylating non-histone substrates specifically, EZM2302 is an excellent choice due to its high potency and differential activity.
-
For studying the global functions of CARM1, including its impact on both histone and non-histone targets, TP-064 is a highly recommended tool, especially when used in conjunction with its negative control.
Researchers should always consider the specific experimental context and consult the primary literature for detailed protocols and characterization data when selecting and using these valuable chemical probes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-reactivity of Carm1-IN-1 with other protein arginine methyltransferases (PRMTs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective CARM1 inhibitor, EZM2302, with other protein arginine methyltransferases (PRMTs). Due to the limited availability of public data on a compound specifically named "Carm1-IN-1," this guide focuses on the well-characterized and highly selective CARM1 inhibitor, EZM2302, as a representative agent. This document offers objective performance comparisons, supporting experimental data, and detailed methodologies to aid in research and drug development.
Performance Comparison of EZM2302 Against Other PRMTs
EZM2302 is a potent inhibitor of CARM1 (also known as PRMT4) with an IC50 value in the low nanomolar range.[1] Its selectivity has been evaluated against a panel of other histone methyltransferases, demonstrating a high degree of specificity for CARM1.[1] The following table summarizes the inhibitory activity (IC50) of EZM2302 against various PRMTs.
| Target PRMT | IC50 (nM) | Fold Selectivity vs. CARM1 |
| CARM1 (PRMT4) | 6 | 1 |
| PRMT1 | >100,000 | >16,667 |
| PRMT2 | >100,000 | >16,667 |
| PRMT3 | >100,000 | >16,667 |
| PRMT5 | >100,000 | >16,667 |
| PRMT6 | >100,000 | >16,667 |
| PRMT7 | >100,000 | >16,667 |
| PRMT8 | >100,000 | >16,667 |
| PRMT9 | >100,000 | >16,667 |
Data sourced from supplementary materials of Drew, A.E., et al. (2017).
Experimental Protocols
Biochemical Assay for PRMT Inhibitor IC50 Determination
This protocol describes a radiometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PRMT.
Materials:
-
Recombinant human PRMT enzyme (e.g., CARM1)
-
Peptide substrate (e.g., biotinylated histone H3 peptide)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Test inhibitor (e.g., EZM2302)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
SAM (unlabeled)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microplate (e.g., 384-well)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.
-
Add the PRMT enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the methylation reaction by adding a mixture of the peptide substrate and [³H]-SAM.
-
Incubate the reaction mixture for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding an excess of unlabeled SAM.
-
Add streptavidin-coated SPA beads to each well to capture the biotinylated peptide substrate.
-
Incubate for 30 minutes to allow for bead settling.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Visualizations
Experimental Workflow for Screening CARM1 Inhibitors
The following diagram illustrates a typical workflow for the screening and validation of CARM1 inhibitors.
Caption: Workflow for CARM1 inhibitor discovery and characterization.
CARM1 Signaling Pathway in DNA Damage Response
This diagram depicts a simplified signaling pathway involving CARM1 in the cellular response to DNA damage.
Caption: CARM1's role in the DNA damage response pathway.
References
On-Target Engagement of Carm1-IN-1 in Cells: A Comparative Guide to CETSA and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for confirming on-target engagement of CARM1 inhibitors, exemplified by Carm1-IN-1, with alternative state-of-the-art methodologies. Detailed experimental protocols, quantitative data comparisons, and visual workflows are presented to aid in the selection of the most appropriate target engagement strategy for your research needs.
Introduction to CARM1 and Target Engagement
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that mediates the transfer of methyl groups to arginine residues on histone and non-histone proteins. This post-translational modification plays a significant role in various cellular processes, including transcriptional regulation, DNA damage response, and signaling pathways such as the p53 and NF-κB pathways. Dysregulation of CARM1 activity has been implicated in several cancers, making it an attractive therapeutic target.
Confirming that a small molecule inhibitor, such as this compound, directly interacts with its intended target (on-target engagement) within a cellular environment is a critical step in drug discovery. It validates the mechanism of action and provides confidence in the correlation between target modulation and the observed cellular phenotype. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique to assess this, but several alternative methods also offer distinct advantages.
CARM1 Signaling Pathway
CARM1 functions as a transcriptional coactivator by methylating histone H3 at arginine 17 and 26 (H3R17/26me2a), which are generally associated with active gene expression. It also methylates a variety of non-histone proteins, influencing their activity and cellular function.
A Head-to-Head Comparison: The Effects of Carm1-IN-1 versus CARM1 Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Targeting CARM1
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, has emerged as a significant therapeutic target in various cancers due to its role in promoting cell proliferation and survival.[1][2] This guide provides an in-depth comparison of two primary methods for inhibiting CARM1 function: the small molecule inhibitor Carm1-IN-1 and genetic knockdown approaches such as siRNA and shRNA. By presenting quantitative data, detailed experimental protocols, and pathway visualizations, this document aims to equip researchers with the necessary information to select the most appropriate tool for their specific research needs.
Mechanism of Action: A Tale of Two Approaches
This compound is a small molecule inhibitor that competitively binds to the SAM (S-adenosylmethionine) binding pocket of CARM1, thereby preventing the transfer of methyl groups to its substrates. This enzymatic inhibition is rapid and reversible, allowing for temporal control over CARM1 activity.
CARM1 genetic knockdown , on the other hand, utilizes RNA interference (siRNA or shRNA) to degrade CARM1 mRNA, leading to a reduction in the total cellular protein levels of CARM1. This approach provides a sustained and often more complete loss of CARM1 function, including both its catalytic and non-catalytic activities.
Quantitative Comparison of Effects
To provide a clear and objective comparison, the following tables summarize the quantitative effects of this compound and CARM1 genetic knockdown on cell viability and gene expression in various cancer cell lines.
Table 1: Effect on Cancer Cell Viability
| Cell Line | Method | Target | Metric | Value | Reference |
| MCF-7 (Breast Cancer) | This compound (iCARM1) | CARM1 | EC50 | 1.797 ± 0.08 µM | [3] |
| T47D (Breast Cancer) | This compound (iCARM1) | CARM1 | EC50 | 4.74 ± 0.19 µM | [3] |
| BT474 (Breast Cancer) | This compound (iCARM1) | CARM1 | EC50 | 2.13 ± 0.33 µM | [3] |
| MDA-MB-231 (Breast Cancer) | This compound (iCARM1) | CARM1 | EC50 | 3.75 ± 0.35 µM | [3] |
| NCI-H929 (Multiple Myeloma) | CARM1 shRNA | CARM1 | Cell Viability | Significantly Inhibited | [4] |
| L363 (Multiple Myeloma) | CARM1 shRNA | CARM1 | Cell Viability | Significantly Inhibited | [4] |
| NCI-H929 (Multiple Myeloma) | CARM1 Inhibitor (TP-064) | CARM1 | Growth Inhibition | Dose-dependent | [5] |
| RPMI8226 (Multiple Myeloma) | CARM1 Inhibitor (TP-064) | CARM1 | Growth Inhibition | Dose-dependent | [5] |
Table 2: Comparative Effects on Gene Expression (MCF-7 Breast Cancer Cells)
| Gene | Treatment | Fold Change | Reference |
| Estrogen-Induced Genes (388 common genes) | iCARM1 | Attenuated | [6] |
| Estrogen-Induced Genes (388 common genes) | CARM1 siRNA | Attenuated | [6] |
| Type I IFN & ISGs (158 common genes) | iCARM1 | Induced | [3] |
| Type I IFN & ISGs (158 common genes) | CARM1 siRNA | Induced | [3] |
| E2F1 | Epirubicin (induces p53) | Decreased | [7] |
Signaling Pathways Modulated by CARM1
CARM1 is a critical regulator of several signaling pathways implicated in cancer. Below are graphical representations of its involvement in the p53, NF-κB, and Estrogen Receptor signaling pathways.
Caption: CARM1 in the p53 signaling pathway.
Caption: CARM1's role in NF-κB signaling.
Caption: CARM1 in Estrogen Receptor signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (CCK-8)
Objective: To quantify the number of viable cells in response to treatment with this compound or after CARM1 genetic knockdown.
Workflow:
Caption: CCK-8 Assay Experimental Workflow.
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and incubate for 24 hours.
-
Treatment:
-
This compound: Add the inhibitor at various concentrations to the designated wells.
-
CARM1 Knockdown: Transfect cells with siRNA or transduce with shRNA targeting CARM1.
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control (untreated or control siRNA) after subtracting the background absorbance.
Western Blotting for CARM1
Objective: To determine the protein levels of CARM1 following genetic knockdown.
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against CARM1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the mRNA expression levels of CARM1 and its target genes.[8][9][10]
Procedure:
-
RNA Extraction: Isolate total RNA from cells using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with the following typical cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).[11]
Chromatin Immunoprecipitation (ChIP)
Objective: To assess the methylation of histone H3 at arginine 17 (H3R17me2a), a direct target of CARM1, at specific gene promoters.[12][13][14][15][16]
Procedure:
-
Cross-linking: Cross-link protein-DNA complexes in cells with 1% formaldehyde.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3R17me2a overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Quantify the enrichment of specific promoter regions using qPCR.
Conclusion: Choosing the Right Tool for the Job
Both this compound and CARM1 genetic knockdown are powerful tools for studying the function of CARM1. The choice between them depends on the specific experimental goals.
-
This compound is ideal for studies requiring temporal control of CARM1's enzymatic activity and for exploring the immediate downstream effects of its inhibition. Its reversibility also allows for washout experiments.
-
CARM1 genetic knockdown is more suitable for long-term studies and for investigating the consequences of a more complete loss of CARM1 protein, including potential non-catalytic functions. It is also the method of choice when a sustained and stable inhibition is required.
By carefully considering the data and protocols presented in this guide, researchers can make informed decisions about the most appropriate approach to target CARM1 in their studies, ultimately advancing our understanding of its role in cancer and facilitating the development of novel therapeutic strategies.
References
- 1. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic pan-cancer landscape identifies CARM1 as a potential prognostic and immunological biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ATM and p53 regulate FOXM1 expression via E2F in breast cancer epirubicin treatment and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. stackscientific.nd.edu [stackscientific.nd.edu]
- 12. An efficient chromatin immunoprecipitation (ChIP) protocol for studying histone modifications in Arabidopsis plants | Springer Nature Experiments [experiments.springernature.com]
- 13. epigenome-noe.net [epigenome-noe.net]
- 14. bosterbio.com [bosterbio.com]
- 15. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
Comparative Analysis of CARM1 Inhibitors for Reproducible Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the experimental findings and reproducibility of CARM1 inhibitors, featuring a comparative analysis of key compounds and their mechanisms of action.
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, has emerged as a significant therapeutic target in various cancers due to its role in transcriptional regulation and other cellular processes.[1][2][3] This guide provides a comparative overview of experimental findings for prominent CARM1 inhibitors, focusing on their efficacy, selectivity, and the signaling pathways they modulate. The information presented aims to aid researchers in selecting the appropriate tools for their studies and to ensure the reproducibility of their experimental outcomes.
Mechanism of Action of CARM1
CARM1 is an enzyme that catalyzes the transfer of a methyl group to arginine residues on histone and non-histone proteins.[4] This post-translational modification plays a crucial role in the regulation of gene expression by influencing chromatin structure and the recruitment of transcriptional machinery.[5][6] CARM1 is a transcriptional coactivator involved in various signaling pathways, including those regulated by nuclear receptors like the estrogen receptor (ER) and androgen receptor (AR).[2][4][7] Its dysregulation is implicated in numerous cancers, including breast, prostate, and colorectal cancer.[1][8]
Comparative Performance of CARM1 Inhibitors
Several small molecule inhibitors targeting CARM1 have been developed and characterized. This section provides a comparative summary of their performance based on available experimental data.
| Inhibitor | Target | IC50 | Cell-Based Activity | Notes |
| EZM2302 | CARM1 | ~5.97 nM[9] | Effective in suppressing cell growth in multiple myeloma.[1][10] | Potent and selective, with in vivo efficacy in preclinical models of Multiple Myeloma.[9][11] |
| TP-064 | CARM1 | Not specified, but potent | In vitro efficacy against Multiple Myeloma cell lines.[11] | One of the first small potent molecule inhibitors of CARM1.[11] |
| iCARM1 | CARM1 | 12.3 µM (on H3R17 peptide)[1] | Potently suppressed breast cancer cell growth in vitro and in vivo.[1][10] | Showed better specificity and activity toward CARM1 compared to EZM2302 and TP-064 in a specific study.[1][10] |
| CH-1 | CARM1/HDAC2 | CARM1: 3.71 nM, HDAC2: 4.07 nM[9] | Strong anti-proliferative activity against multiple prostate-related tumor cells.[9] | A novel dual-targeting inhibitor.[9] |
| Compound 3b (PROTAC) | CARM1 (Degrader) | DC50 = 8 nM[12] | Potent downregulation of CARM1 substrate methylation and inhibition of cancer cell migration.[12] | A proteolysis targeting chimera (PROTAC) that leads to CARM1 degradation.[12] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors are evaluated, it is crucial to visualize the relevant signaling pathways and experimental workflows.
Caption: CARM1 Signaling Pathway.
The diagram above illustrates the central role of CARM1 in response to upstream signals like growth factors and DNA damage. CARM1, in concert with coactivators, leads to histone and non-histone protein methylation, ultimately driving transcriptional activation, cell cycle progression, and DNA repair.[2][13][14]
Caption: Experimental Workflow for CARM1 Inhibitor Evaluation.
This workflow outlines the typical progression of experiments to characterize a CARM1 inhibitor. It begins with in vitro biochemical assays to determine potency and selectivity, followed by cell-based assays to assess cellular efficacy and target engagement, and culminates in in vivo studies to evaluate anti-tumor activity.
Experimental Protocols
Reproducibility of findings is contingent on detailed and standardized experimental protocols. Below are methodologies for key experiments cited in the evaluation of CARM1 inhibitors.
In Vitro Methyltransferase Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on CARM1's enzymatic activity.
-
Principle: A radiometric or fluorescence-based assay is used to measure the transfer of a methyl group from a donor (e.g., S-adenosyl-L-[methyl-3H]-methionine) to a substrate (e.g., a histone H3 peptide).
-
Procedure:
-
Recombinant CARM1 enzyme is incubated with the inhibitor at various concentrations.
-
The methyl donor and substrate are added to initiate the reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of methylated product is quantified. For radiometric assays, this may involve capturing the methylated peptide on a filter and measuring radioactivity. For fluorescence-based assays, a coupled enzyme system is often used to detect the formation of S-adenosyl-L-homocysteine (SAH).
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Proliferation Assay
These assays determine the effect of the inhibitor on the growth of cancer cell lines.
-
Principle: Assays like MTT or CellTiter-Glo measure cell viability or proliferation by quantifying metabolic activity or ATP content, respectively.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the CARM1 inhibitor or a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 72 hours), the assay reagent (MTT or CellTiter-Glo) is added.
-
The absorbance or luminescence is measured using a plate reader.
-
The results are normalized to the vehicle control, and GI50 (concentration for 50% growth inhibition) or IC50 values are determined.
-
Western Blot for Target Engagement
This technique is used to confirm that the inhibitor is engaging its target within the cell and producing the expected downstream effect on substrate methylation.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. In this context, an antibody specific to asymmetrically dimethylated PABP1 or methylated histone H3 (H3R17me2a) can be used to assess CARM1 activity.[11]
-
Procedure:
-
Cells are treated with the CARM1 inhibitor for a defined period.
-
Whole-cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the methylated substrate (e.g., anti-H3R17me2a) and a loading control (e.g., anti-GAPDH or anti-histone H3).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate, and the band intensities are quantified.
-
Conclusion
The development of potent and selective CARM1 inhibitors represents a promising avenue for cancer therapy. This guide provides a comparative framework for understanding the performance of key CARM1 inhibitors based on published experimental data. By utilizing standardized and well-documented experimental protocols, researchers can ensure the reproducibility of their findings and contribute to the robust evaluation of this important class of therapeutic agents. The provided diagrams and tables offer a clear and concise summary to aid in the design and interpretation of future studies in this field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CARM1 - Wikipedia [en.wikipedia.org]
- 5. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. CARM1 coactivator associated arginine methyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitors of Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity of CARM1 Inhibition: A Comparative Guide to Carm1-IN-1 and Other Small Molecule Inhibitors
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount to unraveling the intricate roles of Coactivator-Associated Arginine Methyltransferase 1 (CARM1) in cellular processes and disease. This guide provides a comprehensive comparison of Carm1-IN-1 with other widely used CARM1 inhibitors, EZM2302 and TP-064, focusing on their secondary or off-target effects on cellular signaling pathways. By presenting quantitative data, detailed experimental protocols, and visual pathway diagrams, this guide aims to facilitate informed decisions in the selection of the most appropriate tool for CARM1 research.
Executive Summary
CARM1, a protein arginine methyltransferase, is a key regulator of various cellular functions, including transcription, RNA processing, and signal transduction. Its dysregulation has been implicated in several diseases, most notably cancer. Small molecule inhibitors of CARM1 are invaluable tools for both basic research and as potential therapeutic agents. However, understanding their off-target effects is crucial to interpreting experimental results accurately and for predicting potential side effects in a clinical setting. This guide focuses on this compound and provides a comparative analysis with two other prominent CARM1 inhibitors, EZM2302 and TP-064, to shed light on their selectivity and their impact on key cellular signaling pathways.
Comparative Analysis of Inhibitor Selectivity
The ideal inhibitor exhibits high potency for its intended target while displaying minimal activity against other related and unrelated proteins. The following tables summarize the available quantitative data on the selectivity of this compound, EZM2302, and TP-064 against a panel of protein methyltransferases (PMTs) and other kinases.
Table 1: In Vitro Inhibitory Activity (IC50) Against a Panel of Protein Methyltransferases
| Target | This compound (µM) | EZM2302 (nM) | TP-064 (nM) |
| CARM1 (PRMT4) | 8.6 | 6 | < 10 |
| PRMT1 | > 600 | > 10,000 | > 1,000 |
| PRMT3 | Not Reported | > 10,000 | > 1,000 |
| PRMT5 | Not Reported | > 10,000 | > 1,000 |
| PRMT6 | Not Reported | > 10,000 | > 1,000 |
| PRMT7 | Not Reported | > 10,000 | > 1,000 |
| PRMT8 | Not Reported | > 10,000 | > 1,000 |
| SET7 | > 600 | Not Reported | Not Reported |
Data compiled from publicly available sources. Direct head-to-head comparative studies using identical assay conditions are limited.
Table 2: Off-Target Activity Against Selected Kinases and Other Proteins
| Inhibitor | Off-Target Panel | Notable Off-Target Hits |
| This compound | Not extensively reported | Data not available |
| EZM2302 | Kinase panel (40 kinases), Receptor/Ion Channel/Transporter panel (55 targets) | Kappa-opioid receptor (IC50 = 3.3 µM)[1] |
| TP-064 | Not extensively reported | Data not available |
Impact on Cellular Signaling Pathways
Beyond direct enzymatic inhibition, small molecule inhibitors can have unintended consequences on various cellular signaling pathways. This section explores the known secondary effects of these CARM1 inhibitors on apoptosis and autophagy.
Apoptosis and p53 Signaling
Genetic knockdown of CARM1 has been shown to induce apoptosis and activate the p53 signaling pathway in multiple myeloma cells[2][3]. This suggests that potent and specific CARM1 inhibitors might phenocopy these effects.
While direct experimental evidence for the effect of This compound on apoptosis and p53 signaling is currently limited, the known role of CARM1 in these pathways warrants investigation.
In contrast, studies on EZM2302 and TP-064 have primarily focused on their anti-proliferative effects, which are often linked to the induction of apoptosis. For instance, TP-064 has been shown to induce G1 cell cycle arrest in multiple myeloma cell lines, a common precursor to apoptosis[4].
Caption: Potential interplay between CARM1 inhibition and the p53 signaling pathway, leading to cell cycle arrest and apoptosis.
Autophagy Signaling
Autophagy is a cellular degradation process that plays a complex role in cancer, either promoting survival or cell death depending on the context. Recent studies have highlighted the differential effects of EZM2302 and TP-064 on this pathway.
TP-064 has been shown to suppress the transcription of autophagy-related genes and impair autophagic flux, sensitizing cells to energy stress. This effect is linked to its ability to inhibit the methylation of histone H3 at arginine 17 (H3R17) at the promoters of these genes.
In contrast, EZM2302 primarily targets non-histone substrates of CARM1 and does not significantly impact histone methylation or autophagic flux. This differential effect highlights the nuanced consequences of targeting CARM1 with different chemical scaffolds.
The effect of This compound on autophagy has not yet been reported and represents an important area for future investigation.
Caption: Differential effects of TP-064 and EZM2302 on CARM1-mediated regulation of autophagy.
Experimental Protocols
To aid in the replication and validation of the findings discussed, this section provides detailed methodologies for key experiments.
In Vitro Radioactive Methyltransferase Assay for IC50 Determination
This assay is used to determine the potency of an inhibitor against a panel of methyltransferases.
Caption: Workflow for determining the IC50 of a methyltransferase inhibitor using a radioactive assay.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the appropriate buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, and 10 mM MgCl2), 1 µCi of [3H]-S-adenosylmethionine ([3H]-SAM), and the methyltransferase substrate (e.g., 1 µg of histone H3).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound, EZM2302, or TP-064) to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Enzyme Initiation: Initiate the reaction by adding the purified recombinant methyltransferase enzyme (e.g., CARM1).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.
-
Washing: Wash the filter papers extensively with a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [3H]-SAM.
-
Scintillation Counting: Place the dried filter papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Apoptosis Markers
This method is used to detect the cleavage of key apoptotic proteins, such as PARP and Caspase-3, as an indicator of apoptosis induction.[5][6][7][8]
Protocol:
-
Cell Treatment: Treat cultured cells with the CARM1 inhibitor at various concentrations for a specified duration (e.g., 24-48 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved PARP and cleaved Caspase-3 overnight at 4°C. Also, probe for total PARP, total Caspase-3, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the ratio of cleaved to total protein.
Autophagy Flux Assay using Tandem mCherry-GFP-LC3
This fluorescence-based assay allows for the quantitative measurement of autophagic flux by monitoring the processing of a tandem-tagged LC3 protein.[2][9][10][11]
Protocol:
-
Cell Line Generation: Establish a stable cell line expressing the mCherry-GFP-LC3 fusion protein.
-
Cell Treatment: Treat the cells with the CARM1 inhibitor in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for a specified time.
-
Microscopy or Flow Cytometry:
-
Microscopy: Acquire fluorescence images of the cells. Autophagosomes will appear as yellow puncta (co-localization of mCherry and GFP), while autolysosomes will appear as red puncta (mCherry only, as GFP fluorescence is quenched in the acidic environment of the lysosome).
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity of mCherry and GFP on a flow cytometer.
-
-
Data Analysis:
-
Microscopy: Quantify the number of red and yellow puncta per cell. An increase in red puncta indicates increased autophagic flux. An accumulation of yellow puncta in the presence of a lysosomal inhibitor confirms that the inhibitor is blocking a late stage of autophagy.
-
Flow Cytometry: Calculate the ratio of mCherry to GFP fluorescence. An increase in this ratio indicates an increase in autophagic flux.
-
Conclusion and Future Directions
This guide provides a comparative overview of the off-target effects of this compound, EZM2302, and TP-064. While EZM2302 and TP-064 are highly potent and selective CARM1 inhibitors, they exhibit distinct effects on cellular signaling pathways, particularly autophagy. The available data for this compound suggests it is a useful tool for studying CARM1, although a more comprehensive characterization of its off-target profile and its impact on cellular pathways is needed for a complete comparative assessment.
Future studies should focus on head-to-head comparisons of these inhibitors in broad selectivity panels and in a variety of cellular contexts to further delineate their specificities and secondary effects. Such data will be invaluable for the rational design of experiments and the development of next-generation CARM1-targeted therapies. Researchers are encouraged to utilize the provided experimental protocols to contribute to a more complete understanding of the pharmacological landscape of CARM1 inhibition.
References
- 1. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 3. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Unmasking the Potency and Selectivity of CARM1 Inhibitors
For researchers, scientists, and drug development professionals navigating the intricate landscape of epigenetic modulators, the selection of a potent and selective CARM1 inhibitor is a critical decision. This guide provides a comprehensive, data-driven comparison of key CARM1 inhibitors, offering a clear perspective on their relative strengths and weaknesses to inform your research and development endeavors.
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, RNA processing, and DNA damage repair.[1] Its dysregulation has been implicated in various diseases, most notably cancer, making it a compelling therapeutic target.[2][3] The development of small molecule inhibitors targeting CARM1 has surged in recent years, presenting researchers with a growing arsenal of chemical tools. This guide dissects the potency and selectivity profiles of prominent CARM1 inhibitors, including EZM2302, TP-064, iCARM1, SKI-73, SGC2085, and MS049, supported by experimental data and detailed methodologies.
At a Glance: Potency and Selectivity of CARM1 Inhibitors
The following table summarizes the biochemical potency (IC50) of various inhibitors against CARM1 and their selectivity against other protein arginine methyltransferases (PRMTs). Lower IC50 values indicate higher potency.
| Inhibitor | CARM1 IC50 (nM) | PRMT1 IC50 (nM) | PRMT3 IC50 (nM) | PRMT5 IC50 (nM) | PRMT6 IC50 (nM) | PRMT8 IC50 (nM) | Reference(s) |
| EZM2302 | 6 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | [4] |
| TP-064 | ~2 (biochemical) | - | - | - | - | - | [5][6] |
| iCARM1 | 12,300 (peptide substrate) | - | - | - | - | - | [7] |
| SKI-73 | - | - | - | - | - | - | [8][9] |
| SGC2085 | 50 | >50,000 | >50,000 | >50,000 | 5,200 | >50,000 | [1][10][11][12] |
| MS049 | 34 | >13,000 | >22,000 | No inhibition | 43 | 1,600 | [3][13][14] |
| Compound 9 | 94 | >50,000 | >50,000 | >50,000 | ~1,880 | 9,200 | [15] |
Signaling Pathways and Experimental Overviews
To understand the context in which these inhibitors function, it is crucial to visualize the key signaling pathways involving CARM1 and the general workflows of the assays used to characterize them.
Caption: CARM1 signaling pathway overview.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. SGC2085 | Histone Methyltransferase | CAS 1821908-48-8 | Buy SGC2085 from Supplier InvivoChem [invivochem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of CARM1 Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical CARM1 Inhibitors
Coactivator-associated arginine methyltransferase 1 (CARM1), a key enzyme in post-translational modification, has emerged as a promising therapeutic target in oncology. Its role in transcriptional regulation and other cellular processes is intricately linked to cancer progression.[1] This guide provides a comparative analysis of the in vivo efficacy of several prominent CARM1 inhibitors, including EZM2302, iCARM1, TP-064, and Compound 43, based on available preclinical data. While direct head-to-head in vivo studies are limited, this guide synthesizes data from individual studies to offer a comprehensive overview for researchers in the field.
In Vivo Efficacy: A Tabular Comparison
The following tables summarize the in vivo efficacy of different CARM1 inhibitors as reported in preclinical cancer models.
Table 1: In Vivo Efficacy of EZM2302 in Multiple Myeloma
| Parameter | Details | Reference |
| Inhibitor | EZM2302 (GSK3359088) | [2] |
| Cancer Model | RPMI-8226 multiple myeloma xenograft in CB-17 SCID mice | [2] |
| Dosing Regimen | 37.5, 75, 150, and 300 mg/kg, administered orally twice daily (BID) for 21 days | [2] |
| Efficacy Readout | Tumor Growth Inhibition (TGI) | [2] |
| Results | Dose-dependent tumor growth inhibition was observed. At day 21, TGI ranged from 45% at 37.5 mg/kg to 63% at 300 mg/kg. | [2] |
| Pharmacodynamic Markers | Inhibition of CARM1-mediated methylation of PABP1 and SmB in tumor tissue. | [2] |
Table 2: In Vivo Efficacy of iCARM1 in Breast Cancer
| Parameter | Details | Reference |
| Inhibitor | iCARM1 | [3][4] |
| Cancer Models | - MCF7 (ER-positive) breast cancer xenograft in BALB/c nude mice - MDA-MB-231 (Triple-Negative) breast cancer xenograft in BALB/c nude mice - 4T-1 (Triple-Negative) breast cancer allograft in BALB/c mice | [3][4] |
| Dosing Regimen | 25 mg/kg, administered intraperitoneally (i.p.) daily | [3] |
| Efficacy Readout | Tumor growth inhibition (tumor volume and weight) | [3][4] |
| Results | - MCF7 Xenograft: Significant inhibition of tumor growth compared to vehicle control. - MDA-MB-231 Xenograft: Remarkable inhibition of tumor growth compared to vehicle control. - 4T-1 Allograft: Effective inhibition of tumor growth. | [3][4] |
| Additional Findings | iCARM1 treatment was well-tolerated with no significant changes in body weight. In combination with etoposide, iCARM1 showed synergistic effects in suppressing breast tumor growth. | [3] |
Table 3: In Vivo Efficacy of Other Notable CARM1 Inhibitors
| Inhibitor | Cancer Model(s) | Key In Vivo Findings | Reference |
| TP-064 | Multiple Myeloma (in vitro) | While potent in vitro against multiple myeloma cell lines, detailed in vivo efficacy studies in xenograft models are not as extensively published as for EZM2302 and iCARM1. It is considered a valuable tool for investigating CARM1 biology. | [5][6] |
| Compound 43 | MC38 colon adenocarcinoma syngeneic model | Demonstrated good in vivo efficacy in solid tumors and was shown to have profound effects on tumor immunity. | [2][7] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing in vivo efficacy data. Below are the protocols for the key experiments cited.
EZM2302 in RPMI-8226 Multiple Myeloma Xenograft Model
-
Animal Model: Female CB-17 SCID mice.
-
Cell Line: RPMI-8226 human multiple myeloma cells.
-
Tumor Implantation: Subcutaneous injection of RPMI-8226 cells into the flank of the mice.
-
Treatment: When tumors reached a predetermined size, mice were randomized into vehicle and treatment groups. EZM2302 was administered orally twice daily at doses of 37.5, 75, 150, and 300 mg/kg for 21 consecutive days.
-
Efficacy Assessment: Tumor volumes were measured regularly throughout the study. At the end of the treatment period, tumors were excised and weighed.
-
Pharmacodynamic Analysis: Tumor tissues were collected for western blot analysis to measure the levels of methylated PABP1 and SmB, known substrates of CARM1.
iCARM1 in Breast Cancer Xenograft and Allograft Models
-
Animal Models:
-
Xenograft: Female BALB/c nude mice for MCF7 and MDA-MB-231 models.
-
Allograft: Female BALB/c mice for the 4T-1 model.
-
-
Cell Lines:
-
MCF7 (human, ER-positive breast cancer)
-
MDA-MB-231 (human, triple-negative breast cancer)
-
4T-1 (murine, triple-negative breast cancer)
-
-
Tumor Implantation: Subcutaneous injection of the respective cancer cells into the mammary fat pad.
-
Treatment: Once tumors were established, mice were treated with iCARM1 (25 mg/kg) via intraperitoneal injection daily.
-
Efficacy Assessment: Tumor growth was monitored by measuring tumor volume at regular intervals. At the study endpoint, tumors were excised and weighed. Body weight was also monitored to assess toxicity.
-
Combination Study: In a separate arm, iCARM1 was administered in combination with etoposide to evaluate synergistic effects.
Visualizing CARM1 Signaling and Experimental Design
To better understand the context of these in vivo studies, the following diagrams illustrate the CARM1 signaling pathway in cancer and a generalized experimental workflow for evaluating CARM1 inhibitors.
References
- 1. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. mdpi.com [mdpi.com]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. researchgate.net [researchgate.net]
Investigating the differential effects of CARM1 inhibitors on histone vs. non-histone substrates
A deep dive into the differential impacts of leading CARM1 inhibitors on histone and non-histone targets, supported by experimental data and detailed protocols for researchers.
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a critical enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[1][2][3][4][5] This post-translational modification plays a pivotal role in a wide array of cellular processes, including transcriptional regulation, RNA processing, DNA damage response, and cell cycle progression.[3][4] The aberrant activity of CARM1 has been implicated in various diseases, most notably in cancer, making it a compelling therapeutic target.[1][2][6] This guide provides a comparative analysis of key CARM1 inhibitors, with a focus on their differential effects on histone versus non-histone substrates, to aid researchers in selecting the appropriate tool compound for their specific experimental needs.
Performance Comparison of CARM1 Inhibitors
The development of small molecule inhibitors against CARM1 has provided valuable tools to probe its biological functions and to evaluate its therapeutic potential. Among the most well-characterized inhibitors are EZM2302 (GSK3359088) and TP-064. These compounds exhibit distinct profiles in their ability to inhibit the methylation of different CARM1 substrates.
Recent studies have revealed a fascinating divergence in the substrate selectivity of these inhibitors. While both effectively inhibit the methylation of non-histone substrates, they show markedly different impacts on histone methylation marks.[7] TP-064 demonstrates potent inhibition of both non-histone substrates and the canonical histone marks H3R17me2a and H3R26me2a.[7] In contrast, EZM2302 shows strong inhibition of non-histone substrate methylation but has a minimal effect on these key histone modifications.[7] This differential activity suggests that EZM2302 may be a more selective tool for studying the non-histone-related functions of CARM1, whereas TP-064 can be considered a broader inhibitor of CARM1's methyltransferase activity.
| Inhibitor | Target | IC50 (Biochemical) | Effect on Histone Substrates (e.g., H3R17me2a, H3R26me2a) | Effect on Non-Histone Substrates (e.g., PABP1, BAF155, MED12) | Key References |
| EZM2302 | CARM1 | 6 nM[1][2][8][9] | Minimal effect[7] | Potent inhibition[1][2][7][8][9] | [1][2][7][8][9] |
| TP-064 | CARM1 | <10 nM[10] | Potent inhibition[7] | Potent inhibition[7][10][11] | [7][10][11] |
| iCARM1 | CARM1 | 12.3 µM (on H3R17 peptide)[6] | Specific inhibition of H3R17me2a and H3R26me2a[12] | Data not extensively reported in direct comparison. | [6][12] |
| UNC4241 | TAM Family RTKs (AXL, MERTK, TYRO3) | MERTK: 1.4nM, AXL: 5.4nM, TYRO3: 2.3nM[13] | Not a direct CARM1 inhibitor. | Not a direct CARM1 inhibitor. | [13][14] |
Table 1: Comparative Performance of Selected CARM1 and Related Inhibitors. This table summarizes the biochemical potency and differential substrate effects of key small molecule inhibitors.
Experimental Methodologies
To assist researchers in designing and interpreting experiments involving CARM1 inhibitors, detailed protocols for key assays are provided below.
In Vitro CARM1 Methyltransferase Assay (Radioactive)
This assay directly measures the enzymatic activity of CARM1 by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate.
Materials:
-
Recombinant human CARM1 enzyme
-
Histone H3 or a specific peptide substrate (e.g., from PABP1)
-
[³H]-S-adenosyl-L-methionine ([³H]AdoMet)
-
Assay buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
CARM1 inhibitor (e.g., EZM2302, TP-064) or DMSO vehicle control
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant CARM1 enzyme, and the desired substrate (e.g., 1 µg of core histones).
-
Add the CARM1 inhibitor at various concentrations or the DMSO vehicle control to the reaction mixture.
-
Initiate the reaction by adding [³H]AdoMet (final concentration ~0.5-1 µCi).
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the proteins by Coomassie blue staining to ensure equal loading.
-
Excise the bands corresponding to the substrate, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.
Western Blot Analysis for Substrate Methylation in Cells
This method is used to assess the effect of CARM1 inhibitors on the methylation status of endogenous histone and non-histone substrates in a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
CARM1 inhibitor (e.g., EZM2302, TP-064) or DMSO vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies specific for methylated substrates (e.g., anti-H3R17me2a, anti-dimethyl-BAF155) and total protein controls (e.g., anti-Histone H3, anti-BAF155)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of the CARM1 inhibitor or DMSO for the desired duration (e.g., 24-72 hours).
-
Harvest the cells and prepare whole-cell lysates using the lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the methylated substrate signal to the total protein signal.
Visualizing CARM1's Role and Inhibition
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts related to CARM1 function and the differential effects of its inhibitors.
Caption: CARM1 methylates histone and non-histone substrates in the nucleus and cytoplasm.
Caption: Workflow for comparing the effects of CARM1 inhibitors on substrate methylation.
Caption: Differential inhibition of CARM1 substrates by EZM2302 and TP-064.
References
- 1. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma (Journal Article) | OSTI.GOV [osti.gov]
- 3. CARM1-mediated methylation of protein arginine methyltransferase 5 represses human γ-globin gene expression in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coactivator-associated arginine methyltransferase 1: A versatile player in cell differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. EZM2302 (GSK3359088) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. TAM Family Receptor kinase inhibition reverses MDSC-mediated suppression and augments anti-PD-1 therapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Researchers identify strategy to block immunosuppressive signals in melanoma - UNC Lineberger [unclineberger.org]
A Comparative Guide to CARM1 Inhibitors: Unraveling the Phenotypic Differences of Carm1-IN-1 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of CARM1 Inhibitor Performance with Supporting Experimental Data.
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, has emerged as a significant therapeutic target in various diseases, particularly in oncology. Its role in transcriptional regulation and other cellular processes has spurred the development of several small molecule inhibitors. This guide provides a detailed comparison of the phenotypic differences between a panel of key CARM1 inhibitors: Carm1-IN-1, EZM2302, TP-064, and iCARM1. We present available quantitative data, detailed experimental protocols for key assays, and visual diagrams of relevant signaling pathways and experimental workflows to aid researchers in selecting the appropriate tool compound for their studies.
Quantitative Comparison of CARM1 Inhibitor Activity
The following tables summarize the reported biochemical potency and cellular effects of this compound and other prominent CARM1 inhibitors. It is important to note that the data presented for this compound has been generated in separate studies from the other inhibitors, and direct head-to-head comparisons in the same experimental systems are not yet available in the public domain.
Table 1: Biochemical Potency of CARM1 Inhibitors
| Inhibitor | IC50 (in vitro) | Assay System | Reference |
| This compound | 8.6 µM | CARM1/PABP1 methylation assay | [1] |
| EZM2302 | 6 nM | Biochemical assay | [2] |
| TP-064 | <10 nM | Biochemical assay | N/A |
| iCARM1 | 12.3 µM | In vitro methylation assay (H3R17 peptide) | [3] |
Table 2: Cellular Activity of CARM1 Inhibitors
| Inhibitor | Cell Line | EC50 / Effect | Phenotypic Outcome | Reference |
| This compound | LNCaP (Prostate Cancer) | 8 µM | Inhibition of PSA promoter activity | [1] |
| EZM2302 | RPMI8226 (Multiple Myeloma) | Nanomolar range | Inhibition of PABP1 and SMB methylation, cell stasis | [2] |
| MCF7, T47D, BT474 (Breast Cancer) | > iCARM1 | Poor cellular toxicity | [3] | |
| TP-064 | NCI-H929 (Multiple Myeloma) | Not specified | G1 cell cycle arrest | N/A |
| Breast Cancer Cell Lines | Not specified | Poor cellular toxicity | [3] | |
| iCARM1 | MCF7 (Breast Cancer) | 1.797 ± 0.08 µM | Cell growth inhibition, cell cycle arrest | [3] |
| T47D (Breast Cancer) | 4.74 ± 0.19 µM | Cell growth inhibition | [3] | |
| BT474 (Breast Cancer) | 2.13 ± 0.33 µM | Cell growth inhibition | [3] |
Phenotypic Profiles of CARM1 Inhibitors
This compound
This compound is a selective inhibitor of CARM1, demonstrating minimal activity against other methyltransferases like PRMT1 and SET7[1]. Its primary reported phenotypic effect is the dose-dependent reduction of prostate-specific antigen (PSA) promoter activity in the LNCaP human prostate cancer cell line[1]. This is achieved without significant cytotoxicity, suggesting a specific mechanism of action related to the androgen receptor (AR) signaling pathway, where CARM1 acts as a coactivator. It effectively inhibits the methylation of various CARM1 substrates, including PABP1, CA150, SmB, and histone H3[1].
EZM2302 (GSK3359090)
EZM2302 is a potent and orally bioavailable CARM1 inhibitor[2]. It has shown significant anti-proliferative effects in multiple myeloma (MM) cell lines, leading to cell stasis[2]. Mechanistically, EZM2302 has been demonstrated to selectively inhibit the methylation of non-histone substrates, with minimal impact on histone H3 arginine methylation in certain contexts. This suggests a degree of substrate selectivity that distinguishes it from other inhibitors. However, in breast cancer cell lines, it has been reported to exhibit poor cellular toxicity[3].
TP-064
TP-064 is another potent and selective CARM1 inhibitor. A key distinguishing feature of TP-064 is its ability to inhibit both nuclear and cytoplasmic functions of CARM1. It has been shown to markedly reduce the methylation of histone H3 at arginines 17 and 26. This broader activity profile contrasts with the more selective non-histone targeting of EZM2302. In multiple myeloma cells, TP-064 induces G1 cell cycle arrest. Similar to EZM2302, it has been reported to have poor cellular toxicity in breast cancer cell lines[3].
iCARM1
iCARM1 is a more recently identified CARM1 inhibitor that has demonstrated superior specificity and activity in breast cancer models compared to EZM2302 and TP-064[3]. Phenotypically, iCARM1 mirrors the effects of CARM1 knockdown, leading to the suppression of oncogenic estrogen/ERα-target genes[3]. Uniquely, it also activates the type I interferon (IFN) signaling pathway and IFN-induced genes (ISGs) in breast cancer cells, suggesting a potential role in modulating the tumor immune microenvironment[3]. This dual effect on oncogene expression and immune pathway activation presents a distinct and promising therapeutic profile.
Experimental Protocols
In Vitro CARM1 Enzymatic Inhibition Assay
This protocol is adapted from a method used to assess the IC50 of CARM1 inhibitors.
Materials:
-
Recombinant human CARM1 enzyme
-
Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQL) or full-length histone H3 as substrate
-
S-[methyl-3H]-Adenosyl-L-methionine (SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM DTT)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
Scintillation cocktail
-
Filter paper and scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, CARM1 enzyme, and the histone substrate.
-
Add varying concentrations of the test inhibitor or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding S-[methyl-3H]-Adenosyl-L-methionine.
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction by spotting the mixture onto filter paper.
-
Wash the filter paper extensively to remove unincorporated radiolabeled SAM.
-
Measure the radioactivity retained on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the effect of CARM1 inhibitors on cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., LNCaP, MCF7)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitors dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor or DMSO (vehicle control) for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Western Blot for Histone H3 Arginine Methylation
This protocol is for detecting changes in histone methylation upon treatment with CARM1 inhibitors.
Materials:
-
Cells treated with CARM1 inhibitors
-
Histone extraction buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3R17me2a, anti-H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and extract histones.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific histone methylation mark overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the signal to a total histone H3 loading control.
Signaling Pathways and Experimental Workflows
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Carm1-IN-1
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential, step-by-step guidance for the safe disposal of Carm1-IN-1, a potent and selective inhibitor of coactivator-associated arginine methyltransferase 1. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on physical and chemical properties, health hazards, and emergency procedures.
Key Hazards:
-
Acute Toxicity: this compound is classified as harmful if swallowed[1].
-
Environmental Hazard: It is very toxic to aquatic life with long-lasting effects[1].
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, safety goggles, chemical-resistant gloves (such as butyl rubber for handling DMSO solutions), and a lab coat. All handling of the compound, especially in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols[1].
Quantitative Safety and Disposal Data
The following table summarizes key quantitative data and classifications for this compound, crucial for making informed safety and disposal decisions.
| Parameter | Value/Classification | Source |
| Acute Oral Toxicity | Category 4 | [1] |
| Acute Aquatic Toxicity | Category 1 | [1] |
| Chronic Aquatic Toxicity | Category 1 | [1] |
| Recommended Storage | Powder: -20°C; In solvent: -80°C | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted as hazardous waste due to its toxicity. Under no circumstances should it be disposed of down the drain or in regular trash[2][3]. The specific procedure will vary depending on whether the compound is in solid form or dissolved in a solvent such as DMSO.
-
Containerization: If possible, dispose of the solid this compound in its original container. Ensure the container is in good condition, with no leaks or cracks[2]. If the original container is not available or is compromised, use a new, compatible, and clearly labeled container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Do not use abbreviations[2]. The label should also indicate the date of waste generation.
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials[2][4]. Secondary containment is recommended to prevent the spread of material in case of a leak[5].
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[1].
Solutions of this compound in Dimethyl Sulfoxide (DMSO) must also be treated as hazardous waste.
-
Waste Collection Container: Use a designated, leak-proof, and chemically compatible container for liquid hazardous waste. The container should have a secure, screw-on cap[5].
-
Labeling: Clearly label the container as "Hazardous Waste" and list all contents, including "this compound" and "Dimethyl Sulfoxide," with their approximate concentrations[2].
-
Segregation: Do not mix this waste with other types of chemical waste unless specifically instructed to do so by your EHS department. Store the container in a designated satellite accumulation area, segregated from incompatible materials[2][4].
-
Disposal: Once the container is full or ready for disposal, contact your institution's EHS office for pickup and proper disposal through an approved hazardous waste facility[6].
Experimental Protocols Cited
While specific experimental protocols for the synthesis or use of this compound are not the focus of this disposal guide, it is understood that waste is generated from such procedures. The disposal guidelines provided are based on general laboratory chemical waste management principles and the specific hazard information available for this compound and DMSO. For detailed experimental protocols involving this compound, researchers should refer to relevant scientific literature.
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound, the following diagram illustrates the logical workflow.
Caption: Disposal workflow for this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. This compound|1020399-49-8|MSDS [dcchemicals.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. uwaterloo.ca [uwaterloo.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
